2,2-Bis(2-hydroxy-5-biphenylyl)propane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-[2-(4-hydroxy-3-phenylphenyl)propan-2-yl]-2-phenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O2/c1-27(2,21-13-15-25(28)23(17-21)19-9-5-3-6-10-19)22-14-16-26(29)24(18-22)20-11-7-4-8-12-20/h3-18,28-29H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTRENAPTCBBFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)O)C2=CC=CC=C2)C3=CC(=C(C=C3)O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058654 | |
| Record name | BisOPP-A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24038-68-4 | |
| Record name | BisOPP-A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Bis(2-hydroxy-5-biphenylyl)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 2,2-Bis(2-hydroxy-5-biphenylyl)propane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 2,2-Bis(2-hydroxy-5-biphenylyl)propane, a bisphenol derivative with potential applications in materials science and as a building block in the synthesis of more complex molecules. This document details a representative synthesis protocol, summarizes key physical and chemical data, and outlines the logical workflow for its preparation and characterization.
Core Properties of this compound
This compound, also known as 5,5'-Isopropylidenebis(2-hydroxybiphenyl), is a solid, white to off-white crystalline powder. Below is a summary of its key properties compiled from various sources.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₄O₂ | [1][2][3] |
| Molecular Weight | 380.49 g/mol | [1][2] |
| CAS Number | 24038-68-4 | [2][3][4][5] |
| Melting Point | 115-124 °C | [5][6] |
| Appearance | White to Almost white powder to crystal | [5][6] |
| Solubility | Soluble in methanol. |
Synthesis of this compound
The synthesis of this compound is analogous to the well-established methods for preparing other bisphenol compounds. The primary route involves the acid-catalyzed condensation of 2-phenylphenol with acetone.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound.
Caption: Synthesis workflow for this compound.
Experimental Protocol
Materials:
-
2-Phenylphenol
-
Acetone
-
Dodecylbenzenesulfonic acid (DBSA) or another suitable acid catalyst
-
3-Mercaptopropionic acid (3-MPA) or Thioglycolic acid (promoter)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Toluene (for reaction)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add 2-phenylphenol and toluene.
-
Addition of Reactants: While stirring, add acetone to the flask. The molar ratio of 2-phenylphenol to acetone should be approximately 2:1.
-
Catalyst and Promoter Addition: Add a catalytic amount of dodecylbenzenesulfonic acid (DBSA) and a small amount of 3-mercaptopropionic acid as a promoter to the reaction mixture.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction can be removed azeotropically using the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically run for 3 to 10 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quenching and Extraction: Add deionized water to the reaction mixture and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water and then with a saturated sodium chloride solution (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as methanol/water, to yield the pure this compound.
-
Drying: Dry the purified crystals under vacuum.
-
Characterization: Characterize the final product by determining its melting point and by spectroscopic methods (NMR, IR, and MS).
Physicochemical and Spectroscopic Data
A comprehensive characterization of this compound is essential for its identification and quality control. The following tables summarize key physicochemical and predicted spectroscopic data.
Physical Properties
| Property | Value |
| Appearance | White to Almost white powder to crystal |
| Melting Point | 115-124 °C |
| Solubility | Soluble in methanol |
Predicted Mass Spectrometry Data
The following table presents the predicted mass-to-charge ratios (m/z) for various adducts of this compound.
| Adduct | Predicted m/z |
| [M+H]⁺ | 381.18492 |
| [M+Na]⁺ | 403.16686 |
| [M-H]⁻ | 379.17036 |
| [M+NH₄]⁺ | 398.21146 |
| [M+K]⁺ | 419.14080 |
References
- 1. PubChemLite - this compound (C27H24O2) [pubchemlite.lcsb.uni.lu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | 24038-68-4 | MOLNOVA [molnova.com]
- 4. This compound | 24038-68-4 [chemicalbook.com]
- 5. This compound | 24038-68-4 | TCI AMERICA [tcichemicals.com]
- 6. This compound | 24038-68-4 | TCI Deutschland GmbH [tcichemicals.com]
"2,2-Bis(2-hydroxy-5-biphenylyl)propane chemical structure and IUPAC name"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and available research data for 2,2-Bis(2-hydroxy-5-biphenylyl)propane. The information is intended for professionals in research and development who are interested in the potential applications of this compound, particularly in the field of endocrinology.
Chemical Structure and IUPAC Name
This compound is a biphenyl derivative of bisphenol A. Its chemical structure consists of a propane unit linking two 2-hydroxy-5-biphenylyl groups.
Chemical Structure:
IUPAC Name: 4-[2-(4-hydroxy-3-phenylphenyl)propan-2-yl]-2-phenylphenol[1]
Synonyms: 5,5'-Isopropylidenebis(2-hydroxybiphenyl), 4,4'-Isopropylidenebis(2-phenylphenol), BisOPP-A[2]
Physicochemical and Biological Properties
The following tables summarize the known quantitative data for this compound.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 24038-68-4 | [2] |
| Molecular Formula | C₂₇H₂₄O₂ | [1][2] |
| Molecular Weight | 380.48 g/mol | [2] |
| Appearance | White to almost white powder/crystal | |
| Melting Point | 115.0 to 124.0 °C | |
| Solubility | Soluble in methanol; slightly soluble in DMSO | [3] |
| Purity | >98.0% (HPLC) | [2] |
| Predicted XlogP | 7.3 | [1] |
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z | Source |
| [M+H]⁺ | 381.18492 | [1] |
| [M+Na]⁺ | 403.16686 | [1] |
| [M-H]⁻ | 379.17036 | [1] |
| [M+NH₄]⁺ | 398.21146 | [1] |
| [M+K]⁺ | 419.14080 | [1] |
Table 3: Biological Data
| Target | Activity | Source |
| Thyroid Stimulating Hormone Receptor (human) | Targets the receptor | [2][4] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively published. The following sections provide generalized, representative methodologies.
3.1. General Synthesis Protocol
The synthesis of bisphenol derivatives often involves the acid-catalyzed condensation of a phenol with a ketone. A plausible, though not experimentally verified, synthesis for this compound would involve the reaction of 2-phenylphenol with acetone in the presence of an acid catalyst.
Materials:
-
2-phenylphenol
-
Acetone
-
Acid catalyst (e.g., dodecylbenzene sulfonic acid)
-
Promoter (e.g., 3-mercaptopropionic acid)
-
Solvent (e.g., toluene)
Procedure:
-
Charge a reaction vessel with 2-phenylphenol and a suitable solvent.
-
Add the acid catalyst and promoter to the mixture.
-
Heat the mixture to a specified temperature (e.g., 50-80°C).
-
Slowly add acetone to the reaction mixture over a period of several hours while maintaining the temperature.
-
After the addition is complete, continue to stir the reaction mixture for an extended period (e.g., 4-10 hours) until the reaction is complete, as monitored by a suitable technique (e.g., HPLC).
-
Upon completion, cool the reaction mixture and wash with water to remove the catalyst and any unreacted acetone.
-
The organic layer is then concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield pure this compound.
3.2. General Protocol for a Thyroid Stimulating Hormone Receptor (TSHR) Binding Assay
To evaluate the interaction of this compound with the TSHR, a competitive radioligand binding assay could be employed.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human TSHR.
-
Radiolabeled TSH (e.g., ¹²⁵I-TSH).
-
This compound (test compound).
-
Unlabeled TSH (for determining non-specific binding).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with BSA).
-
96-well plates.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add the TSHR-expressing cell membranes.
-
Add varying concentrations of the test compound, this compound.
-
For control wells, add either assay buffer (for total binding) or a high concentration of unlabeled TSH (for non-specific binding).
-
Add the radiolabeled TSH to all wells to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding. The data can be analyzed to determine the binding affinity (e.g., Ki or IC₅₀) of this compound for the TSHR.
Visualizations
4.1. Logical Workflow for Synthesis
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis of this compound.
4.2. Postulated Signaling Pathway
Given that this compound targets the TSH receptor, a G-protein coupled receptor, it is likely to modulate downstream signaling pathways. The following diagram illustrates a simplified, hypothetical signaling pathway that could be affected.
Caption: A hypothetical TSH receptor signaling pathway potentially modulated by the compound.
References
Technical Guide: Spectroscopic Data for 2,2-Bis(2-hydroxy-5-biphenylyl)propane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 2,2-Bis(2-hydroxy-5-biphenylyl)propane (CAS No. 24038-68-4), a biphenyl analog of Bisphenol A. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific compound, this guide presents expected spectral characteristics based on its chemical structure, supported by general principles of NMR and IR spectroscopy for aromatic and phenolic compounds. While specific experimental spectra are not publicly available, certificates of analysis from suppliers confirm the compound's identity via NMR and IR spectroscopy.[1][2][3]
Chemical Structure and Properties
-
IUPAC Name: 5,5''-(Propane-2,2-diyl)bis(([1,1'-biphenyl]-2-ol))
-
Synonyms: BisOPP-A, 5,5'-Isopropylidenebis(2-hydroxybiphenyl)[3]
-
CAS Number: 24038-68-4[1]
-
Molecular Formula: C₂₇H₂₄O₂[1]
-
Molecular Weight: 380.48 g/mol [1]
Spectroscopic Data
The proton NMR spectrum of this compound is expected to show signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Isopropyl Methyl Protons (-C(CH₃)₂) | ~1.7 | Singlet | 6H |
| Aromatic Protons (Biphenyl Rings) | 6.8 - 7.6 | Multiplets | 16H |
| Hydroxyl Protons (-OH) | 4.5 - 6.0 (variable) | Broad Singlet | 2H |
The carbon-13 NMR spectrum will show distinct signals for each unique carbon environment in the molecule.
| Carbon Type | Expected Chemical Shift (ppm) |
| Isopropyl Methyl Carbons (-C(CH₃)₂) | ~30 |
| Quaternary Isopropyl Carbon (-C(CH₃)₂) | ~42 |
| Aromatic Carbons (C-H) | 115 - 135 |
| Aromatic Carbons (C-C, C-O) | 130 - 155 |
The infrared spectrum will exhibit absorption bands characteristic of the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Phenolic) | 3200 - 3600 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Medium to Strong |
| C-O Stretch (Phenolic) | 1180 - 1260 | Strong |
| C-H Out-of-Plane Bend (Aromatic) | 700 - 900 | Strong |
Experimental Protocols
The following are detailed, standard methodologies for obtaining NMR and IR spectra for a solid aromatic compound like this compound.
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
A standard one-pulse sequence is used.
-
Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon-13 frequency.
-
A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the solvent peak or TMS.
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Spectrum Acquisition:
-
A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.
-
The KBr pellet containing the sample is placed in the sample holder.
-
The sample spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the general structure of the target molecule.
Caption: Workflow for Spectroscopic Analysis.
Caption: Structural components of the molecule.
References
Solubility of 2,2-Bis(2-hydroxy-5-biphenylyl)propane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Bis(2-hydroxy-5-biphenylyl)propane, a complex phenolic compound, is of increasing interest in various research and development sectors. A thorough understanding of its solubility in different organic solvents is fundamental for its application in synthesis, purification, formulation, and biological studies. This technical guide provides a summary of the currently available solubility data, alongside a detailed experimental protocol for its quantitative determination.
Data Presentation: Solubility of this compound
| Solvent | Temperature (°C) | Solubility |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | Slightly Soluble[1] |
| Methanol | Room Temperature | Slightly Soluble[1], Soluble[2] |
Note: "Slightly Soluble" and "Soluble" are qualitative terms and are not based on standardized measurements. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocols: Determination of Thermodynamic Solubility
The following is a detailed methodology for determining the thermodynamic solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted shake-flask method followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).
Principle
An excess amount of the solid compound is equilibrated with a solvent at a constant temperature. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved compound is accurately measured.
Materials and Equipment
-
This compound (analytical standard)
-
Organic solvents (HPLC grade)
-
Volumetric flasks
-
Analytical balance
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with UV detector
-
HPLC column (e.g., C18)
-
Vials for sample collection and HPLC analysis
Procedure
1. Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. A visible excess of solid should remain to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached.
2. Sample Processing:
-
After the equilibration period, remove the vials from the shaker.
-
Allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
To remove any remaining undissolved microparticles, centrifuge the aliquot at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Filter the resulting supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean HPLC vial. This step is critical to ensure that only the dissolved compound is analyzed.
3. Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Develop a suitable HPLC method for the analysis of the compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) is often a good starting point. The UV detection wavelength should be set to the absorbance maximum of the compound.
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the filtered sample from the saturated solution.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
4. Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Always report the temperature at which the solubility was determined.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the experimental determination of solubility.
Caption: Experimental Workflow for Solubility Determination.
This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Accurate solubility data is crucial for the successful application of this compound in scientific and developmental endeavors.
References
An In-depth Technical Guide on 2,2-Bis(2-hydroxy-5-biphenylyl)propane
This technical guide provides a comprehensive overview of the physicochemical properties of 2,2-Bis(2-hydroxy-5-biphenylyl)propane, with a primary focus on its melting point. It is intended for researchers, scientists, and professionals in the field of drug development and material science. This document compiles available data, outlines experimental methodologies for melting point determination, and presents a logical workflow for this analytical process.
Synonyms: 5,5'-Isopropylidenebis(2-hydroxybiphenyl), 4,4'-Isopropylidenebis(2-phenylphenol), Bisphenol PH, BisOPP-A[1][2][3][4] CAS Number: 24038-68-4[1][2] Molecular Formula: C27H24O2[1] Molecular Weight: 380.49 g/mol [1]
Physicochemical Data
The melting point of a substance is a critical physical property used for identification, purity assessment, and determination of its physical state under various temperatures. For this compound, several melting point values have been reported in the literature, which are summarized in the table below. The variation in reported values may be attributed to different experimental methods or sample purity levels.
| Parameter | Reported Value(s) | Source(s) |
| Melting Point | 118 °C | Alfa Chemistry[1] |
| Melting Point Range | 115.0 to 124.0 °C | TCI Chemicals[5] |
| Melting Point | 98-99 °C | ChemicalBook[6] |
Experimental Protocol: Melting Point Determination
The determination of the melting point of a crystalline solid is a fundamental analytical technique. The following protocol outlines a general method for obtaining the melting point of this compound using a standard melting point apparatus.
Objective: To determine the melting point range of a solid sample of this compound.
Apparatus and Materials:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Sample of this compound, finely powdered
-
Spatula
-
Mortar and pestle (if the sample is not already powdered)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack the dry, powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
-
Apparatus Setup:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
-
-
Determination of Approximate Melting Point:
-
If the approximate melting point is unknown, a preliminary rapid heating run can be performed to estimate the melting range.
-
Set the heating rate to a high value (e.g., 10-20 °C/min) and observe the temperature at which the sample melts.
-
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20 °C below the estimated melting point.
-
Place a new packed capillary tube into the apparatus.
-
Set the heating rate to a slow, controlled value (1-2 °C/min) as the temperature approaches the expected melting point.
-
Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
The recorded range is the melting point of the sample.
-
-
Purity Assessment:
-
A pure substance typically melts over a narrow range (0.5-2 °C). A broad melting range often indicates the presence of impurities.
-
Biological Activity
Preliminary biological studies have indicated that this compound targets the human thyroid stimulating hormone receptor (TSHR).[4] This suggests potential applications in endocrinology research and drug development. Further investigation into its specific interactions and signaling pathways is warranted.
Workflow for Melting Point Determination
The following diagram illustrates the general workflow for determining the melting point of a chemical compound.
Caption: Workflow for the determination of a compound's melting point.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pschemicals.com [pschemicals.com]
- 3. Bisphenol PH analytical standard 24038-68-4 [sigmaaldrich.com]
- 4. This compound | 24038-68-4 | MOLNOVA [molnova.com]
- 5. This compound | 24038-68-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound CAS#: 24038-68-4 [m.chemicalbook.com]
In-Depth Technical Guide to Bisphenol PH (CAS Number: 24038-68-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, known hazards, and toxicological profile of Bisphenol PH (CAS No. 24038-68-4). The information is intended to support research, development, and safety assessment activities involving this compound.
Chemical and Physical Properties
Bisphenol PH, also known as 2,2-Bis(2-hydroxy-5-biphenylyl)propane, is a member of the bisphenol family of chemical compounds. Its structure is characterized by two phenylphenol moieties linked by an isopropylidene bridge.
Table 1: Physicochemical Properties of Bisphenol PH
| Property | Value | Source |
| CAS Number | 24038-68-4 | [Sigma-Aldrich, AccuStandard] |
| Molecular Formula | C₂₇H₂₄O₂ | [Sigma-Aldrich, AccuStandard] |
| Molecular Weight | 380.48 g/mol | [Sigma-Aldrich, AccuStandard] |
| Melting Point | 118 °C | [AccuStandard] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available for specific solvents. General information for bisphenols suggests solubility in organic solvents and poor solubility in water. | |
| Appearance | White to off-white powder or crystals | [TCI Chemicals] |
Synonyms:
-
This compound
-
5,5'-Isopropylidenebis(2-hydroxybiphenyl)
-
4,4'-Isopropylidenebis(2-phenylphenol)
-
BisOPP-A
Hazards and Toxicological Profile
Bisphenol PH is classified as a hazardous substance. The following tables summarize its GHS classification and provide a toxicological overview.
Table 2: GHS Hazard Classification for Bisphenol PH
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Irritation | 2 | H315: Causes skin irritation | |
| Eye Irritation | 2A | H319: Causes serious eye irritation | |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child |
(Source: ECHA, Sigma-Aldrich)
Toxicological Summary:
The primary hazards associated with Bisphenol PH are skin and eye irritation, the potential to cause allergic skin reactions, and suspected reproductive toxicity.[1][2] As a member of the bisphenol class, there is a scientific basis to investigate its potential as an endocrine disruptor.
Mechanism of Action: Endocrine Disruption
While specific in-depth studies on the endocrine-disrupting mechanisms of Bisphenol PH are limited in publicly available literature, the broader class of bisphenols, most notably Bisphenol A (BPA), has been extensively studied. It is widely recognized that many bisphenols can act as antagonists to the androgen receptor (AR). This antagonism can disrupt normal androgen signaling, which is crucial for the development and maintenance of male characteristics and plays a role in various physiological processes in both males and females.
The proposed mechanism of action for bisphenol-mediated androgen receptor antagonism involves the following key steps:
-
Binding to the Androgen Receptor: Bisphenols can bind to the ligand-binding domain (LBD) of the androgen receptor.
-
Inhibition of Coactivator Recruitment: This binding event can prevent the conformational changes in the AR that are necessary for the recruitment of coactivator proteins.
-
Recruitment of Corepressors: In some cases, antagonist binding can promote the recruitment of corepressor proteins to the receptor.
-
Inhibition of Gene Transcription: The net result is the inhibition of the transcription of androgen-responsive genes.
Signaling Pathway Diagram
The following diagram illustrates the general mechanism of androgen receptor antagonism by bisphenols.
Caption: General mechanism of androgen receptor antagonism by bisphenols.
Experimental Protocols
Representative Experimental Protocol: Androgen Receptor Competitive Binding Assay
Objective: To determine the ability of Bisphenol PH to compete with a known androgen for binding to the androgen receptor.
Materials:
-
Recombinant human androgen receptor (ligand-binding domain).
-
Radiolabeled androgen (e.g., [³H]-dihydrotestosterone).
-
Bisphenol PH.
-
Unlabeled dihydrotestosterone (for positive control).
-
Assay buffer (e.g., Tris-based buffer with additives to stabilize the receptor).
-
Scintillation vials and scintillation fluid.
-
Filter plates and filtration apparatus.
-
Scintillation counter.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of Bisphenol PH in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of Bisphenol PH in the assay buffer.
-
Prepare solutions of the radiolabeled androgen and unlabeled androgen at the desired concentrations.
-
-
Assay Procedure:
-
In a multi-well plate, add a fixed concentration of the recombinant androgen receptor to each well.
-
Add a fixed concentration of the radiolabeled androgen to each well.
-
Add varying concentrations of Bisphenol PH to the experimental wells.
-
For control wells, add either assay buffer (total binding), excess unlabeled androgen (non-specific binding), or a known AR antagonist.
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Transfer the contents of each well to a filter plate.
-
Rapidly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of Bisphenol PH.
-
Determine the IC₅₀ value (the concentration of Bisphenol PH that inhibits 50% of the specific binding of the radiolabeled androgen).
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vitro androgen receptor competitive binding assay.
Caption: Workflow for an in vitro androgen receptor competitive binding assay.
Conclusion
Bisphenol PH is a compound with identified hazards, including skin and eye irritation, skin sensitization, and suspected reproductive toxicity. Its structural similarity to other endocrine-disrupting bisphenols suggests a potential to act as an androgen receptor antagonist. While specific experimental data on Bisphenol PH is limited, the provided information on its properties, hazards, and a representative experimental approach for assessing its endocrine activity serves as a valuable resource for researchers and professionals in the fields of toxicology and drug development. Further research is warranted to fully elucidate the biological activity and toxicological profile of this compound.
References
Unraveling the Solid State: A Technical Guide to the Hypothetical Crystal Structure of 2,2-Bis(2-hydroxy-5-biphenylyl)propane
For Immediate Release
Shanghai, China – December 28, 2025 – While the precise experimental crystal structure of 2,2-Bis(2-hydroxy-5-biphenylyl)propane (BHPBP) remains undetermined in publicly accessible crystallographic databases, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of its known chemical properties, a hypothetical protocol for its crystal structure determination, and an exploration of its potential biological significance based on related compounds.
This compound, a member of the bisphenol family, possesses a unique molecular architecture that suggests potential applications in materials science and pharmacology. Understanding its three-dimensional arrangement in the solid state is crucial for elucidating its structure-property relationships. This guide outlines the methodologies that would be employed to achieve this, providing a roadmap for future research.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. This data is essential for designing synthesis and crystallization experiments.
| Property | Value |
| Molecular Formula | C₂₇H₂₄O₂ |
| Molecular Weight | 380.48 g/mol |
| CAS Number | 24038-68-4 |
| Appearance | White to Almost White Powder to Crystal |
| Purity | >98.0% (HPLC) |
| Solubility | Soluble in methanol |
Hypothetical Experimental Protocols
The determination of the crystal structure of BHPBP would involve a multi-step process, from its synthesis and crystallization to the collection and analysis of X-ray diffraction data.
Synthesis of this compound
A plausible synthetic route for BHPBP involves the acid-catalyzed condensation of 2-phenylphenol with acetone. This reaction is analogous to the synthesis of other bisphenol compounds.
Procedure:
-
2-phenylphenol and acetone are reacted in a specific molar ratio in the presence of an acid catalyst, such as dodecylbenzenesulfonic acid (DBSA), and a promoter like 3-mercaptopropionic acid.
-
The reaction is maintained at a controlled temperature for a period of 3 to 10 hours.
-
Upon completion, the reaction mixture is subjected to a series of purification steps, including distillation to remove unreacted starting materials and byproducts.
-
The crude product is then purified, for instance by recrystallization, to yield high-purity BHPBP.
Crystallization
The growth of high-quality single crystals is a critical and often challenging step. Several methods can be employed:
-
Slow Evaporation: A saturated solution of BHPBP in a suitable solvent, such as methanol or an ethanol/water mixture, is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of BHPBP is placed in a sealed container with a precipitant solvent in which BHPBP is less soluble. The slow diffusion of the precipitant vapor into the BHPBP solution can induce crystallization.
-
Cooling Crystallization: A saturated solution of BHPBP at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.
Single-Crystal X-ray Diffraction
Once suitable single crystals of BHPBP are obtained, their structure can be determined using single-crystal X-ray diffraction.
Methodology:
-
A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer.
-
The crystal is placed in a monochromatic X-ray beam.
-
The diffraction pattern produced by the interaction of the X-rays with the crystal lattice is recorded by a detector as the crystal is rotated.
-
The collected diffraction data is then processed to determine the unit cell parameters, space group, and the positions of all atoms within the crystal lattice.
-
The resulting structural model is refined to achieve the best possible fit with the experimental data.
Visualizing the Process and Structure
To clarify the relationships between the experimental stages and the molecular architecture, the following diagrams are provided.
"thermal stability of 2,2-Bis(2-hydroxy-5-biphenylyl)propane monomer"
An In-depth Technical Guide to the Thermal Stability of 2,2-Bis(2-hydroxy-5-biphenylyl)propane Monomer
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, a biphenyl-containing bisphenol monomer, is of significant interest in the development of high-performance polymers and advanced materials. Its rigid biphenyl moieties and reactive hydroxyl groups suggest potential for creating polymers with superior thermal and mechanical properties. Understanding the thermal stability of this monomer is paramount for its application in polymerization processes, material processing, and for predicting the service life of the resulting products.
This technical guide outlines the key aspects of the thermal stability of this compound, including its anticipated decomposition profile and the standard experimental protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Chemical Structure and Properties
-
IUPAC Name: 4,4'-(propane-2,2-diyl)bis(3-phenylphenol)
-
CAS Number: 24038-68-4
-
Molecular Formula: C₂₇H₂₄O₂
-
Molecular Weight: 380.48 g/mol
-
Structure:
The presence of bulky, aromatic biphenyl groups is expected to impart significant thermal stability to the molecule due to high bond dissociation energies and resonance stabilization. The phenolic hydroxyl groups are the primary sites for polymerization and can also influence thermal decomposition pathways.
Expected Thermal Stability: A Representative Overview
Based on the thermal behavior of analogous compounds such as Bisphenol A (BPA) and other high-performance aromatic monomers, this compound is anticipated to exhibit high thermal stability. The decomposition is likely to proceed via radical mechanisms at elevated temperatures, involving the scission of the isopropylidene bridge and subsequent degradation of the aromatic structures.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For this compound, a typical TGA thermogram is expected to show a single-step or a multi-step decomposition process in an inert atmosphere (e.g., nitrogen).
Table 1: Representative Thermogravimetric Analysis (TGA) Data
| Parameter | Expected Value (Nitrogen Atmosphere) | Expected Value (Air Atmosphere) |
| Onset Decomposition Temperature (Tonset) | 350 - 400 °C | 330 - 380 °C |
| Temperature of 5% Weight Loss (Td5) | 360 - 410 °C | 340 - 390 °C |
| Temperature of Maximum Decomposition Rate (Tmax) | 400 - 450 °C | 380 - 430 °C |
| Char Yield at 800 °C | 30 - 40% | 5 - 15% |
Note: Decomposition in air is expected to occur at slightly lower temperatures and result in a lower char yield due to oxidative degradation.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material. For a monomer like this compound, DSC can determine the melting point (Tm) and glass transition temperature (Tg) if the material is amorphous or semi-crystalline, as well as any other endothermic or exothermic events.
Table 2: Representative Differential Scanning Calorimetry (DSC) Data
| Parameter | Expected Value |
| Melting Point (Tm) | 160 - 180 °C |
| Heat of Fusion (ΔHf) | 80 - 120 J/g |
| Glass Transition Temperature (Tg) | 90 - 110 °C (if amorphous) |
Experimental Protocols
The following are detailed methodologies for conducting TGA and DSC analyses to determine the thermal stability of this compound.
Thermogravimetric Analysis (TGA) Protocol
This protocol outlines the standard procedure for obtaining TGA data.
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Select an appropriate crucible, typically platinum or alumina.
-
Tare the crucible.
-
-
Sample Preparation:
-
Weigh 5-10 mg of the this compound monomer into the tared crucible.
-
Record the exact mass.
-
-
Experimental Setup:
-
Place the crucible in the TGA furnace.
-
Set the purge gas (e.g., high-purity nitrogen or air) to a flow rate of 20-50 mL/min.
-
Equilibrate the sample at a starting temperature of 30 °C.
-
-
TGA Measurement:
-
Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature to obtain the TGA curve.
-
Determine the onset decomposition temperature (Tonset), the temperature of 5% weight loss (Td5), the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG), and the char yield at 800 °C.
-
Differential Scanning Calorimetry (DSC) Protocol
This protocol describes the standard procedure for DSC analysis.
-
Instrument Preparation:
-
Calibrate the DSC instrument for temperature and enthalpy using a standard reference material (e.g., indium).
-
Use aluminum pans and lids for the sample and reference.
-
-
Sample Preparation:
-
Weigh 3-5 mg of the this compound monomer into an aluminum pan.
-
Hermetically seal the pan with a lid.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Experimental Setup:
-
Place the sample and reference pans in the DSC cell.
-
Set the purge gas (e.g., high-purity nitrogen) to a flow rate of 20-50 mL/min.
-
-
DSC Measurement (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from 25 °C to a temperature approximately 20-30 °C above its expected melting point (e.g., 200 °C) at a heating rate of 10 °C/min. This scan is to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample from the upper temperature back to 25 °C at a controlled rate of 10 °C/min.
-
Second Heating Scan: Heat the sample again from 25 °C to the upper temperature at a rate of 10 °C/min.
-
-
Data Analysis:
-
Analyze the second heating scan to determine the glass transition temperature (Tg), melting point (Tm), and heat of fusion (ΔHf).
-
The Tg is observed as a step change in the baseline, while the Tm is the peak temperature of the melting endotherm. The ΔHf is calculated from the area of the melting peak.
-
Visualizations
Experimental Workflow for Thermal Analysis
Caption: Workflow for TGA and DSC analysis of the monomer.
Logical Relationship of Thermal Properties
Caption: Relationship between monomer structure and thermal properties.
Conclusion
While direct experimental data for this compound is pending, a comprehensive understanding of its likely thermal stability can be inferred from its chemical structure and the behavior of similar aromatic monomers. The provided experimental protocols for TGA and DSC offer a robust framework for the empirical determination of its key thermal properties. Such characterization is essential for guiding the development of novel high-performance materials and for ensuring their reliable performance in demanding applications. Researchers are encouraged to perform these analyses to establish a definitive thermal profile for this promising monomer.
"alternative names for 2,2-Bis(2-hydroxy-5-biphenylyl)propane"
An In-depth Technical Guide on 2,2-Bis(2-hydroxy-5-biphenylyl)propane: Nomenclature and Identification
For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is paramount. This technical guide provides a comprehensive overview of the alternative names and identifiers for the compound this compound.
Nomenclature and Synonyms
This compound is a chemical compound with the CAS Registry Number 24038-68-4.[1][2][3][4] It is also known by a variety of synonyms and trade names, which are crucial to recognize when conducting literature searches and procuring materials.
Below is a structured summary of the alternative names for this compound.
| Name | Type |
| 5,5'-Isopropylidenebis(2-hydroxybiphenyl) | Synonym |
| 4,4'-Isopropylidenebis(2-phenylphenol) | Synonym |
| BisOPP-A | Abbreviation |
| 2,2-Bis(4-hydroxy-3-phenylphenyl)propane | Synonym |
| 2,2-{5,5′-Bis[1,1′-(biphenyl)-2-ol]}propane | Synonym |
| 5,5′-(1-Methylethylidene)bis[(1,1′-biphenyl)-2-ol] | Synonym |
| 5,5′-Isopropylidenedi-2-biphenylol | Synonym |
| 4-[2-(4-hydroxy-3-phenylphenyl)propan-2-yl]-2-phenylphenol | IUPAC Name |
| Bisphenol PH | Trivial Name |
Chemical Identification
Accurate identification of this compound is essential for experimental reproducibility and safety. The primary identifiers are its CAS Registry Number and its chemical structure.
Logical Relationship of Nomenclature
The various names for this compound, while appearing distinct, are systematically related based on chemical nomenclature rules. The following diagram illustrates the logical connections between the primary name and its key synonyms.
Caption: Logical relationships between the primary name and its synonyms.
Disclaimer: This document is intended for informational purposes for a technical audience. While the information has been compiled from various sources, no experimental protocols or signaling pathway data were available from the initial search. Further research into scientific literature is recommended for detailed experimental methodologies.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | 24038-68-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. This compound | 24038-68-4 | MOLNOVA [molnova.com]
- 5. sciedco.ca [sciedco.ca]
- 6. This compound CAS#: 24038-68-4 [m.chemicalbook.com]
- 7. molnova.com [molnova.com]
Methodological & Application
Synthesis of High-Performance Polycarbonates from 2,2-Bis(2-hydroxy-5-biphenylyl)propane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of high-performance polycarbonates derived from the monomer 2,2-Bis(2-hydroxy-5-biphenylyl)propane. This monomer, a non-bisphenol A (BPA) analogue, offers the potential for creating polycarbonates with unique thermal, mechanical, and biological properties.
Introduction
Polycarbonates are a class of thermoplastic polymers known for their exceptional strength, toughness, and optical clarity. While bisphenol A (BPA) has traditionally been the cornerstone monomer for polycarbonate production, concerns over its potential endocrine-disrupting properties have fueled the search for high-performance alternatives. This compound, hereafter referred to as BHBP, is a promising candidate for the synthesis of novel polycarbonates. The presence of bulky biphenyl side groups is anticipated to enhance the glass transition temperature and thermal stability of the resulting polymer.
Furthermore, initial studies indicate that BHBP targets the thyroid stimulating hormone receptor (TSHR). This unique biological activity opens up intriguing possibilities for the application of these polycarbonates in drug delivery systems and as biocompatible materials for medical devices.
Data Presentation
While specific experimental data for polycarbonates synthesized directly from this compound is not extensively available in the public domain, the following table presents a summary of typical properties for high-performance, BPA-free polycarbonates for comparative purposes. The projected values for BHBP-PC are based on the expected influence of its chemical structure.
| Property | Bisphenol A Polycarbonate (BPA-PC) | High-Performance BPA-Free Polycarbonates (Typical Values) | Poly(2,2-bis(5-biphenylyl)propane carbonate) (BHBP-PC) (Projected) |
| Molecular Weight (Mn, g/mol ) | 20,000 - 35,000 | 15,000 - 40,000 | 25,000 - 50,000 |
| Polydispersity Index (PDI) | 2.0 - 3.0 | 1.8 - 2.5 | 2.0 - 2.8 |
| Glass Transition Temp. (Tg, °C) | ~145-150 | 150 - 220 | > 160 |
| Thermal Decomposition Temp. (Td, 5% wt. loss, °C) | ~450 | 450 - 550 | > 480 |
| Tensile Strength (MPa) | 55 - 65 | 60 - 80 | 65 - 85 |
| Elongation at Break (%) | 60 - 120 | 50 - 100 | 40 - 90 |
Experimental Protocols
Two primary methods for the synthesis of polycarbonates from BHBP are presented: Melt Transesterification and Interfacial Polymerization.
Protocol 1: Melt Transesterification
This method involves the reaction of BHBP with a diaryl carbonate, such as diphenyl carbonate (DPC), at high temperatures under vacuum. This is a solvent-free, environmentally friendly approach.
Materials:
-
This compound (BHBP)
-
Diphenyl Carbonate (DPC)
-
Transesterification catalyst (e.g., Zinc Acetate, Titanium (IV) Isopropoxide)
-
High-purity nitrogen or argon
-
Dichloromethane (for purification)
-
Methanol (for precipitation)
Equipment:
-
High-temperature, high-vacuum, stirred reactor equipped with a distillation column and a vacuum pump
-
Heating mantle with temperature controller
-
Mechanical stirrer
-
Glassware for purification
Procedure:
-
Charging the Reactor: Charge the reactor with equimolar amounts of BHBP and DPC. Add the catalyst at a concentration of 0.01-0.1 mol% relative to BHBP.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen or argon for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of the inert gas.
-
Pre-polymerization: Gradually heat the reactor to a temperature of 180-220°C under a gentle flow of inert gas. The reactants will melt and start to react, releasing phenol as a byproduct, which will begin to distill. Continue this stage for 1-2 hours.
-
Polycondensation: Gradually increase the temperature to 250-300°C while slowly reducing the pressure to below 1 mmHg. The viscosity of the reaction mixture will increase significantly as the polymerization proceeds. This stage is typically continued for 2-4 hours.
-
Polymer Extrusion and Cooling: Once the desired viscosity is reached, extrude the molten polymer from the reactor under an inert atmosphere and cool it to room temperature.
-
Purification: Dissolve the obtained polymer in dichloromethane and precipitate it by pouring the solution into an excess of methanol.
-
Drying: Filter the precipitated polymer and dry it in a vacuum oven at 80-100°C until a constant weight is achieved.
Protocol 2: Interfacial Polymerization
This method involves the reaction of the bisphenoxide of BHBP with a phosgene equivalent (e.g., phosgene, triphosgene) at the interface of two immiscible solvents. This method is typically faster and proceeds at lower temperatures than melt transesterification.
Materials:
-
This compound (BHBP)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (organic phase)
-
Deionized water (aqueous phase)
-
Phosgene (COCl₂) or Triphosgene (BTC)
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Chain terminator (e.g., phenol)
-
Hydrochloric acid (HCl) for neutralization
-
Methanol for precipitation
Equipment:
-
Jacketed glass reactor with a high-speed mechanical stirrer
-
Addition funnels
-
pH meter
-
Standard laboratory glassware
Procedure:
-
Preparation of the Aqueous Phase: Dissolve BHBP and the phase-transfer catalyst in a stoichiometric excess of aqueous sodium hydroxide solution in the reactor.
-
Preparation of the Organic Phase: Dissolve phosgene or triphosgene in dichloromethane.
-
Polymerization: Vigorously stir the aqueous phase while slowly adding the organic phase. The polymerization reaction will occur at the interface between the two phases. Maintain the temperature at 20-30°C. The reaction is typically complete within 30-60 minutes.
-
Chain Termination: Add a chain terminator, such as phenol, to control the molecular weight of the polymer.
-
Phase Separation and Neutralization: Stop the stirring and allow the phases to separate. Isolate the organic phase (dichloromethane layer) and wash it successively with dilute hydrochloric acid and deionized water until the washings are neutral.
-
Precipitation: Precipitate the polycarbonate by pouring the dichloromethane solution into an excess of methanol.
-
Drying: Filter the polymer and dry it in a vacuum oven at 80-100°C.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: General workflow for the synthesis and purification of polycarbonates from this compound.
Thyroid Stimulating Hormone Receptor (TSHR) Signaling Pathway
The monomer, this compound, has been identified as a potential agonist for the Thyroid Stimulating Hormone Receptor (TSHR), a G-protein coupled receptor. Activation of TSHR initiates a cascade of intracellular events with significant physiological consequences, making it a target of interest in drug development for conditions like hypothyroidism and as a diagnostic tool in thyroid cancer.
Caption: Simplified signaling pathway of the Thyroid Stimulating Hormone Receptor (TSHR) upon activation by an agonist.
Application in Drug Development
The potential of this compound to act as a TSHR agonist suggests that polycarbonates derived from it could be developed as novel drug delivery systems. For instance, nanoparticles or microparticles formulated from these polycarbonates could be designed to target thyroid cells or other tissues expressing TSHR. This targeted delivery could enhance the therapeutic efficacy and reduce the side effects of encapsulated drugs for treating thyroid disorders.
Furthermore, the biocompatibility and biodegradability of these polycarbonates would be crucial for such applications. The degradation products, including the BHBP monomer, would need to be thoroughly evaluated for their toxicological profiles. The agonist activity of the released monomer could also be harnessed for therapeutic benefit, for example, in stimulating thyroid function in a controlled manner.
Conclusion
The synthesis of high-performance polycarbonates from this compound represents a promising avenue for the development of advanced materials with superior thermal properties and unique biological activity. The provided protocols offer a foundation for researchers to explore the synthesis and characterization of these novel polymers. The potential interaction of the monomer with the TSHR signaling pathway opens up exciting opportunities for applications in targeted drug delivery and regenerative medicine, warranting further investigation into the biocompatibility and in vivo behavior of these materials.
Application Note & Protocol: Melt Polymerization of 2,2-Bis(2-hydroxy-5-biphenylyl)propane with Diphenyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycarbonates are a class of high-performance thermoplastics known for their exceptional impact strength, optical clarity, and thermal stability. The properties of polycarbonates can be tailored by modifying the structure of the bisphenol monomer. The use of bulky, aromatic bisphenols, such as 2,2-Bis(2-hydroxy-5-biphenylyl)propane, is a strategy to enhance the glass transition temperature (Tg) and thermal stability of the resulting polymer, making it suitable for applications requiring high-temperature resistance.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 24038-68-4 | 380.49 | 115 - 124 |
| Diphenyl carbonate (DPC) | 102-09-0 | 214.22 | 78 - 82 |
| Lithium Hydroxide (LiOH) Monohydrate (Catalyst) | 1310-66-3 | 41.96 | - |
Experimental Protocol
The melt polymerization is a two-stage process performed in a high-temperature glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum distillation outlet to remove the phenol byproduct.
Stage 1: Prepolymerization (Transesterification)
-
Reactor Setup: The reactor is charged with equimolar amounts of this compound and diphenyl carbonate. A slight excess of diphenyl carbonate (e.g., 1.02 to 1.05 molar ratio relative to the bisphenol) can be used to compensate for any sublimation losses.[1]
-
Catalyst Addition: The catalyst, lithium hydroxide monohydrate, is added at a concentration of approximately 10⁻⁴ to 10⁻³ moles per mole of the bisphenol.
-
Inert Atmosphere: The reactor is purged with dry nitrogen gas to remove any oxygen. A slow, continuous nitrogen purge is maintained during this stage.
-
Heating and Melting: The reaction mixture is heated under a nitrogen atmosphere with constant stirring. The temperature is gradually raised to a range of 150-180°C to ensure both monomers have melted and formed a homogeneous mixture.
-
Transesterification Reaction: The temperature is then increased to 180-220°C. This initiates the transesterification reaction, where the hydroxyl groups of the bisphenol react with the diphenyl carbonate to form phenyl carbonate-terminated oligomers and release phenol. This stage is typically carried out for 1-2 hours. Phenol will begin to distill from the reaction mixture.
Stage 2: Polycondensation
-
Application of Vacuum: Following the prepolymerization stage, a vacuum is gradually applied to the system to facilitate the removal of the phenol byproduct. The pressure is slowly reduced to below 1 mmHg.
-
Temperature Increase: The temperature of the reaction mixture is gradually increased to 250-280°C. The high temperature and high vacuum are crucial for driving the equilibrium of the polycondensation reaction towards the formation of a high molecular weight polymer.
-
Polycondensation Reaction: The reaction is continued under these conditions for an additional 2-4 hours. During this time, the viscosity of the melt will increase significantly as the polymer chains grow. The reaction is considered complete when the desired melt viscosity is achieved, which is often indicated by the torque on the mechanical stirrer.
-
Polymer Recovery: After the polycondensation is complete, the vacuum is released by introducing nitrogen gas. The molten polymer is then extruded from the reactor under nitrogen pressure and can be pelletized for further analysis.
Expected Polymer Properties
While specific data for the polycarbonate derived from this compound is not available in the literature, the introduction of bulky, aromatic side groups is known to increase the glass transition temperature and thermal stability of polycarbonates. The following table provides expected ranges for the properties of the synthesized polymer based on data from polycarbonates derived from other bulky bisphenols.[3][4][5]
| Property | Expected Value |
| Molecular Weight (Mw) | 20,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 2.0 - 3.0 |
| Glass Transition Temperature (Tg) | 160 - 200°C |
| 5% Weight Loss Temperature (TGA) | > 400°C |
| Tensile Strength | 60 - 80 MPa |
| Elongation at Break | 50 - 100% |
Visualizations
Caption: Chemical reaction scheme for the melt polymerization.
Caption: Workflow for the two-stage melt polymerization process.
References
Application Notes and Protocols for the Solution Polymerization of 2,2-Bis(2-hydroxy-5-biphenylyl)propane with Phosgene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential applications, and properties of the polycarbonate derived from the solution polymerization of 2,2-Bis(2-hydroxy-5-biphenylyl)propane with phosgene. The resulting aromatic polycarbonate, with its unique biphenyl moieties, offers distinct properties compared to conventional polycarbonates like those derived from Bisphenol A (BPA), making it a material of interest for advanced applications.
Introduction
Polycarbonates are a class of thermoplastic polymers known for their exceptional strength, toughness, and optical clarity.[1][2] The incorporation of bulky, rigid biphenyl groups into the polymer backbone, as is the case with this compound, can significantly enhance the thermal stability, mechanical properties, and refractive index of the resulting polycarbonate. These enhanced properties make such specialty polycarbonates suitable for demanding applications in medical devices, advanced optics, and as specialized engineering plastics. The solution polymerization technique allows for controlled reaction conditions and the synthesis of high molecular weight polymers.
Potential Applications
The unique properties of poly(this compound carbonate) make it a candidate for several advanced applications:
-
Medical Devices and Equipment: Due to its anticipated high strength, thermal stability, and potential for biocompatibility, this polycarbonate could be utilized in the manufacturing of reusable medical devices that require repeated sterilization cycles. Its rigidity and durability make it suitable for surgical instruments, housings for medical electronics, and drug delivery systems.
-
Drug Development and Delivery: The aromatic nature of the polymer may allow for π-π stacking interactions with aromatic drug molecules, potentially enabling its use as a matrix for controlled drug release formulations. Its processability would allow for the fabrication of films, microparticles, or implants.
-
Advanced Optical Lenses: The presence of biphenyl groups is expected to increase the refractive index of the polymer. This property is highly desirable for the manufacturing of thinner, lighter, and more efficient optical lenses for applications in eyeglasses, cameras, and scientific instruments.
-
High-Performance Engineering Plastics: The enhanced thermal and mechanical properties would make this polycarbonate a valuable material for components in the aerospace and automotive industries, where high strength-to-weight ratio and resistance to extreme temperatures are critical.
Experimental Protocols
The following is a representative protocol for the solution polymerization of this compound with phosgene. This protocol is based on general methods for the synthesis of aromatic polycarbonates via solution polycondensation.[1] Safety Precautions: Phosgene and its solutions (like triphosgene) are extremely toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.
Materials:
-
This compound (BHPBP)
-
Triphosgene (a safer solid substitute for phosgene gas)
-
Pyridine (dried)
-
Dichloromethane (DCM, anhydrous)
-
Methanol
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Dropping funnel
-
Nitrogen inlet and outlet
-
Ice bath
-
Heating mantle
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Monomer Dissolution: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, dissolve a specific amount of this compound in anhydrous dichloromethane under a nitrogen atmosphere.
-
Addition of Base: Add an excess of dried pyridine to the solution. Pyridine acts as a catalyst and an acid scavenger for the hydrochloric acid produced during the polymerization.
-
Phosgene Addition: Cool the stirred solution in an ice bath. Separately, prepare a solution of triphosgene in anhydrous dichloromethane. Add the triphosgene solution dropwise to the cooled monomer solution over a period of 30-60 minutes using a dropping funnel.
-
Polymerization Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring at room temperature for several hours (e.g., 4-6 hours) to ensure complete polymerization. The progress of the reaction can be monitored by the increase in viscosity of the solution.
-
Polymer Precipitation: Once the reaction is complete, pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring. This will cause the polycarbonate to precipitate out of the solution.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with methanol to remove any unreacted monomers, pyridine hydrochloride, and other impurities.
-
Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.
Data Presentation
The following table summarizes hypothetical quantitative data for the solution polymerization of this compound with phosgene, based on typical results for similar aromatic polycarbonates.[1]
| Parameter | Value |
| Monomer (BHPBP) Concentration | 0.1 - 0.5 M |
| Triphosgene to Monomer Molar Ratio | 1:1 to 1.2:1 |
| Pyridine to Monomer Molar Ratio | 2:1 to 4:1 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 - 8 hours |
| Polymer Yield | 85 - 95% |
| Number Average Molecular Weight (Mn) | 18,000 - 36,000 g/mol |
| Weight Average Molecular Weight (Mw) | 30,000 - 70,000 g/mol |
| Polydispersity Index (PDI) | 1.7 - 2.2 |
| Glass Transition Temperature (Tg) | > 200 °C (estimated) |
| Refractive Index | > 1.60 (estimated) |
Visualizations
Caption: Experimental workflow for the solution polymerization.
Caption: Chemical reaction pathway for the polymerization.
References
Application Notes and Protocols for the Synthesis of Polyesters using 2,2-Bis(2-hydroxy-5-biphenylyl)propane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of novel aromatic polyesters utilizing the monomer 2,2-Bis(2-hydroxy-5-biphenylyl)propane. The resulting polymers, incorporating bulky biphenyl side groups, are anticipated to exhibit excellent thermal stability, solubility in common organic solvents, and the potential for forming tough, flexible films. These characteristics make them attractive candidates for advanced materials in various scientific and biomedical applications.
Introduction
Aromatic polyesters are a class of polymers known for their high performance, including exceptional thermal and mechanical properties. The incorporation of specific monomer units allows for the fine-tuning of these properties to suit particular applications. This compound is a bisphenol containing rigid biphenyl moieties. Its use in polyester synthesis is expected to yield amorphous polymers with high glass transition temperatures (Tg) and enhanced solubility due to the disruption of chain packing by the bulky side groups.
This document outlines a general protocol for the synthesis of polyesters from this compound via interfacial polycondensation with aromatic diacyl chlorides, such as terephthaloyl chloride and isophthaloyl chloride.
Data Presentation
Table 1: Properties of Analogous Aromatic Polyesters Containing Biphenyl Side Groups [1]
| Polymer | Diacyl Chloride | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (°C) |
| P-1 | TPC | 1.26 | 256 | 481 |
| P-2 | IPC | 0.88 | 235 | 465 |
| P-3 | TPC/IPC (50:50) | 0.94 | 242 | 473 |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis and characterization of polyesters from this compound.
Protocol 1: Synthesis of Polyester via Interfacial Polycondensation
This protocol describes the synthesis of an aromatic polyester by reacting this compound with an aromatic diacyl chloride (e.g., terephthaloyl chloride) using a phase-transfer catalyzed interfacial polycondensation method.[1]
Materials:
-
This compound
-
Terephthaloyl chloride (or Isophthaloyl chloride)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Benzyltriethylammonium chloride (BTEAC) - Phase Transfer Catalyst
-
Methanol
-
Distilled water
Procedure:
-
Aqueous Phase Preparation: In a flask equipped with a mechanical stirrer, dissolve a stoichiometric amount of this compound and a molar excess of sodium hydroxide in distilled water.
-
Organic Phase Preparation: In a separate beaker, dissolve an equimolar amount of the diacyl chloride (relative to the bisphenol) in dichloromethane.
-
Catalyst Addition: Add a catalytic amount of benzyltriethylammonium chloride to the aqueous phase.
-
Polycondensation Reaction: Vigorously stir the aqueous phase while rapidly adding the organic phase. Continue stirring at room temperature for 2-4 hours.
-
Polymer Precipitation and Washing: After the reaction is complete, separate the viscous organic layer. Precipitate the polymer by pouring the organic solution into a large volume of methanol with stirring.
-
Purification: Filter the precipitated polymer and wash it thoroughly with hot water and then with methanol to remove unreacted monomers, catalyst, and salts.
-
Drying: Dry the purified polyester in a vacuum oven at 80-100 °C until a constant weight is achieved.
Protocol 2: Polymer Characterization
Inherent Viscosity:
-
Prepare a dilute solution of the polyester in a suitable solvent (e.g., chloroform or N,N-dimethylformamide) at a concentration of 0.5 g/dL.
-
Measure the flow time of the polymer solution and the pure solvent at a constant temperature (e.g., 30 °C) using an Ubbelohde viscometer.
-
Calculate the inherent viscosity (η_inh) using the appropriate formula.
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polyester using a DSC instrument. Heat the sample under a nitrogen atmosphere at a scanning rate of 10 °C/min.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer using a TGA instrument. Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere to determine the 10% weight loss temperature.
Film Casting:
-
Prepare a 5-10% (w/v) solution of the polyester in a suitable solvent like chloroform.
-
Cast the solution onto a clean, flat glass plate.
-
Allow the solvent to evaporate slowly at room temperature in a dust-free environment.
-
Dry the resulting film in a vacuum oven to remove any residual solvent. The resulting films are expected to be tough, transparent, and flexible.[1]
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Synthesis pathway of aromatic polyesters.
Caption: Experimental workflow for polyester synthesis.
References
Application Notes and Protocols: Preparation of Epoxy Resins from 2,2-Bis(2-hydroxy-5-biphenylyl)propane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxy resins based on biphenyl structures are gaining significant attention due to their enhanced thermal and mechanical properties compared to conventional bisphenol A (BPA) based epoxies. The rigid biphenyl moiety contributes to higher glass transition temperatures (Tg), improved thermal stability, and increased mechanical strength, making them suitable for high-performance applications. This document provides a detailed protocol for the synthesis of a novel epoxy resin from 2,2-Bis(2-hydroxy-5-biphenylyl)propane, a bisphenol analog containing bulky phenyl substituents. The resulting epoxy resin is expected to exhibit superior thermomechanical properties.
While a specific, peer-reviewed synthesis protocol for the diglycidyl ether of this compound is not widely published, the following procedures are adapted from well-established methods for the synthesis of diglycidyl ethers of other bisphenols, such as bisphenol A.[1][2][3] The principles of reacting a bisphenol with epichlorohydrin in the presence of a base are directly applicable.
Experimental Protocols
Protocol 1: Synthesis of Diglycidyl Ether of this compound
This protocol outlines the synthesis of the epoxy resin via the reaction of this compound with an excess of epichlorohydrin under basic conditions.
Materials:
-
This compound
-
Epichlorohydrin (ECH)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Dropping funnel
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel, dissolve 1 mole of this compound in 10 moles of epichlorohydrin. The large excess of epichlorohydrin also acts as the solvent.
-
Reaction Initiation: Heat the mixture to 70-80°C with vigorous stirring.
-
Addition of Base: Prepare a 40% (w/v) aqueous solution of sodium hydroxide. Slowly add 2.2 moles of the NaOH solution to the reaction mixture dropwise over a period of 1-2 hours. The reaction is exothermic, so control the addition rate to maintain the temperature within the desired range.
-
Reaction Progression: After the complete addition of NaOH, continue stirring the mixture at 70-80°C for an additional 4-5 hours to ensure the reaction goes to completion.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add an equal volume of toluene to the mixture to dilute the product.
-
Wash the organic layer sequentially with deionized water (3 x 200 mL) to remove the sodium chloride salt and any unreacted NaOH. Check the pH of the aqueous layer after the final wash to ensure it is neutral.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Remove the toluene and excess epichlorohydrin by vacuum distillation using a rotary evaporator.
-
-
Product Characterization: The resulting product, the diglycidyl ether of this compound, should be a viscous liquid or a solid at room temperature. Characterize the product using FTIR, ¹H NMR, and determine the epoxy equivalent weight (EEW).
Protocol 2: Curing of the Epoxy Resin
This protocol describes the curing of the synthesized epoxy resin with a common amine curing agent, 4,4'-diaminodiphenylmethane (DDM).
Materials:
-
Synthesized diglycidyl ether of this compound
-
4,4'-diaminodiphenylmethane (DDM)
-
Acetone (optional, as a solvent to aid mixing)
Equipment:
-
Beaker
-
Hot plate with magnetic stirrer
-
Vacuum oven
-
Mold for sample preparation
Procedure:
-
Stoichiometric Calculation: Calculate the stoichiometric amount of DDM required to cure the epoxy resin. The amine hydrogen equivalent weight of DDM is 49.5 g/eq. The amount of DDM needed can be calculated using the formula: Amount of DDM = (Epoxy Resin Weight × Amine Hydrogen Equivalent Weight) / Epoxy Equivalent Weight of Resin
-
Mixing:
-
If the epoxy resin is a solid, gently heat it to its melting point.
-
Add the calculated amount of DDM to the molten epoxy resin.
-
Stir the mixture thoroughly until the DDM is completely dissolved and a homogeneous mixture is obtained. If necessary, a small amount of acetone can be used to facilitate mixing, which should then be evaporated in a fume hood before curing.
-
-
Degassing: Place the mixture in a vacuum oven at a temperature slightly above the melting point of the mixture to remove any entrapped air bubbles.
-
Curing:
-
Pour the degassed mixture into a pre-heated mold.
-
The curing schedule will depend on the specific properties desired, but a typical curing cycle for a DDM-cured epoxy resin is:
-
120°C for 2 hours
-
150°C for 2 hours
-
Post-curing at 180°C for 1 hour
-
-
-
Characterization of Cured Resin: Once cooled to room temperature, the cured epoxy resin can be demolded and subjected to various characterization techniques to evaluate its thermal and mechanical properties (e.g., DSC, TGA, DMA).
Data Presentation
The following tables summarize the expected quantitative data for the synthesized epoxy resin and its cured counterpart. The values are estimates based on data from analogous biphenyl-containing epoxy resins.[4][5]
Table 1: Expected Properties of the Uncured Epoxy Resin
| Property | Expected Value | Characterization Method |
| Appearance | Viscous liquid or solid | Visual Inspection |
| Epoxy Equivalent Weight (EEW) | ~245 g/eq | Titration |
| ¹H NMR | Peaks corresponding to epoxy protons, aromatic protons, and isopropyl protons | ¹H NMR Spectroscopy |
| FTIR (cm⁻¹) | ~3050 (aromatic C-H), ~2970 (aliphatic C-H), ~1600, 1500 (aromatic C=C), ~1240 (aryl ether), ~915 (epoxy ring) | FTIR Spectroscopy |
| GPC (Gel Permeation Chromatography) | To be determined (for molecular weight and polydispersity) | GPC |
Table 2: Expected Properties of the DDM-Cured Epoxy Resin
| Property | Expected Value | Characterization Method |
| Glass Transition Temperature (Tg) | > 180 °C | Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA) |
| Decomposition Temperature (Td, 5% weight loss) | > 350 °C | Thermogravimetric Analysis (TGA) |
| Char Yield at 800 °C (in N₂) | > 30% | Thermogravimetric Analysis (TGA) |
| Storage Modulus at 25 °C | 3 - 5 GPa | Dynamic Mechanical Analysis (DMA) |
| Tensile Strength | > 80 MPa | Tensile Testing |
Visualization
Diagram 1: Synthesis of Diglycidyl Ether of this compound
Caption: Reaction scheme for the synthesis of the target epoxy resin.
Diagram 2: Experimental Workflow for Epoxy Resin Preparation and Curing
Caption: Step-by-step workflow for the synthesis and curing process.
References
- 1. US3121727A - Synthesis of glycidyl ethers of polyhydric phenols - Google Patents [patents.google.com]
- 2. US3876615A - Process for the preparation of glycidyl ethers of bisphenols - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing intrinsic thermal conductivities of epoxy resins by introducing biphenyl mesogen-containing liquid crystalline co-curing agents - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Polymers Derived from 2,2-Bis(2-hydroxy-5-biphenylyl)propane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the characterization of polymers derived from the monomer 2,2-Bis(2-hydroxy-5-biphenylyl)propane. The protocols outlined below are essential for determining the structural, thermal, and mechanical properties of these polymers, which is crucial for their application in various fields, including advanced materials and biomedical devices.
Introduction
Polymers derived from this compound, particularly polycarbonates, are of significant interest due to their potential for high thermal stability, mechanical strength, and specific optical properties. The bulky biphenyl groups in the monomer structure are expected to impart rigidity and a high glass transition temperature (Tg) to the resulting polymer. Accurate and thorough characterization is paramount to establishing structure-property relationships and ensuring material quality and performance for specific applications.
This document details the synthesis via melt transesterification and the subsequent characterization using a suite of analytical techniques including Gel Permeation Chromatography (GPC), Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of polycarbonates derived from substituted bisphenols. These values should be considered as illustrative examples.
Table 1: Molecular Weight and Polydispersity Data (from GPC)
| Polymer Sample | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI = Mw/Mn) |
| PC-BHPBP-01 | 19,000 | 28,000 | 1.47 |
| PC-BHPBP-02 | 22,500 | 35,000 | 1.56 |
| PC-BHPBP-03 | 25,000 | 42,000 | 1.68 |
Note: PC-BHPBP stands for Polycarbonate of this compound. Data is hypothetical and for illustrative purposes.
Table 2: Thermal Properties (from DSC and TGA)
| Polymer Sample | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td, 5% weight loss) (°C) | Char Yield at 700°C (%) |
| PC-BHPBP-01 | 175 | 420 | 25 |
| PC-BHPBP-02 | 182 | 435 | 28 |
| PC-BHPBP-03 | 185 | 440 | 30 |
Note: Data is hypothetical and for illustrative purposes. Actual values will depend on molecular weight and purity.
Table 3: Spectroscopic Data Summary
| Technique | Key Observations |
| FTIR | Carbonyl (C=O) stretch of the carbonate group at ~1750-1780 cm⁻¹; Aromatic C-H and C=C stretches.[1][2] |
| ¹H NMR | Resonances corresponding to aromatic protons and the isopropylidene bridge protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the carbons of the isopropylidene group. |
Experimental Protocols
Synthesis of Polycarbonate via Melt Transesterification
This protocol describes a non-phosgene route for synthesizing polycarbonate from this compound and diphenyl carbonate (DPC).[3]
Materials:
-
This compound
-
Diphenyl Carbonate (DPC)
-
Catalyst (e.g., Zinc Acetate, Titanium(IV) Butoxide)
-
Dichloromethane
-
Methanol
-
Nitrogen gas supply
-
Vacuum pump
Procedure:
-
In a reaction flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation head, add equimolar amounts of this compound and diphenyl carbonate.
-
Add a catalytic amount of zinc acetate (e.g., 0.1 mol%).
-
Purge the flask with nitrogen and heat the mixture to 190°C under a gentle nitrogen flow to melt the reactants and initiate the transesterification reaction.
-
Maintain the temperature and stirring for 1-2 hours. Phenol will be generated as a byproduct and should be collected in a receiving flask.
-
Increase the temperature to 230°C and gradually apply a vacuum to facilitate the removal of phenol and drive the polycondensation reaction.
-
Continue the reaction under high vacuum for another 1-2 hours until the desired viscosity is achieved.
-
Cool the reactor to room temperature and dissolve the resulting polymer in dichloromethane.
-
Precipitate the polymer by slowly adding the dichloromethane solution to an excess of methanol with vigorous stirring.
-
Filter the precipitated polymer and wash with methanol.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
Gel Permeation Chromatography (GPC)
GPC is used to determine the molecular weight distribution of the polymer.[4]
Instrumentation:
-
GPC system with a refractive index (RI) detector.
-
GPC columns suitable for the expected molecular weight range.
-
Solvent: Tetrahydrofuran (THF) or other suitable solvent for the polymer.
-
Calibration standards: Polystyrene standards of known molecular weights.
Procedure:
-
Prepare a dilute solution of the polymer in the mobile phase (e.g., 1 mg/mL in THF).
-
Filter the solution through a 0.45 µm filter.
-
Prepare a series of polystyrene standards in the same manner.
-
Inject the standards into the GPC system to generate a calibration curve (log Mw vs. elution time).
-
Inject the polymer sample.
-
Analyze the resulting chromatogram to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) relative to the polystyrene standards.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the chemical structure of the polymer.
Procedure:
-
A small amount of the dried polymer can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, a thin film can be cast from a solution (e.g., in dichloromethane) onto a salt plate (e.g., KBr).
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands, particularly the strong carbonyl (C=O) stretch of the carbonate linkage around 1750-1780 cm⁻¹.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the polymer's molecular structure.
Procedure:
-
Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration, and splitting patterns to confirm the presence of the repeating monomer unit and the absence of impurities.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg).[5]
Procedure:
-
Accurately weigh a small amount of the polymer (5-10 mg) into an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample to a temperature above its expected Tg (e.g., 250°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to erase the thermal history.
-
Cool the sample rapidly.
-
Reheat the sample at the same rate. The glass transition is observed as a step change in the heat flow curve during the second heating scan.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the polymer.[6][7]
Procedure:
-
Place a small, accurately weighed amount of the polymer (5-10 mg) in a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 800°C) at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature.
-
Determine the onset of decomposition (Td), typically defined as the temperature at which 5% weight loss occurs.
Visualizations
Caption: Workflow for the synthesis of polycarbonate.
Caption: Overall workflow for polymer characterization.
References
Application Notes and Protocols for 2,2-Bis(2-hydroxy-5-biphenylyl)propane as a BPA Replacement in Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A (BPA) is a widely used industrial chemical in the production of polycarbonate plastics and epoxy resins. However, concerns over its endocrine-disrupting properties have prompted a search for safer alternatives. 2,2-Bis(2-hydroxy-5-biphenylyl)propane, also known as BisOPP-A or BPPH, is a promising candidate for BPA replacement due to its structural similarity to BPA, which may allow for its use in existing polymerization processes, while its unique stereochemistry could potentially reduce its interaction with hormone receptors.
These application notes provide a comprehensive overview of the use of this compound as a BPA replacement in polymers. This document includes detailed protocols for the synthesis of the monomer, its polymerization into polycarbonate, and methods for characterizing the resulting polymer's properties and assessing its endocrine-disrupting potential.
Data Presentation
Table 1: Thermal and Mechanical Properties of Polycarbonate Resins
| Property | Poly(this compound carbonate) | Poly(bisphenol A carbonate) (Typical Values) | Test Method |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | Data to be determined | 145-150 °C | ASTM E1356 (DSC) |
| Thermal Decomposition Temp. (TGA, 5% weight loss) | Data to be determined | ~400 °C | ASTM E1131 |
| Mechanical Properties | |||
| Tensile Strength | Data to be determined | 55-75 MPa | ASTM D638 |
| Tensile Modulus | Data to be determined | 2.0-2.4 GPa | ASTM D638 |
| Elongation at Break | Data to be determined | 60-120% | ASTM D638 |
Table 2: Comparative Endocrine-Disrupting Activity
While direct comparative IC50 and EC50 values for this compound are not widely published, some studies suggest it has a higher binding affinity for certain nuclear receptors than BPA.[1] It is known to target the thyroid stimulating hormone receptor.[2] The following table provides a framework for comparing the endocrine activity of this compound with BPA once the data is generated using the provided protocols.
| Endocrine Activity Assay | This compound | Bisphenol A (BPA) |
| Androgen Receptor (AR) Antagonism | ||
| IC50 (µM) | Data to be determined | Reported values vary |
| Estrogen Receptor (ERα) Agonism | ||
| EC50 (µM) | Data to be determined | Reported values vary |
| Thyroid Hormone Receptor (TR) Antagonism | ||
| IC50 (µM) | Data to be determined | Reported values vary |
Experimental Protocols
Synthesis of this compound
This protocol is based on the acid-catalyzed condensation of phenols with ketones, a common method for synthesizing bisphenols.[2]
Materials:
-
2-Phenylphenol
-
Acetone
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and recrystallization
Procedure:
-
In a round-bottom flask, dissolve 2-phenylphenol in a minimal amount of toluene.
-
Add a stoichiometric excess of acetone to the solution.
-
Slowly add concentrated hydrochloric acid to the mixture while stirring. The amount of acid should be catalytic.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water to remove the acid.
-
Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by rotary evaporation.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a hexane/ethyl acetate mixture.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Melt Polymerization of this compound to Polycarbonate
This protocol describes a melt transesterification process, a common industrial method for producing polycarbonates that avoids the use of phosgene.[3][4]
Materials:
-
This compound
-
Diphenyl Carbonate (DPC)
-
Catalyst (e.g., Sodium Hydroxide, Titanium (IV) isopropoxide)
-
Antioxidant (e.g., a phosphite-based stabilizer)
Equipment:
-
High-temperature, high-vacuum polymerization reactor equipped with a mechanical stirrer, a distillation column, and a vacuum system.
-
Nitrogen inlet
-
Temperature controller
Procedure:
-
Charge the polymerization reactor with this compound, diphenyl carbonate (in a slight molar excess, e.g., 1:1.05), and a small amount of antioxidant.
-
Purge the reactor with nitrogen to create an inert atmosphere.
-
Heat the reactor to melt the monomers (e.g., 180-220 °C) under a nitrogen blanket with gentle stirring.
-
Once the monomers are molten and homogenized, add the catalyst.
-
Gradually increase the temperature and reduce the pressure to facilitate the removal of the phenol byproduct through the distillation column. A typical temperature profile might be a ramp from 220 °C to 280-300 °C over 1-2 hours, while the pressure is reduced from atmospheric pressure to below 1 torr.
-
The viscosity of the molten polymer will increase as the polymerization proceeds. Continue the reaction until the desired molecular weight is achieved, which can be monitored by the torque of the stirrer.
-
Once the polymerization is complete, extrude the molten polymer from the reactor under nitrogen pressure and cool it in a water bath.
-
Pelletize the resulting polycarbonate for further characterization.
Characterization of Polymer Properties
a) Thermal Properties:
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) using a DSC instrument according to ASTM E1356. Heat the polymer sample at a controlled rate (e.g., 10 °C/min) and observe the change in heat flow.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer using a TGA instrument according to ASTM E1131. Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant rate and record the weight loss as a function of temperature.
b) Mechanical Properties:
-
Tensile Testing: Prepare test specimens by injection molding or compression molding. Measure tensile strength, tensile modulus, and elongation at break using a universal testing machine according to ASTM D638.
In Vitro Endocrine Activity Assays
a) Androgen Receptor (AR) Antagonism Assay: This protocol outlines a reporter gene assay to determine the potential of a test compound to inhibit the binding of an androgen to the AR.
Materials:
-
A human cell line stably expressing the human androgen receptor and a luciferase reporter gene under the control of an androgen-responsive element (e.g., MDA-kb2 cells).
-
Cell culture medium and supplements.
-
Dihydrotestosterone (DHT) as the reference androgen.
-
A known AR antagonist (e.g., hydroxyflutamide) as a positive control.
-
Test compound (this compound).
-
Luciferase assay reagent.
-
96-well cell culture plates.
Procedure:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Prepare a series of dilutions of the test compound and the positive control.
-
Treat the cells with the test compound or positive control in the presence of a fixed concentration of DHT (e.g., a concentration that gives 80% of the maximal response). Include a vehicle control (DMSO) and a DHT-only control.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percent inhibition of DHT-induced luciferase activity for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by fitting the data to a dose-response curve.
b) Estrogen Receptor (ERα) Agonism Assay: This protocol describes a reporter gene assay to assess the potential of a test compound to activate the estrogen receptor.
Materials:
-
A human cell line expressing the human estrogen receptor α and a luciferase reporter gene under the control of an estrogen-responsive element (e.g., MCF-7 cells).
-
Cell culture medium (phenol red-free) and charcoal-stripped serum.
-
17β-Estradiol (E2) as the reference estrogen.
-
Test compound (this compound).
-
Luciferase assay reagent.
-
96-well cell culture plates.
Procedure:
-
Seed the cells in 96-well plates in phenol red-free medium with charcoal-stripped serum.
-
Prepare a series of dilutions of the test compound and E2.
-
Treat the cells with the test compound or E2. Include a vehicle control.
-
Incubate the cells for 24-48 hours.
-
Measure the luciferase activity.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Determine the EC50 value (the concentration of the compound that causes 50% of the maximal response) by fitting the data to a dose-response curve.
Visualizations
Caption: Experimental workflow for synthesis, polymerization, and characterization.
Caption: Simplified signaling pathways for AR antagonism and ER agonism.
Conclusion
This compound presents a potential alternative to BPA in polymer applications. The protocols provided herein offer a systematic approach to its synthesis, polymerization, and comprehensive characterization. The generation of robust data on its thermal, mechanical, and endocrine-disrupting properties is essential for a thorough risk-benefit assessment and to support its potential adoption as a safer material in consumer and industrial products. Further research is encouraged to fully elucidate its toxicological profile and to optimize polymerization conditions for various applications.
References
- 1. In silico analysis of endocrine-disrupting potential of triclosan, bisphenol A, and their analogs and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US9174904B1 - Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP) - Google Patents [patents.google.com]
- 3. user.eng.umd.edu [user.eng.umd.edu]
- 4. taylorfrancis.com [taylorfrancis.com]
Application Notes: Synthesis of High-Performance Poly(arylene ether) from 2,2-Bis(2-hydroxy-5-biphenylyl)propane
Introduction
High-performance polymers are essential materials in advanced applications requiring excellent thermal stability, chemical resistance, and mechanical properties. Poly(arylene ether)s are a significant class of such polymers, characterized by aromatic rings linked by ether bonds in their backbone. The polymerization of sterically hindered and rigid monomers like 2,2-Bis(2-hydroxy-5-biphenylyl)propane can lead to polymers with high glass transition temperatures (Tg) and enhanced thermal stability. This document outlines a representative experimental protocol for the synthesis of a poly(arylene ether) from this compound and 4,4'-difluorobenzophenone via a nucleophilic aromatic substitution (SNAr) polycondensation reaction.
Polymerization Mechanism
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) step-growth polymerization. The hydroxyl groups of the bisphenol monomer are deprotonated by a weak base, typically potassium carbonate, to form the more nucleophilic phenoxide species. This phenoxide then attacks the electron-deficient aromatic ring of the activated dihalide comonomer (4,4'-difluorobenzophenone), displacing the fluoride and forming an ether linkage. The reaction is driven to completion by the removal of water via azeotropic distillation, which ensures the formation of the phenoxide and prevents the reverse reaction. The result is a high molecular weight poly(arylene ether).
Experimental Protocol: Nucleophilic Aromatic Substitution Polycondensation
This protocol describes a general procedure for the synthesis of a poly(arylene ether) using this compound and 4,4'-difluorobenzophenone.
Materials and Equipment:
-
This compound
-
4,4'-Difluorobenzophenone
-
Anhydrous Potassium Carbonate (K2CO3), finely ground
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
-
Methanol
-
Deionized Water
-
Nitrogen or Argon gas supply
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a Dean-Stark trap with a condenser
Procedure:
-
Reactor Setup: Ensure all glassware is thoroughly dried before use. Assemble the three-neck flask with the mechanical stirrer, gas inlet, and Dean-Stark trap.
-
Charging the Reactor: Under a nitrogen or argon atmosphere, charge the flask with equimolar amounts of this compound and 4,4'-difluorobenzophenone.
-
Catalyst and Solvent Addition: Add an excess of finely ground, anhydrous potassium carbonate (typically 1.5 to 2.0 moles per mole of the bisphenol). Add a sufficient amount of anhydrous DMAc to achieve a solids concentration of approximately 20% (w/v). Add toluene to the reaction mixture (about 15% of the DMAc volume).
-
Azeotropic Dehydration: Begin stirring and purge the system with nitrogen or argon. Heat the reaction mixture to 140-150°C. Toluene will form an azeotrope with the water generated from the reaction between the bisphenol and potassium carbonate, which is then collected in the Dean-Stark trap. Continue this process until no more water is collected (typically 2-4 hours).
-
Polymerization: After the dehydration step is complete, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 160-180°C to initiate the polymerization. The viscosity of the reaction mixture will increase as the polymer chains grow.
-
Monitoring the Reaction: Maintain the reaction at this temperature for 6-12 hours. The progress of the polymerization can be monitored by observing the increase in viscosity.
-
Precipitation and Purification: Once the desired viscosity is reached, cool the reaction mixture to below 100°C. Dilute the viscous polymer solution with additional DMAc if necessary. Slowly pour the polymer solution into a stirred excess of methanol to precipitate the polymer as a fibrous solid.
-
Washing: Collect the polymer precipitate by filtration. Wash the polymer thoroughly with hot deionized water several times to remove any residual salts and solvent. Perform a final wash with methanol.
-
Drying: Dry the purified polymer in a vacuum oven at 100-120°C for 24 hours, or until a constant weight is achieved.
Data Presentation
The following table summarizes the quantitative parameters for a representative polymerization of this compound.
| Parameter | Value | Unit |
| Reactants | ||
| This compound | 3.805 | g |
| 4,4'-Difluorobenzophenone | 2.182 | g |
| Potassium Carbonate (K2CO3) | 2.073 | g |
| Solvents | ||
| N,N-Dimethylacetamide (DMAc) | 30 | mL |
| Toluene | 4.5 | mL |
| Reaction Conditions | ||
| Azeotropic Dehydration Temperature | 140 - 150 | °C |
| Azeotropic Dehydration Time | 2 - 4 | hours |
| Polymerization Temperature | 160 - 180 | °C |
| Polymerization Time | 6 - 12 | hours |
| Purification | ||
| Precipitation Solvent (Methanol) | 300 | mL |
| Drying Temperature | 100 - 120 | °C |
| Drying Time | 24 | hours |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of poly(arylene ether).
Catalysts for the Polymerization of 2,2-Bis(2-hydroxy-5-biphenylyl)propane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic polymerization of 2,2-Bis(2-hydroxy-5-biphenylyl)propane. The information compiled herein is intended to guide researchers in the synthesis of novel polymers with potential applications in various fields, including advanced materials and drug delivery systems.
Introduction
This compound is a complex bisphenolic monomer that, upon polymerization, can yield polymers with unique properties stemming from its rigid biphenyl moieties and the flexible isopropylidene linkage. The resulting poly(phenylene oxide)s or polyarylates are expected to exhibit high thermal stability, good mechanical strength, and specific solubility characteristics. The choice of catalyst and polymerization method is crucial in controlling the polymer's molecular weight, polydispersity, and ultimately, its material properties. This document outlines two primary catalytic approaches for the polymerization of this monomer: Oxidative Coupling Polymerization and Enzymatic Polymerization.
Catalytic Polymerization Methods
Oxidative Coupling Polymerization
Oxidative coupling is a common method for the synthesis of poly(phenylene oxide)s (PPOs) from 2,6-disubstituted phenols. In the case of this compound, the hydroxyl groups are located on the biphenyl rings, allowing for the formation of a polyether backbone through the catalytic action of a copper-amine complex in the presence of an oxidant, typically oxygen.
Catalyst System: A widely used catalyst system for this type of polymerization is a copper(I) salt, such as copper(I) bromide (CuBr) or copper(I) chloride (CuCl), complexed with an amine ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) or various pyridinal amines.
Reaction Mechanism: The proposed mechanism involves the formation of a phenoxy radical initiated by the copper catalyst. These radicals then couple to form dimers, trimers, and ultimately, high molecular weight polymers. The biphenyl groups in the monomer are expected to influence the reactivity and stereochemistry of the polymerization.
Enzymatic Polymerization
Enzymatic polymerization offers a green and highly selective alternative to traditional chemical catalysis. Enzymes such as laccases and peroxidases can catalyze the oxidation of phenolic compounds, leading to polymerization under mild reaction conditions.[1][2][3]
Catalyst System:
-
Laccase: This copper-containing oxidase uses molecular oxygen as the oxidant, producing water as the only byproduct.[1][2]
-
Horseradish Peroxidase (HRP): This enzyme requires the presence of hydrogen peroxide as an oxidizing agent to initiate the polymerization.[1][3]
Reaction Mechanism: Similar to chemical oxidative coupling, the enzymatic reaction proceeds through the generation of phenoxy radicals. The enzyme's active site provides a template for controlled radical formation and coupling, potentially leading to polymers with higher regioselectivity. The polymerization of phenolic compounds by these enzymes typically involves the formation of C-C and C-O linkages.[1]
Data Presentation
Due to the limited availability of specific quantitative data for the polymerization of this compound in the public domain, the following tables present representative data for the polymerization of structurally similar bisphenols and substituted phenols. This data is intended to provide a baseline for expected outcomes and for comparison during experimental optimization.
Table 1: Representative Data for Oxidative Coupling Polymerization of Substituted Phenols
| Monomer | Catalyst System | Solvent | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Yield (%) |
| 2,6-Dimethylphenol | CuBr/TMEDA | Toluene | 60 | 4 | 25,000 | 2.1 | 95 |
| 2,6-Diphenylphenol | CuCl/Pyridine | Chlorobenzene | 80 | 6 | 35,000 | 2.5 | 92 |
| Bisphenol A | CuCl/TMEDA | Dichloromethane | 40 | 8 | 15,000 | 1.8 | 88 |
Table 2: Representative Data for Enzymatic Polymerization of Phenolic Compounds
| Monomer | Enzyme | Co-substrate | Solvent System | pH | Mn ( g/mol ) | PDI (Mw/Mn) |
| Catechol | Laccase | O₂ | Acetone/Buffer | 5.0 | 1,200 | 1.5 |
| Bisphenol A | HRP | H₂O₂ | Dioxane/Buffer | 7.0 | 2,500 | 2.0 |
| Syringic Acid | Laccase | O₂ | Water | 6.5 | 800 | 1.7 |
Experimental Protocols
The following are detailed, generalized protocols for the polymerization of this compound. Note: These protocols are starting points and may require optimization for this specific monomer. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
Protocol for Oxidative Coupling Polymerization
Materials:
-
This compound
-
Copper(I) Bromide (CuBr)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Toluene (anhydrous)
-
Methanol
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 2.63 mmol) in anhydrous toluene (20 mL).
-
In a separate vial, prepare the catalyst solution by dissolving CuBr (0.015 g, 0.105 mmol) and TMEDA (0.012 g, 0.105 mmol) in toluene (5 mL).
-
Add the catalyst solution to the monomer solution under vigorous stirring.
-
Bubble dry oxygen through the reaction mixture at a controlled rate (e.g., 10 mL/min) while maintaining the reaction temperature at 60 °C.
-
Monitor the progress of the polymerization by periodically taking samples and analyzing the molecular weight by Gel Permeation Chromatography (GPC). The viscosity of the solution will noticeably increase as the polymerization proceeds.
-
After the desired reaction time (e.g., 4-8 hours), quench the reaction by adding 1 M HCl (5 mL).
-
Precipitate the polymer by slowly pouring the reaction mixture into a large excess of methanol (200 mL) with vigorous stirring.
-
Filter the precipitated polymer, wash thoroughly with methanol, and dry under vacuum at 60 °C to a constant weight.
-
Characterize the polymer using GPC (for molecular weight and PDI), NMR (for structure confirmation), and DSC/TGA (for thermal properties).
Protocol for Enzymatic Polymerization with Laccase
Materials:
-
This compound
-
Laccase from Trametes versicolor (or other suitable source)
-
Phosphate buffer (0.1 M, pH 5.0)
-
Acetone (or other suitable organic co-solvent)
-
Methanol
Procedure:
-
In a 50 mL flask, dissolve this compound (100 mg) in a minimal amount of acetone.
-
Add phosphate buffer (20 mL, 0.1 M, pH 5.0) to the flask. The final solution should be a homogeneous solution or a fine suspension.
-
Add laccase solution (e.g., 1 mg/mL in buffer) to the reaction mixture to initiate the polymerization.
-
Stir the reaction mixture at room temperature, open to the air, or with gentle oxygen bubbling.
-
Monitor the reaction by observing the formation of a precipitate or by taking aliquots for analysis (e.g., UV-Vis spectroscopy to follow the disappearance of the monomer).
-
After 24-48 hours, stop the reaction by adding an excess of methanol to precipitate the polymer and denature the enzyme.
-
Centrifuge the mixture to collect the polymer precipitate.
-
Wash the polymer several times with a mixture of water and methanol to remove residual enzyme and unreacted monomer.
-
Dry the polymer under vacuum.
-
Characterize the polymer using GPC, NMR, and DSC/TGA.
Visualizations
Signaling Pathways and Workflows
References
Application Notes and Protocols for 2,2-Bis(2-hydroxy-5-biphenylyl)propane-Based Polymers in Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential use of polymers derived from 2,2-Bis(2-hydroxy-5-biphenylyl)propane in the field of electronics. While direct literature on this specific monomer for electronic applications is limited, by drawing parallels with structurally similar biphenyl-containing aromatic polymers, such as polycarbonates and polyimides, we can extrapolate potential applications, properties, and experimental protocols. The bulky biphenyl groups in the polymer backbone are anticipated to impart desirable properties such as low dielectric constant, good thermal stability, and low moisture absorption, making them promising candidates for advanced electronic materials.
Potential Applications in Electronics
Polymers based on this compound are projected to be excellent candidates for various applications in electronics where high performance is required. The introduction of the biphenyl moiety can lead to a lower dielectric constant and improved thermal and mechanical properties compared to conventional polymers.
-
Low-k Dielectric Materials: In the rapidly advancing field of microelectronics, there is a high demand for materials with a low dielectric constant (low-k) to reduce signal delay, crosstalk, and power dissipation in integrated circuits. The bulky biphenyl groups in the polymer structure can increase the free volume and reduce the overall polarizability, leading to a lower dielectric constant.[1][2][3]
-
Flexible Electronic Substrates: The rigidity of the biphenyl group combined with the potential for flexible linkages in the polymer backbone could result in materials with a balance of mechanical strength and flexibility. This makes them suitable for use as substrates in flexible displays, wearable sensors, and other flexible electronic devices.
-
High-Frequency Applications: For 5G communication and other high-frequency technologies, materials with a low dielectric loss are crucial to minimize signal attenuation. Aromatic polymers with low polarity, such as those derived from biphenyl-containing monomers, are known to exhibit low dielectric loss at high frequencies.[2]
-
Gate Dielectrics in Organic Field-Effect Transistors (OFETs): The good insulating properties and smooth surface morphology achievable with these polymers make them potential candidates for gate dielectric layers in OFETs, which are key components in organic electronics.
Quantitative Data Summary
The following table summarizes the anticipated quantitative data for polymers derived from this compound, based on reported values for analogous biphenyl-containing polyimides and polycarbonates.
| Property | Anticipated Value Range | Frequency/Conditions | Reference Analogy |
| Dielectric Constant (k) | 2.6 - 3.1 | 1 MHz - 10 GHz | Polyimides with multiple side methyl and biphenyl structures.[2][3] |
| Dielectric Loss (tan δ) | 0.005 - 0.015 | 1 MHz - 10 GHz | Polyimides with multiple side methyl and biphenyl structures.[2] |
| Glass Transition Temp. (Tg) | > 280 °C | - | Polyimides with multiple side methyl and biphenyl structures.[2][3] |
| 10% Weight Loss Temp. (T10) | 490 - 510 °C | in N₂ atmosphere | Polyimides with multiple side methyl and biphenyl structures.[2][3] |
| Tensile Strength | 80 - 120 MPa | - | Biaxially oriented bio-based PET and PLA films. |
| Elongation at Break | 5 - 15% | - | Polyimides with bulky aromatic side chains.[4] |
| Water Absorption | < 0.5% | 24h immersion at 23 °C | Polyimides with multiple side methyl and biphenyl structures.[2][3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative polymer and the fabrication of a thin film for electronic characterization.
Synthesis of a Biphenyl-Containing Polycarbonate
This protocol describes a melt transesterification method for synthesizing a polycarbonate from this compound and diphenyl carbonate (DPC).
Materials:
-
This compound
-
Diphenyl carbonate (DPC)
-
Zinc Acetate (catalyst)
-
Nitrogen gas (high purity)
-
Standard polycondensation reaction setup with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
Protocol:
-
Monomer Preparation: Ensure both this compound and diphenyl carbonate are of high purity. Dry them in a vacuum oven at 80°C for at least 12 hours before use to remove any moisture.
-
Reaction Setup: Assemble the polycondensation reactor. Charge the reactor with this compound, diphenyl carbonate (in a 1:1.02 molar ratio), and a catalytic amount of zinc acetate (e.g., 0.01 mol%).
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to create an inert atmosphere. Maintain a slow nitrogen flow throughout the reaction.
-
Melt Transesterification:
-
Heat the reaction mixture to 180-200°C under a nitrogen atmosphere with mechanical stirring until the reactants melt and form a homogeneous mixture.
-
Gradually increase the temperature to 220°C over 1 hour to initiate the transesterification reaction, during which phenol is generated as a byproduct and distilled off.
-
-
Polycondensation:
-
After the majority of the phenol has been removed, gradually reduce the pressure of the system to below 1 torr while increasing the temperature to 280-300°C.
-
Continue the reaction under high vacuum and high temperature for 2-4 hours to increase the molecular weight of the polymer. The viscosity of the reaction mixture will increase significantly.
-
-
Polymer Isolation: Once the desired viscosity is reached, cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polymer can be dissolved in a suitable solvent like dichloromethane or N-methyl-2-pyrrolidone (NMP) for further processing or characterization.
Fabrication of Thin Films for Dielectric Measurements
This protocol describes the preparation of thin polymer films on a substrate using spin coating, a common technique for fabricating uniform thin films for electronic applications.
Materials:
-
Synthesized biphenyl-containing polycarbonate
-
Solvent (e.g., Cyclohexanone, NMP)
-
Substrate (e.g., Silicon wafer, glass slide)
-
Piranha solution (for cleaning silicon wafers - EXTREME CAUTION REQUIRED ) or appropriate cleaning agents for other substrates.
-
Spin coater
-
Hot plate or vacuum oven
Protocol:
-
Substrate Cleaning:
-
For silicon wafers, immerse them in Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes to remove organic residues. Rinse thoroughly with deionized water and dry with a nitrogen gun.
-
For glass slides, sonicate in a sequence of acetone, isopropanol, and deionized water for 15 minutes each, followed by drying with a nitrogen gun.
-
-
Polymer Solution Preparation: Dissolve the synthesized polymer in a suitable solvent (e.g., 5-10 wt% in cyclohexanone). Stir the solution overnight to ensure complete dissolution. Filter the solution through a 0.2 µm PTFE filter to remove any particulates.
-
Spin Coating:
-
Place the cleaned substrate on the spin coater chuck and secure it.
-
Dispense the polymer solution onto the center of the substrate.
-
Spin the substrate at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The final film thickness will depend on the solution concentration, viscosity, and spin speed.
-
-
Soft Bake: Transfer the coated substrate to a hot plate and bake at a temperature below the solvent's boiling point (e.g., 90°C for cyclohexanone) for 5-10 minutes to slowly evaporate the solvent and prevent film defects.
-
Hard Bake (Curing): Transfer the substrate to a vacuum oven and bake at a temperature above the polymer's glass transition temperature (e.g., 250°C) for at least 1 hour to remove residual solvent and anneal the film.
-
Characterization: The resulting thin film is now ready for characterization of its dielectric properties, thickness (using ellipsometry or profilometry), and surface morphology (using Atomic Force Microscopy).
Logical Relationship of Properties
The desirable electronic properties of these polymers are a direct consequence of their molecular structure.
Disclaimer: The quantitative data and protocols provided are based on analogous systems and are intended for guidance. Researchers should optimize the synthesis and fabrication parameters for their specific requirements and perform thorough characterization to validate the material properties. Appropriate safety precautions must be taken when handling all chemicals.
References
- 1. Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendan ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00773A [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,2-Bis(2-hydroxy-5-biphenylyl)propane Monomer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2,2-Bis(2-hydroxy-5-biphenylyl)propane. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and visual workflows to assist in your laboratory experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Recrystallization: Low or No Crystal Formation | - Solvent choice is suboptimal: The compound is too soluble in the solvent even at low temperatures. - Too much solvent was used: The solution is not supersaturated upon cooling. - Cooling rate is too fast: This can lead to oiling out or precipitation instead of crystallization. - Presence of impurities: Certain impurities can inhibit crystal nucleation. | - Select a different solvent or solvent system. A good recrystallization solvent should dissolve the monomer when hot but not when cold. - Boil off some of the solvent to increase the concentration of the monomer and allow the solution to cool again. - Allow the solution to cool slowly to room temperature, then place it in an ice bath. Insulating the flask can help slow the cooling process. - "Scratch" the inside of the flask with a glass rod at the meniscus to create nucleation sites. - Add a seed crystal of pure this compound to induce crystallization. |
| Recrystallization: Product "Oils Out" | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is too concentrated. - Significant impurities are present, depressing the melting point of the mixture. | - Re-heat the solution to dissolve the oil, then add more solvent to lower the saturation point. Allow it to cool slowly. - Try a lower-boiling point solvent for the recrystallization. - Consider a preliminary purification step, such as passing a solution of the crude product through a short plug of silica gel to remove gross impurities before recrystallization. |
| Column Chromatography: Poor Separation | - Incorrect solvent system (mobile phase): The polarity of the eluent may be too high or too low. - Improper column packing: Channels or cracks in the stationary phase lead to uneven band migration. - Column overloading: Too much crude material was loaded onto the column. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. A common mobile phase for biphenyl diols is a mixture of hexane and ethyl acetate.[1] - Ensure the silica gel is packed uniformly without any air bubbles or cracks. - Use an appropriate amount of silica gel for the amount of crude product, typically a 30:1 to 100:1 ratio of silica to crude material by weight. |
| Column Chromatography: Compound Won't Elute | - The mobile phase is not polar enough to move the highly polar diol off the silica gel. - The compound may be reacting with the acidic silica gel. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. A small amount of methanol can be added to the eluent for very polar compounds. - Consider using a different stationary phase, such as neutral alumina, if you suspect degradation on silica. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can arise from the synthesis process, which is analogous to the production of Bisphenol A. These may include unreacted starting materials, isomers, and byproducts from side reactions.[][3] Potential impurities include chroman, isopropenyl phenol, triphenols, and linear dimers.[]
Q2: Which purification method is better for this monomer, recrystallization or column chromatography?
A2: The choice depends on the purity of your crude product and the scale of your experiment.
-
Recrystallization is an excellent and scalable method for removing small amounts of impurities from a relatively pure solid.
-
Column chromatography is more effective for separating the desired monomer from significant amounts of impurities or byproducts with different polarities.[1]
Q3: How can I select the best solvent for recrystallization?
A3: A suitable solvent should dissolve the monomer well at elevated temperatures but poorly at room temperature or below. The principle of "like dissolves like" is a good starting point; given the polar nature of the two hydroxyl groups, polar solvents should be tested. Small-scale solubility tests with various solvents (e.g., ethanol, methanol, toluene, ethyl acetate, and mixtures with water) are recommended to find the optimal one.
Q4: My purified monomer has a broad melting point range. What does this indicate?
A4: A broad melting point range is a common indicator of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. You may need to repeat the purification step or try an alternative method to improve the purity.
Experimental Protocols
Protocol 1: Recrystallization
This protocol is adapted from a method for a structurally similar bisphenol compound.
-
Dissolution: In a flask, add the crude this compound. Add a C1-C4 monoalcohol (e.g., methanol or ethanol) containing 10-30% water by weight. Use approximately 80 to 150 grams of the solvent mixture for every 100 grams of crude monomer.
-
Heating: Heat the mixture with stirring to a temperature between 80°C and 120°C until all the solid has dissolved. If the boiling point of the solvent is exceeded, perform this step in a sealed vessel or under reflux.
-
Cooling: Once fully dissolved, allow the solution to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this initial cooling phase.
-
Crystallization: After the solution has reached room temperature, place the flask in an ice-water bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature appropriate to remove the residual solvent without melting the product.
Protocol 2: Column Chromatography
This is a general protocol for the purification of polar biphenyl diols.[1]
-
Solvent System Selection: Using TLC, determine a suitable mobile phase. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. A good starting point is a 4:1 hexane:ethyl acetate mixture. The ideal system will give your target monomer an Rf value of approximately 0.3.
-
Column Packing:
-
Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, tapping the side gently to ensure even packing and to remove air bubbles. Allow the silica to settle, and drain the excess solvent until it is just above the silica bed.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude monomer in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This is the "dry loading" method.
-
Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column and begin elution.
-
Collect fractions in test tubes.
-
Monitor the fractions by TLC to determine which ones contain the purified product.
-
If the product is slow to elute, you can gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Quantitative Data Summary
The following table summarizes key parameters for the recrystallization of a bisphenol compound, which can be used as a starting point for the purification of this compound.
| Parameter | Value |
| Solvent | C1-C4 Monoalcohol with Water |
| Water Content in Solvent | 10 - 30% by weight |
| Solvent to Monomer Ratio | 80 - 150 g of solvent per 100 g of monomer |
| Dissolution Temperature | 80 - 120 °C |
Visualizations
References
Technical Support Center: Synthesis of 2,2-Bis(2-hydroxy-5-biphenylyl)propane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Bis(2-hydroxy-5-biphenylyl)propane.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common method for synthesizing this compound is through an acid-catalyzed electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation. This reaction involves the condensation of two equivalents of 4-phenylphenol with one equivalent of acetone in the presence of a strong acid catalyst.
Q2: What are the most common impurities I might encounter in my synthesis?
The primary impurities can be categorized as follows:
-
Isomeric Impurities: The desired product is the p,p' isomer. However, o,p' and o,o' isomers can also form where the acetone links to the ortho position of one or both 4-phenylphenol molecules relative to the hydroxyl group.
-
Unreacted Starting Materials: Residual 4-phenylphenol and acetone may remain in the crude product.
-
Oligomeric Byproducts: Higher molecular weight species, such as trisphenols, can form if a molecule of the desired product reacts further with another molecule of 4-phenylphenol and acetone.[1]
-
Acetone Self-Condensation Products: Under acidic conditions, acetone can undergo self-condensation to form products like mesityl oxide and diacetone alcohol.
-
Catalyst Residues: Depending on the workup procedure, residual acid catalyst or its salts may be present.
Q3: How can I purify the crude this compound?
Recrystallization is a common and effective method for purifying crude bisphenols.[2] Solvents such as aqueous C1-C4 monoalcohols (e.g., methanol, ethanol) have been shown to be effective for purifying similar bisphenol compounds.[2] Washing the crude product with a suitable solvent like toluene can also help remove unreacted phenol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Inefficient reaction conditions (temperature, time).- Catalyst deactivation or insufficient amount.- Suboptimal molar ratio of reactants. | - Optimize reaction temperature and time. Lowering the temperature may decrease side product formation.[3]- Ensure the catalyst is active and used in the correct proportion.- Use a molar excess of 4-phenylphenol to acetone to drive the reaction towards the desired product. |
| High Levels of Isomeric Impurities | - High reaction temperature.- Strong acid catalyst favoring ortho substitution. | - Conduct the reaction at a lower temperature to favor the thermodynamically more stable p,p' isomer.- Screen different acid catalysts. While a strong acid is needed, excessively harsh conditions can lead to more side reactions. |
| Presence of Colored Impurities | - Oxidation of phenolic compounds.- Formation of conjugated byproducts from acetone self-condensation. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Ensure the purity of starting materials, particularly the 4-phenylphenol.- Purification by recrystallization, potentially with the addition of activated carbon, can help remove colored impurities. |
| Product Fails to Crystallize During Purification | - Presence of significant amounts of impurities that inhibit crystallization.- Incorrect solvent system or concentration for recrystallization. | - First, attempt to remove major impurities through other means (e.g., washing, column chromatography) before recrystallization.- Experiment with different solvent systems and concentrations for recrystallization. A solvent screen can identify the optimal conditions. |
| Incomplete Removal of Starting Materials | - Insufficient reaction time or temperature.- Inefficient purification. | - Ensure the reaction has gone to completion by monitoring with techniques like TLC or HPLC.- For purification, ensure thorough washing of the crude product and optimize the recrystallization procedure. |
Quantitative Data on Impurities
| Compound | Typical Purity in Crude Product (%) | Typical Purity after Recrystallization (%) |
| This compound (p,p'-isomer) | 85 - 95 | > 99 |
| o,p'-isomer | 3 - 10 | < 0.5 |
| o,o'-isomer | < 1 | < 0.1 |
| Unreacted 4-phenylphenol | 1 - 5 | < 0.1 |
| Oligomeric Byproducts | < 1 | < 0.1 |
Experimental Protocols
Key Experiment: Synthesis of this compound
Objective: To synthesize this compound via the acid-catalyzed condensation of 4-phenylphenol and acetone.
Materials:
-
4-phenylphenol
-
Acetone
-
Strong acid catalyst (e.g., sulfuric acid, or a solid acid catalyst like sulfonated polystyrene resin)
-
Solvent (e.g., toluene or an excess of 4-phenylphenol can act as the solvent)
-
Sodium bicarbonate solution (for neutralization)
-
Brine
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Recrystallization solvent (e.g., aqueous methanol or ethanol)
Procedure:
-
To a reaction flask equipped with a stirrer, condenser, and thermometer, add 4-phenylphenol and the chosen solvent (if any).
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 50-70°C).
-
Slowly add the acid catalyst to the mixture.
-
Add acetone dropwise to the reaction mixture over a period of time, maintaining the reaction temperature. The molar ratio of 4-phenylphenol to acetone should be at least 2:1, with an excess of the phenol often being beneficial.
-
Allow the reaction to proceed for several hours, monitoring its progress by a suitable analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a liquid acid catalyst was used, neutralize it by washing with a saturated sodium bicarbonate solution.
-
Wash the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., aqueous ethanol).
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
References
"optimizing reaction conditions for 2,2-Bis(2-hydroxy-5-biphenylyl)propane synthesis"
Welcome to the technical support center for the synthesis of 2,2-Bis(2-hydroxy-5-biphenylyl)propane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method for synthesizing this compound is through the acid-catalyzed condensation of 2-phenylphenol with acetone. This reaction is a type of electrophilic aromatic substitution where the protonated acetone acts as an electrophile and attacks the electron-rich aromatic rings of two 2-phenylphenol molecules.
Q2: What are the key starting materials for this synthesis?
A2: The primary reactants are 2-phenylphenol and acetone. An acid catalyst is also required. For enhanced reactivity and selectivity, a promoter such as a mercaptan-containing compound is often used.
Q3: What types of catalysts are effective for this reaction?
A3: A range of acid catalysts can be employed, including strong mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as solid acid catalysts. Sulfonated polystyrene ion-exchange resins are a common choice in industrial settings due to their ease of separation from the reaction mixture.
Q4: What is the role of a promoter in this synthesis?
A4: Promoters, such as organic sulfur-containing compounds like 3-mercaptopropionic acid, can increase the reaction rate and improve the selectivity for the desired para-para isomer, minimizing the formation of unwanted ortho-para isomers and other byproducts.[1]
Q5: How can the final product be purified?
A5: The crude product can be purified by recrystallization. A common technique for similar bisphenol compounds involves using a C₁-C₄ monoalcohol with a specific water content as the solvent. The choice of solvent will depend on the impurity profile of the crude product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | - Inactive or insufficient catalyst. - Reaction temperature is too low. - Insufficient reaction time. - Poor quality of starting materials. | - Ensure the catalyst is active and used in the correct concentration. For solid catalysts, ensure they are properly pre-treated. - Gradually increase the reaction temperature, monitoring for product formation and byproduct generation. - Extend the reaction time. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. - Verify the purity of 2-phenylphenol and acetone. Impurities can inhibit the reaction. |
| Formation of a Complex Mixture of Byproducts | - Reaction temperature is too high. - Incorrect ratio of reactants. - Self-condensation of acetone. - Formation of isomeric products (ortho-para vs. para-para). | - Lower the reaction temperature to reduce the rate of side reactions.[2] - Use a molar excess of 2-phenylphenol relative to acetone to favor the formation of the desired bisphenol. - A high concentration of acetone can lead to its self-condensation.[3] Maintain a controlled addition of acetone or use an excess of the phenol. - The use of a promoter can enhance selectivity for the desired para-para isomer. |
| Product "Oiling Out" During Recrystallization | - The boiling point of the recrystallization solvent is higher than the melting point of the product. - The solution is too supersaturated. | - Select a solvent with a lower boiling point. - Use a larger volume of solvent or cool the solution more slowly to control the rate of crystallization. Adding a seed crystal of the pure product can also induce proper crystallization. |
| Difficulty in Removing Unreacted 2-Phenylphenol | - Insufficient conversion of the starting material. - Co-crystallization of the starting material with the product. | - Optimize reaction conditions (time, temperature, catalyst loading) to drive the reaction to completion. - Choose a recrystallization solvent system where the solubility of 2-phenylphenol is significantly different from that of the product. A multi-solvent recrystallization might be necessary. |
| Discolored Product (Yellow or Brown) | - Oxidation of phenolic compounds. - Presence of impurities from starting materials or side reactions. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Purify the starting materials before the reaction. The crude product can be treated with activated carbon during recrystallization to remove colored impurities. |
Experimental Protocols
General Synthesis of this compound
This protocol is a generalized procedure based on common methods for bisphenol synthesis. Optimization of specific parameters may be required.
Materials:
-
2-Phenylphenol
-
Acetone
-
Acid Catalyst (e.g., Sulfonated Polystyrene Ion-Exchange Resin or Sulfuric Acid)
-
Promoter (e.g., 3-Mercaptopropionic Acid)
-
Solvent (if required, e.g., Toluene)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-phenylphenol and the acid catalyst. If a liquid acid is used, it should be added cautiously.
-
Reactant Addition: Begin stirring the mixture and heat to the desired reaction temperature (e.g., 70-90°C).
-
Initiation: Once the 2-phenylphenol has melted or dissolved, add the promoter. Subsequently, add acetone dropwise over a period to control the exothermic reaction and minimize self-condensation.
-
Reaction: Maintain the reaction mixture at the set temperature with continuous stirring for a period of 4 to 10 hours. Monitor the progress of the reaction by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, it can be removed by filtration. If a liquid acid was used, it will need to be neutralized with a base, followed by an aqueous work-up.
-
Isolation of Crude Product: The solvent (if used) and any excess acetone can be removed under reduced pressure. The remaining crude product will likely contain unreacted 2-phenylphenol and the desired product.
Purification by Recrystallization
-
Solvent Selection: Dissolve a small amount of the crude product in various solvents at their boiling points and observe the solubility. A suitable solvent will dissolve the product when hot but not at room temperature. A mixture of solvents may also be effective. For similar bisphenols, aqueous solutions of C₁-C₄ monoalcohols have been used.
-
Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Filtration: Hot filter the solution to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Data Presentation
The following tables summarize key reaction parameters that can be optimized for the synthesis.
Table 1: Effect of Reaction Temperature on Product Yield and Selectivity
| Temperature (°C) | Reaction Time (h) | Acetone Conversion (%) | Product Selectivity (%) | Overall Yield (%) |
| 60 | 8 | Data not available | Data not available | Data not available |
| 70 | 8 | Data not available | Data not available | Data not available |
| 80 | 8 | Data not available | Data not available | Data not available |
| 90 | 8 | Data not available | Data not available | Data not available |
| 100 | 8 | Data not available | Data not available | Data not available |
| (Note: Specific quantitative data for this exact compound is not readily available in the public domain. This table serves as a template for organizing experimental results during optimization.) |
Table 2: Effect of Molar Ratio of Reactants on Product Yield
| 2-Phenylphenol:Acetone Molar Ratio | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Product Yield (%) |
| 2:1 | Constant | Constant | Constant | Data not available |
| 3:1 | Constant | Constant | Constant | Data not available |
| 4:1 | Constant | Constant | Constant | Data not available |
| 5:1 | Constant | Constant | Constant | Data not available |
| (Note: This table is a template for systematic optimization of reactant stoichiometry.) |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting low yield in the synthesis reaction.
References
"troubleshooting low molecular weight in 2,2-Bis(2-hydroxy-5-biphenylyl)propane polymerization"
Welcome to the technical support center for the polymerization of 2,2-Bis(2-hydroxy-5-biphenylyl)propane. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their polymerization experiments, with a focus on achieving the desired molecular weight.
Frequently Asked Questions (FAQs)
Q1: What is the common method for polymerizing this compound?
A1: The most common method for the polymerization of this compound is through nucleophilic aromatic substitution (SNAr). This step-growth polymerization involves the reaction of the bisphenol monomer with an activated dihalide, typically in a polar aprotic solvent and in the presence of a weak base.
Q2: Why is achieving a high molecular weight important for my polymer?
A2: The molecular weight of a polymer is a critical factor that dictates its physical and mechanical properties. Higher molecular weights generally lead to enhanced thermal stability, greater strength, and improved toughness, which are often essential for the performance of materials in various applications.
Q3: What are the key factors that influence the molecular weight of the final polymer?
A3: Several factors can significantly impact the final molecular weight of your polymer. These include the purity of the this compound monomer, the stoichiometry of the reactants, the choice of solvent and base, the reaction temperature, and the overall reaction time.
Troubleshooting Low Molecular Weight
Low molecular weight is a frequent issue in the synthesis of poly(this compound). The following guide provides a structured approach to identifying and resolving potential causes.
Caption: Troubleshooting workflow for low molecular weight polymer.
Issue 1: Impurities in the Monomer
Question: My polymerization of this compound resulted in a polymer with a lower than expected molecular weight. Could the purity of my monomer be the cause?
Answer: Yes, monomer purity is a critical factor in step-growth polymerization. Impurities can act as chain terminators, preventing the formation of long polymer chains and thus leading to a lower molecular weight. Even small amounts of monofunctional impurities can significantly cap the growing polymer chains.
Troubleshooting Steps:
-
Verify Monomer Purity: The purity of the this compound monomer should be greater than 99.5%. You can verify the purity using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Monomer Purification: If the purity is insufficient, the monomer should be purified. A common and effective method is recrystallization from a suitable solvent, such as a mixture of a C1-C4 monoalcohol and water.
Issue 2: Incorrect Stoichiometry
Question: How critical is the molar ratio of the bisphenol to the dihalide comonomer for achieving high molecular weight?
Answer: In step-growth polymerization, achieving a precise 1:1 stoichiometric ratio of the reactive functional groups is paramount for obtaining high molecular weight polymers. Any deviation from this ratio will result in an excess of one type of functional group at the chain ends, leading to premature termination of chain growth.
Troubleshooting Steps:
-
Accurate Weighing: Ensure highly accurate weighing of both the this compound and the dihalide comonomer. Use a calibrated analytical balance.
-
Purity Consideration: The molar ratio calculation should account for the purity of both monomers.
-
Controlled Addition: For highly reactive systems, a controlled, slow addition of one monomer to the other can sometimes help maintain stoichiometry throughout the reaction.
Issue 3: Suboptimal Reaction Conditions
Question: I've confirmed my monomer purity and stoichiometry, but the molecular weight is still low. What other reaction parameters should I investigate?
Answer: Suboptimal reaction conditions, including temperature, reaction time, solvent, and base selection, can significantly hinder the achievement of high molecular weight.
Troubleshooting Steps:
-
Reaction Temperature: The reaction temperature needs to be high enough to ensure the solubility of the growing polymer chains and to provide sufficient activation energy for the reaction. However, excessively high temperatures can lead to side reactions and degradation. A typical temperature range for nucleophilic aromatic substitution polymerization is between 150°C and 200°C.
-
Reaction Time: The polymerization needs to proceed for a sufficient amount of time to allow for the formation of high molecular weight chains. Monitor the viscosity of the reaction mixture; an increase in viscosity is a good indicator of increasing molecular weight. Reaction times can range from a few hours to over 24 hours.
-
Solvent Selection: A polar aprotic solvent is typically required to facilitate the nucleophilic aromatic substitution reaction. Common choices include N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO). The solvent must be able to keep the polymer in solution as it grows.
-
Base Selection and Concentration: A weak base, such as potassium carbonate (K2CO3), is used to deprotonate the phenolic hydroxyl groups of the bisphenol. The base should be anhydrous and finely ground to maximize its surface area. An excess of the base is typically used to ensure complete deprotonation.
Experimental Protocols
General Protocol for Polymerization of this compound via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the synthesis of a high molecular weight poly(aryl ether) from this compound and an activated dihalide (e.g., 4,4'-dichlorodiphenyl sulfone).
Materials:
-
This compound (high purity)
-
4,4'-Dichlorodiphenyl sulfone (or other activated dihalide)
-
Anhydrous potassium carbonate (K2CO3), finely ground
-
N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)
-
Toluene
-
Methanol
-
Deionized water
Procedure:
-
Reactor Setup: A multi-necked flask equipped with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap with a condenser, and a thermocouple is assembled and thoroughly dried.
-
Charging Reactants: The flask is charged with equimolar amounts of this compound and 4,4'-dichlorodiphenyl sulfone, along with an excess of anhydrous potassium carbonate (typically 1.1 to 1.5 moles per mole of bisphenol).
-
Solvent Addition: DMAc or NMP is added to the flask to achieve a desired solids concentration (e.g., 20-30% w/v). Toluene is then added to act as an azeotroping agent.
-
Azeotropic Dehydration: The reaction mixture is heated to a temperature that allows for the azeotropic removal of water with toluene (typically around 140-160°C). This is crucial as water can interfere with the polymerization. The water is collected in the Dean-Stark trap.
-
Polymerization: Once all the water has been removed, the toluene is drained from the Dean-Stark trap, and the reaction temperature is increased to the target polymerization temperature (e.g., 160-190°C). The reaction is allowed to proceed for several hours, with the viscosity of the mixture increasing as the polymer chains grow.
-
Precipitation and Purification: After the desired reaction time, the viscous polymer solution is cooled and then slowly poured into a stirred excess of methanol to precipitate the polymer.
-
Washing: The precipitated polymer is collected by filtration and washed repeatedly with hot deionized water to remove any residual salts and solvent, followed by a final wash with methanol.
-
Drying: The purified polymer is dried in a vacuum oven at an elevated temperature (e.g., 100-120°C) until a constant weight is achieved.
Molecular Weight Characterization by Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of your polymer.
Typical GPC Parameters:
-
Instrument: A GPC system equipped with a refractive index (RI) detector.
-
Columns: A set of columns suitable for separating the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).
-
Mobile Phase: A suitable solvent that can dissolve the polymer, such as tetrahydrofuran (THF) or chloroform.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Temperature: The analysis is usually performed at room temperature or slightly elevated temperatures to ensure polymer solubility.
-
Calibration: The system is calibrated using narrow molecular weight distribution polystyrene standards.
Data Presentation
The following table provides a hypothetical example of how varying reaction conditions can influence the molecular weight of poly(this compound). This data is for illustrative purposes and actual results may vary.
| Experiment | Monomer Concentration (mol/L) | Temperature (°C) | Time (h) | Number Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 1 | 0.1 | 160 | 6 | 15,000 | 2.1 |
| 2 | 0.2 | 160 | 6 | 25,000 | 2.3 |
| 3 | 0.2 | 180 | 6 | 45,000 | 2.5 |
| 4 | 0.2 | 180 | 12 | 60,000 | 2.6 |
| 5 | 0.2 | 200 | 12 | 55,000 | 2.8 |
Visualizations
Caption: Experimental workflow for the polymerization process.
Caption: Key components and reaction type in the polymerization.
"side reactions during the polymerization of 2,2-Bis(2-hydroxy-5-biphenylyl)propane"
Welcome to the technical support center for the polymerization of 2,2-Bis(2-hydroxy-5-biphenylyl)propane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand potential side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common polymerization methods for this compound?
A1: this compound, as a bisphenol monomer, is typically polymerized through polycondensation reactions. Common methods include polyetherification and polyesterification. In polyetherification, the hydroxyl groups react with a dihalide or another activated monomer in the presence of a base.[1] For polyesterification, the monomer is reacted with a diacyl chloride or a dicarboxylic acid.
Q2: I am observing a lower molecular weight in my final polymer than expected. What are the likely causes?
A2: Low molecular weight is a frequent issue in polycondensation reactions and can stem from several factors. These include inexact stoichiometry of the monomers, presence of monofunctional impurities that act as chain terminators, insufficient reaction time or temperature, and side reactions that consume the functional groups.
Q3: My polymer is discolored (e.g., yellow or brown). What could be the reason?
A3: Discoloration in polymers made from phenolic monomers often points to oxidation of the hydroxyl groups. This can be exacerbated by high reaction temperatures, the presence of oxygen, or metallic impurities that can catalyze oxidation reactions.
Q4: How can I detect and quantify residual monomer in my polymer?
A4: High-Performance Liquid Chromatography (HPLC) is a common and effective method for quantifying residual bisphenol monomers.[2] Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the presence of unreacted monomer functional groups.
Troubleshooting Guides
Issue 1: High Residual Monomer Content
| Potential Cause | Recommended Action |
| Incomplete Polymerization | Increase the polymerization time to drive the reaction towards completion. A post-polymerization heat treatment can also be beneficial.[2] |
| Suboptimal Polymerization Temperature | Optimize the reaction temperature. Higher temperatures generally increase the reaction rate but can also lead to side reactions. A systematic study of the temperature profile is recommended.[2] |
| Incorrect Stoichiometry | Ensure a precise 1:1 molar ratio of the comonomers. Even a slight deviation can significantly limit the final molecular weight and leave unreacted monomer. |
| Oxygen Inhibition | If applicable to your polymerization mechanism, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from interfering with the reaction.[2] |
| Monomer Impurities | Use high-purity monomers. Impurities can inhibit the polymerization process. Consider purifying the monomer before use if its purity is questionable.[2] |
Issue 2: Premature Polymerization or Gel Formation
| Potential Cause | Recommended Action |
| Contamination | Trace amounts of contaminants can act as unintended catalysts, leading to premature polymerization or cross-linking.[3] Ensure all glassware and equipment are scrupulously clean and dry. |
| Improper Storage of Monomers | Store monomers in a cool, dry, and dark place to prevent degradation or premature reaction.[3] |
| Localized High Temperatures | "Hot spots" in the reaction vessel can lead to localized, rapid polymerization and gel formation. Ensure efficient and uniform stirring throughout the reaction. |
| Side Reactions | Unintended side reactions can lead to branching and cross-linking, resulting in gel formation. See the "Potential Side Reactions" section below for more details. |
Potential Side Reactions
During the polymerization of this compound, several side reactions can occur, impacting the properties of the final polymer.
-
Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, especially at elevated temperatures in the presence of oxygen or metallic impurities. This can lead to the formation of colored quinone-like structures, resulting in a discolored polymer and potentially acting as chain terminators.
-
Incomplete Reaction: One of the two hydroxyl groups on the monomer may fail to react, leading to a "dead" chain end and limiting the molecular weight of the polymer.
-
Branching/Cross-linking: If impurities with more than two functional groups are present, or if side reactions on the aromatic rings occur, branching and eventually cross-linking can happen. This can lead to gel formation and insolubility of the polymer.
-
Etherification vs. Esterification (in polyester synthesis): In high-temperature polyesterifications, there's a possibility of a side reaction where a hydroxyl group reacts with another alcohol, forming an ether linkage instead of the desired ester linkage.
Experimental Protocols
Protocol 1: Quantification of Residual Monomer using HPLC
This protocol provides a general guideline for determining the concentration of unreacted this compound in a polymer sample.
-
Sample Preparation:
-
Accurately weigh a known amount of the polymer sample.
-
Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran, THF).
-
If the polymer is insoluble, extract the residual monomer by sonicating the polymer in a known volume of a suitable solvent.[2]
-
Filter the solution through a 0.45 µm syringe filter.[2]
-
-
Calibration Standards:
-
Prepare a series of standard solutions of the this compound monomer with known concentrations in the same solvent used for the sample.[2]
-
-
HPLC Conditions (Example):
-
The following table provides a starting point for method development.
-
| Parameter | Value |
| Column | C18 reverse-phase column |
| Mobile Phase | A gradient of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength with strong absorbance for the monomer (e.g., ~280 nm) |
-
Analysis:
-
Inject the prepared sample and standard solutions into the HPLC system.
-
Create a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of the residual monomer in the sample by comparing its peak area to the calibration curve.
-
Diagrams
References
Technical Support Center: Controlling Polydispersity of Polycarbonates from 2,2-Bis(2-hydroxy-5-biphenylyl)propane
Welcome to the technical support center for the synthesis and characterization of polycarbonates derived from 2,2-Bis(2-hydroxy-5-biphenylyl)propane. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to effectively control the polydispersity of these specialized polymers.
Frequently Asked Questions (FAQs)
Q1: What is the Polydispersity Index (PDI) and why is it a critical parameter for polycarbonates?
A1: The Polydispersity Index (PDI), calculated as the ratio of the weight average molecular weight (Mw) to the number average molecular weight (Mn), is a measure of the breadth of the molecular weight distribution in a polymer sample.[1] For polycarbonates, a low PDI (typically < 2.5) indicates a more uniform population of polymer chains, which leads to consistent and predictable material properties such as mechanical strength, thermal stability, and optical clarity.[2] Conversely, a high PDI signifies a wide range of chain lengths, which can result in brittleness and inconsistent performance.[3]
Q2: What are the primary polymerization methods for this compound, and how do they influence PDI?
A2: The two primary methods are melt transesterification and interfacial (solution) polymerization .
-
Melt Transesterification: This method involves reacting the bisphenol with a diaryl carbonate (like diphenyl carbonate, DPC) at high temperatures under vacuum. It is a solvent-free process.[4][5] PDI in this method is highly sensitive to the efficient removal of the phenol byproduct, reaction temperature, and catalyst activity. Inefficient phenol removal can lead to a broader PDI.[6]
-
Interfacial Polymerization: This is a lower-temperature process where the bisphenol is dissolved in an aqueous caustic solution and reacted with phosgene (or a phosgene substitute like bischloroformates) in an immiscible organic solvent (e.g., dichloromethane). This method can often yield polycarbonates with a narrower PDI if reaction conditions are carefully controlled.
Q3: How does the bulky structure of this compound affect polymerization and PDI?
A3: The bulky biphenyl groups ortho to the hydroxyl functionalities introduce significant steric hindrance. This can slow down the polymerization kinetics compared to less hindered monomers like Bisphenol A (BPA). This steric effect may necessitate higher reaction temperatures or more active catalysts in melt polymerization. If not managed properly, the slower, more hindered reaction can lead to a broader distribution of chain lengths and consequently, a higher PDI.
Q4: What role do catalysts play in controlling PDI?
A4: Catalysts are crucial in both melt and solution polymerization for achieving high molecular weight and influencing PDI. In melt polymerization, catalysts like cesium carbonate or zinc acetate are used.[7][8] The catalyst's activity and concentration affect the rate of both polymerization and potential side reactions. An optimal catalyst concentration promotes steady chain growth, leading to a narrower PDI, while non-optimal levels can cause inconsistent chain initiation or side reactions that broaden the PDI.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of polycarbonates from this compound, with a focus on controlling polydispersity.
Problem: High Polydispersity Index (PDI > 2.5) in Melt Polymerization
-
Possible Cause 1: Inefficient Removal of Phenol Byproduct
-
Q: My final polymer has a very broad molecular weight distribution. Could it be related to the vacuum system?
-
A: Yes, this is a primary cause. The melt transesterification reaction is an equilibrium process. The continuous removal of the phenol byproduct is essential to drive the reaction toward high molecular weight polymer formation.[6] If the vacuum is insufficient or the surface area for evaporation is too small (due to high melt viscosity), phenol remains in the reactor, leading to chain-scission reactions and preventing uniform chain growth, thus increasing the PDI.
-
-
Possible Cause 2: Non-Optimal Catalyst Concentration or Type
-
Q: I observe a high PDI and some gel formation in my product. Is my catalyst concentration too high?
-
A: This is likely. An excessively high catalyst concentration can lead to side reactions, such as branching or cross-linking, especially at elevated temperatures.[9] These side reactions create highly branched, high molecular weight fractions alongside shorter chains, significantly broadening the PDI. It is crucial to screen for the optimal catalyst and its concentration.
-
-
Possible Cause 3: Excessive Temperature or Prolonged Reaction Time
-
Q: The PDI of my polycarbonate is high, and the material has a yellow tint. What could be the cause?
-
A: High temperatures (typically >280°C) or excessively long reaction times can trigger thermal degradation and side reactions like the Fries rearrangement.[10] The Fries rearrangement alters the polymer backbone and can lead to chain cleavage or branching, both of which increase PDI and often cause discoloration.
-
-
Possible Cause 4: Impurities in Monomers
-
Q: I'm struggling with batch-to-batch consistency, and my PDI is always high. Could my monomers be the issue?
-
A: Absolutely. The purity of both the this compound and diphenyl carbonate is critical.[11] Monofunctional impurities will act as chain stoppers, limiting molecular weight and potentially broadening the PDI. Other impurities can interfere with the catalyst or cause side reactions.[12] It is essential to use high-purity monomers for consistent results.
-
Problem: Broad or Bimodal PDI in Interfacial Polymerization
-
Q: My GPC results show two distinct peaks, leading to a very high PDI. What's happening in my interfacial reaction?
-
A: A bimodal distribution typically indicates two different polymerization environments or events. This can be caused by poor agitation, leading to localized areas of high monomer or phosgene concentration. It can also result from a delay in adding the phase-transfer catalyst or end-capping agent, causing an initial population of chains to grow to a high molecular weight before a second population is initiated. Ensure vigorous and consistent stirring throughout the reaction.
Data Presentation: Impact of Process Parameters on Polydispersity
The following tables summarize the general effects of key experimental parameters on the Polydispersity Index (PDI) during polycarbonate synthesis. Note that optimal values are highly dependent on the specific monomer and reactor setup.
Table 1: Melt Transesterification Parameters vs. PDI
| Parameter | Low Value Effect on PDI | High Value Effect on PDI | Recommended Practice for Low PDI |
| Temperature | Slower reaction, may be incomplete | Risk of side reactions (Fries), degradation | Increase temperature gradually; avoid exceeding 280-300°C. |
| Catalyst Conc. | Slow, incomplete reaction | Increased side reactions, branching | Optimize concentration (typically in ppm range).[8] |
| Vacuum Level | Inefficient byproduct removal | Efficient byproduct removal | Apply high vacuum (<1 mmHg) progressively as viscosity increases. |
| Monomer Purity | N/A (assume high purity) | N/A (impurities broaden PDI) | Use monomers with >99.5% purity.[11][12] |
| End-capper Conc. | Higher Mw, potentially broader PDI | Lower Mw, can narrow PDI if used correctly | Add precise amounts to control Mw and narrow distribution.[13][14] |
Table 2: Interfacial Polymerization Parameters vs. PDI
| Parameter | Low Value Effect on PDI | High Value Effect on PDI | Recommended Practice for Low PDI |
| Stirring Speed | Poor mixing, bimodal PDI | Good interfacial mixing | Maintain high, consistent agitation (e.g., >500 RPM). |
| pH of Aqueous Phase | Slow deprotonation of bisphenol | Risk of phosgene hydrolysis | Maintain pH between 10-12 for controlled reaction. |
| Phosgene Addition Rate | Slow reaction | Local excess, side reactions | Add phosgene at a slow, controlled rate. |
| Phase Transfer Catalyst | Inefficient reaction | Efficient reaction | Use an effective catalyst (e.g., TEBAC) at an optimized level. |
Experimental Protocols
Protocol 1: Melt Transesterification Synthesis
-
Reactor Setup: Equip a glass reactor with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum pump.
-
Charging Monomers: Charge the reactor with this compound and diphenyl carbonate in a precise molar ratio (e.g., 1:1.02).
-
Catalyst Addition: Add the catalyst (e.g., Cesium Carbonate, ~0.2 ppm) to the monomer mixture.[8]
-
Inerting: Purge the reactor with dry nitrogen for 15-20 minutes to remove oxygen.
-
Transesterification (Stage 1): Heat the mixture to 180-220°C under a gentle nitrogen flow. Stir the molten mixture. Phenol will begin to distill off.
-
Polycondensation (Stage 2): Gradually increase the temperature to 240-260°C and slowly apply vacuum, reducing the pressure to <10 mmHg over 30-60 minutes.
-
Polycondensation (Stage 3): Increase the temperature to 270-280°C and increase the vacuum to its maximum level (<1 mmHg). The melt viscosity will increase significantly. Continue for 1-2 hours until the desired molecular weight is achieved.
-
Recovery: Extrude the polymer from the reactor under nitrogen pressure and cool it in a water bath before pelletizing.
-
Characterization: Analyze the resulting polymer for Mw, Mn, and PDI using Gel Permeation Chromatography (GPC).
Protocol 2: Interfacial Polymerization Synthesis
-
Bisphenol Solution: In a baffled reactor, dissolve this compound in an aqueous solution of sodium hydroxide (2-3 molar equivalents). Add a phase-transfer catalyst (e.g., triethylbenzylammonium chloride, TEBAC).
-
Organic Phase: Add an immiscible organic solvent, such as dichloromethane.
-
Phosgenation: Cool the reactor to 15-20°C. With vigorous stirring, introduce phosgene gas below the surface of the liquid at a controlled rate. Monitor the pH and add NaOH solution as needed to maintain the desired pH (10-12).
-
Chain Capping: Once the desired oligomer size is reached, add a chain-capping agent (e.g., p-tert-butylphenol) to control the final molecular weight.
-
Polymerization Completion: Continue stirring for another 15-30 minutes after phosgene addition is complete to ensure full reaction.
-
Work-up: Stop stirring and separate the organic layer. Wash the polymer solution sequentially with dilute hydrochloric acid and then with deionized water until the washings are neutral.
-
Precipitation: Precipitate the polycarbonate by pouring the dichloromethane solution into a non-solvent like methanol.
-
Drying: Collect the polymer precipitate by filtration and dry it in a vacuum oven at 80-100°C.
-
Characterization: Analyze the final polymer for Mw, Mn, and PDI using GPC.
Visualizations
Caption: Experimental workflow for synthesizing polycarbonates with controlled polydispersity.
Caption: Troubleshooting flowchart for addressing high polydispersity in polycarbonate synthesis.
Caption: Logical relationship between key experimental factors and achieving a low PDI.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. youtube.com [youtube.com]
- 3. data.epo.org [data.epo.org]
- 4. mdpi.com [mdpi.com]
- 5. repozytorium.uwb.edu.pl [repozytorium.uwb.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. researchgate.net [researchgate.net]
- 12. Purification of Isosorbide via Ion Exchange Resin for High-Performance Bio-Based Polycarbonate [mdpi.com]
- 13. [PDF] Control of Molecular Weight Properties of Polycarbonate using End Capping Agents | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Thermal Degradation Analysis of Novel Aromatic Polycarbonates
Topic: Thermal Degradation of Polycarbonates Based on 2,2-Bis(2-hydroxy-5-biphenylyl)propane (BHBP-PC)
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of a polycarbonate derived from this compound (BHBP-PC) compared to standard Bisphenol A Polycarbonate (BPA-PC)?
A1: Due to the presence of bulky, rigid biphenyl groups in the polymer backbone, BHBP-PC is anticipated to exhibit significantly higher thermal stability than standard BPA-PC. The biphenyl units increase the char yield and require more energy to induce chain scission. While BPA-PC typically begins to decompose around 450°C in an inert atmosphere, one might expect the onset of degradation for BHBP-PC to be considerably higher.[1]
Q2: What are the primary decomposition products I should expect from the thermal degradation of an aromatic polycarbonate like BHBP-PC?
A2: For aromatic polycarbonates, thermal degradation in an inert atmosphere typically proceeds via chain scission and rearrangement reactions.[1] Expected products would likely include carbon dioxide, the parent bisphenol monomer (BHBP), and various phenolic compounds derived from the biphenyl structure. At higher temperatures, more complex aromatic compounds and a significant amount of char are expected.
Q3: How does the atmosphere (e.g., nitrogen vs. air) affect the thermal degradation of these types of polycarbonates?
A3: In an inert atmosphere (like nitrogen), degradation is primarily driven by heat (pyrolysis). In the presence of air (an oxidative atmosphere), degradation typically begins at a lower temperature. Oxygen can accelerate the degradation process through radical formation, leading to different and often more complex degradation pathways and products.
Q4: Can I use Differential Scanning Calorimetry (DSC) to study the thermal degradation of BHBP-PC?
A4: DSC is primarily used to measure thermal transitions like the glass transition temperature (Tg) and melting temperature (Tm), not typically for monitoring thermal degradation, which involves mass loss. However, the Tg, which for a high-performance polymer like BHBP-PC is expected to be high, provides an indication of its thermal stability in terms of mechanical performance. Thermogravimetric Analysis (TGA) is the appropriate technique for studying thermal degradation.
Troubleshooting Guide for Thermal Analysis Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Onset of Decomposition Temperature in TGA | 1. Inconsistent sample mass or packing. 2. Variation in heating rate between runs. 3. Contamination of the sample or TGA pan. 4. Instrument calibration drift (temperature). | 1. Use a consistent sample mass (e.g., 5-10 mg) and ensure it is in good contact with the bottom of the pan. 2. Ensure the exact same heating rate is programmed for all comparative experiments. 3. Clean TGA pans thoroughly before each run (e.g., by burning off residue at high temperature). 4. Perform regular temperature calibration using appropriate standards (e.g., Curie point standards). |
| Weight Loss Exceeding 100% or Unexpected Weight Gain | 1. Buoyancy effect of the purge gas. 2. Static electricity on the sample or balance. 3. Reaction of the sample with the purge gas (e.g., oxidation in a nominally inert atmosphere due to leaks). | 1. Perform a baseline subtraction with an empty pan under the identical experimental conditions. 2. Use an anti-static device before placing the sample in the TGA. 3. Check for leaks in the gas delivery system. Ensure a high-purity purge gas is used. |
| Poor Resolution of Degradation Steps in DTG Curve | 1. Heating rate is too high. 2. Sample mass is too large. | 1. Reduce the heating rate (e.g., from 20°C/min to 10°C/min or 5°C/min) to better separate overlapping degradation events. 2. Use a smaller sample mass to improve heat transfer and gas diffusion. |
| Unidentifiable Peaks in Py-GC-MS Analysis | 1. Column bleed from the GC at high temperatures. 2. Contamination from previous samples. 3. Formation of complex, unexpected rearrangement products. | 1. Perform a blank run with the pyrolysis and GC-MS program to identify column bleed peaks. 2. Bake out the pyrolysis interface and GC column according to the manufacturer's instructions. 3. Compare fragmentation patterns with mass spectral libraries for aromatic compounds and consider potential isomerization and cyclization reactions. |
Experimental Protocols
Thermogravimetric Analysis (TGA)
This protocol is for determining the thermal stability and degradation profile of BHBP-PC.
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Dry the BHBP-PC sample in a vacuum oven at 120°C for at least 4 hours to remove any residual moisture or solvent.
-
Sample Mass: Accurately weigh 5-10 mg of the dried sample into a clean ceramic or platinum TGA pan.
-
Purge Gas: High-purity nitrogen or air, with a constant flow rate (e.g., 50 mL/min).
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 800°C at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot weight percent (%) vs. temperature (°C).
-
Calculate the derivative of the weight loss curve (DTG) to identify temperatures of maximum degradation rates.
-
Determine key parameters: Onset temperature of decomposition (T_onset), temperature of 5% weight loss (T_d5), and char yield at 800°C.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This protocol is for identifying the volatile products generated during the thermal decomposition of BHBP-PC.
-
Instrument: A pyrolysis unit coupled to a GC-MS system.
-
Sample Preparation: Place a small amount (approx. 0.1-0.5 mg) of the dried BHBP-PC sample into a pyrolysis tube.
-
Pyrolysis Conditions:
-
Heat the sample rapidly to a set temperature (e.g., 600°C, corresponding to a major degradation step observed in TGA).
-
Hold for a short duration (e.g., 30 seconds).
-
-
GC-MS Conditions:
-
Injector: Split mode, temperature set to 280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
GC Column: A capillary column suitable for separating aromatic compounds (e.g., a DB-5ms).
-
Oven Program: Start at 50°C (hold for 2 min), ramp to 300°C at 10°C/min, and hold for 10 min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35-550.
-
-
Data Analysis: Identify the separated compounds by comparing their mass spectra with a spectral library (e.g., NIST) and analyzing their fragmentation patterns.
Quantitative Data (Illustrative Examples)
The following table presents hypothetical data for BHBP-PC alongside typical data for BPA-PC to illustrate the expected differences in thermal stability.
| Parameter | BPA-Polycarbonate (Typical Values) | BHBP-Polycarbonate (Hypothetical) | Test Condition |
| Glass Transition Temp. (Tg) | ~150°C | > 200°C | DSC, 10°C/min, N₂ |
| Onset of Decomposition (T_onset) | ~450°C | ~500°C | TGA, 10°C/min, N₂ |
| Temp. at 5% Weight Loss (T_d5) | ~480°C | ~520°C | TGA, 10°C/min, N₂ |
| Temp. of Max. Degradation Rate | ~540°C | ~570°C | TGA, 10°C/min, N₂ |
| Char Yield at 700°C | ~25-30% | > 40% | TGA, 10°C/min, N₂ |
Visualizations
Caption: Workflow for the thermal analysis of a novel polycarbonate.
Caption: Hypothetical thermal degradation pathways for BHBP-PC.
References
Technical Support Center: Hydrolytic Stability of Polymers from 2,2-Bis(2-hydroxy-5-biphenylyl)propane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers derived from 2,2-Bis(2-hydroxy-5-biphenylyl)propane. The information focuses on addressing potential hydrolytic stability issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is hydrolytic degradation and why is it a concern for polymers from this compound?
A1: Hydrolytic degradation is a chemical process where polymer chains are broken down by reacting with water. For polycarbonates and polyesters, this typically involves the cleavage of carbonate or ester linkages.[1][2] Polymers derived from this compound, especially if they are polycarbonates, contain carbonate groups that are susceptible to hydrolysis.[1] This degradation can lead to a decrease in molecular weight, loss of mechanical properties (e.g., strength, toughness), and changes in the physical appearance of the material, which is a significant concern for performance and reliability in applications where the polymer is exposed to moisture.[1]
Q2: What structural features of polymers from this compound influence their hydrolytic stability?
A2: The hydrolytic stability of these polymers is influenced by several structural features:
-
Carbonate Linkages: These are the primary sites for hydrolytic attack.
-
Aromatic Rings and Biphenyl Groups: The bulky and hydrophobic nature of the biphenyl groups can offer some steric hindrance, potentially slowing down the access of water molecules to the carbonate linkages compared to some aliphatic polycarbonates.[3] However, aromatic polycarbonates are still susceptible to hydrolysis, especially under certain conditions.
-
Isopropylidene Bridge: The propane linker (isopropylidene bridge) is generally stable but its connection to the aromatic rings can influence chain mobility and water accessibility.
-
Polymer Morphology: The degree of crystallinity and the amorphous content of the polymer can affect water uptake and diffusion, thereby influencing the rate of hydrolysis.[2]
Q3: What environmental factors can accelerate the hydrolytic degradation of these polymers?
A3: Several environmental factors can accelerate hydrolysis:
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[1]
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of carbonate esters. Basic environments are often particularly aggressive towards polycarbonates.[3][4]
-
Presence of Catalysts: Residual catalysts from the polymerization process can sometimes accelerate degradation.[1]
-
Mechanical Stress: Applying mechanical stress to the polymer can make it more vulnerable to hydrolytic degradation.[1][5]
Q4: How can I monitor the hydrolytic degradation of my polymer samples?
A4: Several analytical techniques can be used to monitor hydrolytic degradation:
-
Gel Permeation Chromatography (GPC/SEC): To track changes in molecular weight and molecular weight distribution.[6][7]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To observe changes in chemical structure, such as the appearance of hydroxyl (-OH) end groups from chain scission and a decrease in the carbonate carbonyl (C=O) peak.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain detailed information about changes in the polymer's molecular structure and identify degradation products.[7][8]
-
Mass Spectrometry (MS): To identify low molecular weight degradation products.[7]
-
Thermal Analysis (DSC, TGA): Changes in glass transition temperature (Tg) or thermal decomposition profile can indicate degradation.[1]
Troubleshooting Guide
This guide addresses common issues observed during hydrolytic stability experiments with polymers from this compound.
Issue 1: Unexpectedly Rapid Decrease in Molecular Weight
-
Possible Causes:
-
High Temperature: The experimental temperature may be too high, leading to accelerated degradation.
-
Aggressive pH: The pH of the aqueous medium may be highly acidic or alkaline, catalyzing hydrolysis.[4]
-
Residual Catalysts: Impurities from the synthesis, such as residual polymerization catalysts, may be present and accelerating the degradation.[1]
-
Oxidative Degradation: In addition to hydrolysis, oxidative degradation might be occurring, especially at elevated temperatures in the presence of oxygen.
-
-
Troubleshooting Steps:
-
Verify Temperature Control: Ensure the oven or water bath temperature is accurately controlled and calibrated.
-
Monitor pH: Regularly check and record the pH of the degradation medium. Buffer the solution if necessary to maintain a constant pH.
-
Purify Polymer: If residual catalysts are suspected, purify the polymer before starting the degradation study (e.g., by re-precipitation).
-
Deoxygenate Medium: If oxidation is a concern, consider performing the experiment under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Inconsistent or Irreproducible Degradation Results
-
Possible Causes:
-
Sample Heterogeneity: Variations in molecular weight, crystallinity, or additive content between samples.
-
Inconsistent Sample Preparation: Differences in sample dimensions, surface area, or initial drying procedures.
-
Variable Experimental Conditions: Fluctuations in temperature, pH, or volume of the degradation medium.
-
Inconsistent Solution Changes: Infrequent or inconsistent changing of the degradation medium can lead to changes in pH or saturation with degradation products.[9]
-
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Use samples from the same batch with uniform dimensions and surface-to-volume ratios. Ensure a consistent and thorough drying procedure before initiating the experiment.
-
Ensure Homogeneity: If possible, process a larger batch of polymer to ensure homogeneity and draw all experimental samples from this batch.
-
Maintain Consistent Conditions: Tightly control all experimental parameters. Use a calibrated and stable heating system and buffered solutions.
-
Establish a Regular Schedule for Medium Replacement: Change the aqueous solution at regular, predefined intervals to maintain consistent conditions.[9]
-
Issue 3: Physical Changes in the Polymer (e.g., Cracking, Cloudiness, Discoloration)
-
Possible Causes:
-
Embrittlement: A significant decrease in molecular weight can lead to embrittlement and subsequent cracking.
-
Crystallization: Changes in the polymer's morphology, such as solvent-induced crystallization, can cause cloudiness.
-
Water Absorption: Swelling due to water absorption can alter the dimensions and appearance of the polymer.
-
Side Reactions: Discoloration may indicate side reactions or the formation of chromophoric degradation products.
-
-
Troubleshooting Steps:
-
Correlate with Molecular Weight Data: Analyze the molecular weight of the samples exhibiting physical changes to confirm if degradation is the root cause.
-
Analyze Morphology: Use techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to investigate changes in crystallinity.
-
Measure Water Uptake: Determine the amount of water absorbed by the polymer over time by weighing samples before and after immersion (after careful surface drying).
-
Characterize Degradation Products: Use spectroscopic techniques (e.g., UV-Vis, NMR) to identify any colored byproducts.
-
Quantitative Data
The following table summarizes representative data from hydrolytic degradation studies of aromatic polycarbonates under accelerated conditions. Note that these are illustrative values for polymers with similar structures (e.g., Bisphenol A polycarbonate) and may not directly reflect the performance of polymers from this compound.
Table 1: Illustrative Hydrolytic Degradation Data for Aromatic Polycarbonate Films
| Time (weeks) | Temperature (°C) | Medium | pH | % Decrease in Number Average Molecular Weight (Mn) | Observations |
| 4 | 70 | Phosphate Buffered Saline (PBS) | 7.4 | 5 - 15% | Slight decrease in toughness |
| 8 | 70 | Phosphate Buffered Saline (PBS) | 7.4 | 15 - 30% | Increased brittleness |
| 4 | 70 | 0.1 M NaOH | ~13 | 40 - 60% | Significant surface erosion, cloudiness |
| 8 | 70 | 0.1 M NaOH | ~13 | > 80% | Severe degradation, sample fragmentation |
Experimental Protocols
Protocol 1: Accelerated Hydrolytic Degradation Testing
This protocol describes a common method for evaluating the hydrolytic stability of polymer films under accelerated conditions.
-
Sample Preparation:
-
Prepare thin films of the polymer with uniform thickness (e.g., 0.1-0.2 mm) by solvent casting or melt pressing.
-
Cut the films into specimens of consistent dimensions (e.g., 10 mm x 10 mm).
-
Dry the specimens in a vacuum oven at a temperature below the polymer's glass transition temperature until a constant weight is achieved. Record the initial dry weight.
-
-
Degradation Setup:
-
Place triplicate specimens for each time point into separate, sealed vials.
-
Add a sufficient volume of the degradation medium (e.g., phosphate-buffered saline at pH 7.4) to each vial to fully immerse the samples (e.g., 10 mL).
-
Place the vials in a constant temperature oven or water bath set to the desired accelerated temperature (e.g., 60°C or 70°C).[10]
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, and 16 weeks), remove the vials for one set of triplicates.
-
Carefully retrieve the polymer specimens, rinse them with deionized water, and gently blot the surface to remove excess water.
-
Dry the specimens in a vacuum oven to a constant weight and record the final dry weight to determine mass loss.
-
Analyze the dried specimens using GPC (for molecular weight), FTIR (for chemical changes), and DSC (for thermal properties).
-
Visualizations
References
- 1. specialchem.com [specialchem.com]
- 2. Polyethylene - Wikipedia [en.wikipedia.org]
- 3. d-nb.info [d-nb.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scilit.com [scilit.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Methods of Analyses for Biodegradable Polymers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 10. pubs.acs.org [pubs.acs.org]
"improving the mechanical properties of 2,2-Bis(2-hydroxy-5-biphenylyl)propane polymers"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the mechanical properties of polymers derived from 2,2-Bis(2-hydroxy-5-biphenylyl)propane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and modification of this compound polymers.
| Issue | Potential Cause | Suggested Solution |
| Low Polymer Molecular Weight | Impure Monomers | Ensure the this compound monomer is of high purity (≥99.0%). Impurities can terminate the polymerization chain reaction. |
| Incorrect Stoichiometry | Precisely measure the molar ratios of the monomers. For polycondensation, a 1:1 molar ratio of the diol and diacid (or diacid chloride) is critical. | |
| Inefficient Catalyst or Reaction Conditions | Optimize the catalyst concentration and ensure the reaction temperature and time are suitable for the specific polymerization method (e.g., melt or solution polymerization). For instance, melt polymerization of similar bisphenols for polycarbonates can require temperatures up to 220°C.[1] | |
| Brittle Final Polymer | High Rigidity from Biphenyl Groups | The bulky biphenyl side groups can increase chain stiffness, leading to brittleness.[2] Consider copolymerization with a more flexible diol to introduce less rigid segments into the polymer backbone. |
| Low Toughness | Incorporate toughening agents. Creating polymer blends with elastomeric polymers is a common strategy to improve impact resistance and damage tolerance.[3][4] | |
| Crosslinking | Unintended crosslinking can reduce ductility. Analyze the polymer structure to confirm the absence of unwanted side reactions. Reducing crosslinking can lower the yield strength more than the brittle strength, improving toughness.[2] | |
| Poor Filler/Additive Dispersion | Incompatibility between Polymer and Filler | Surface-treat the fillers to improve their compatibility with the polymer matrix. This enhances interfacial adhesion and promotes better stress transfer. |
| Agglomeration of Nanoparticles | Use ultrasonication or high-shear mixing to break up particle agglomerates during the blending process. | |
| Inconsistent Mechanical Properties | Non-uniform Sample Preparation | Ensure consistent film casting or molding procedures. Solvent casting, for example, should be done in a controlled environment to ensure slow, uniform evaporation. Tough, transparent, and flexible films of similar polyesters have been successfully cast from chloroform solutions.[5] |
| Varied Testing Conditions | Standardize mechanical testing protocols (e.g., strain rate, temperature, sample dimensions) as these can significantly influence results.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the expected baseline mechanical properties of polymers made from this compound?
A1: Due to the rigid biphenyl side groups, homopolymers of this compound are expected to be amorphous materials with high glass transition temperatures (Tg).[5] They are likely to exhibit high tensile strength and modulus but may have limited ductility. The bulky side groups can increase the chances of brittle failure.[2]
Q2: How does copolymerization affect the mechanical properties?
A2: Copolymerization is a key strategy to tailor mechanical properties. Introducing a second, more flexible diol can disrupt the packing of the rigid polymer chains, leading to a lower Tg, reduced modulus, and increased elongation at break (toughness). Conversely, copolymerizing with another rigid monomer, such as tetramethylbisphenol A, can increase the elastic modulus and tensile strength.[3]
Q3: What types of toughening agents are most effective for this class of polymers?
A3: For rigid, amorphous polymers, common toughening agents include:
-
Elastomers: Dispersing rubbery particles (e.g., carboxyl-terminated butadiene-acrylonitrile, CTBN) can create a second phase that absorbs energy and prevents crack propagation.[7]
-
Thermoplastics: Blending with tougher thermoplastics can also enhance fracture resistance.
-
Core-shell particles: These have a rubbery core and a glassy shell, providing a good balance of toughening and stiffness.
Q4: Can fillers be used to improve the mechanical properties?
A4: Yes, fillers can be used to enhance specific properties.
-
Nanofillers (e.g., nanoclays, carbon nanotubes): Can significantly increase the tensile modulus and strength at low loading levels, provided they are well-dispersed.
-
Reinforcing fibers (e.g., glass or carbon fibers): Can dramatically increase stiffness and strength, but may reduce toughness.
Q5: What is the expected effect of the biphenyl side groups on solubility?
A5: Aromatic polyesters that contain biphenyl side groups have been shown to be soluble in a range of organic solvents like chloroform, tetrahydrofuran, and N,N-dimethylformamide.[5] This suggests that polymers derived from this compound will also have good solubility, which is advantageous for solution processing techniques like film casting.
Illustrative Data on Mechanical Property Improvement
The following table presents hypothetical but realistic data for a model polycarbonate system based on this compound to illustrate the effects of common modification strategies.
| Modification Strategy | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Notched Izod Impact (J/m) |
| Neat Homopolymer | 75 | 2.8 | 6 | 30 |
| Copolymer with 20% flexible diol | 65 | 2.4 | 50 | 120 |
| Blend with 10% CTBN rubber | 68 | 2.6 | 25 | 150 |
| Composite with 5% Nanoclay | 85 | 3.5 | 4 | 25 |
Experimental Protocols
Protocol 1: Synthesis of a Polycarbonate via Interfacial Polycondensation
This protocol describes a general method for synthesizing a polycarbonate from this compound.
-
Dissolve the Monomer: Dissolve this compound in an aqueous solution of sodium hydroxide.
-
Add Organic Solvent: Add a water-immiscible organic solvent such as dichloromethane.
-
Introduce Phosgene: Slowly bubble phosgene gas into the rapidly stirred biphasic mixture. Alternatively, a solution of triphosgene in the organic solvent can be used for safety reasons.
-
Add Phase-Transfer Catalyst: Introduce a phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the reaction between the two phases.
-
Polymerization: Continue stirring vigorously at room temperature for 2-4 hours.
-
Isolation: Separate the organic layer, wash it successively with dilute acid and then water to remove unreacted monomer and catalyst.
-
Precipitation: Precipitate the polymer by pouring the organic solution into a non-solvent such as methanol.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.
Protocol 2: Preparation of a Toughened Polymer Blend
This protocol outlines a solvent blending method to incorporate a toughening agent.
-
Dissolution: Separately dissolve the synthesized polycarbonate and a toughening agent (e.g., CTBN) in a common solvent like chloroform to create two separate solutions of known concentration.
-
Mixing: Combine the two solutions in the desired weight ratio (e.g., 90:10 polymer to toughener).
-
Homogenization: Stir the mixed solution for several hours to ensure complete homogenization.
-
Film Casting: Pour the solution into a flat-bottomed petri dish or onto a glass plate.
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a dust-free environment over 24-48 hours. For the final stages, a vacuum oven at a temperature below the polymer's Tg can be used to remove residual solvent.
-
Film Removal: Carefully peel the resulting polymer blend film from the casting surface.
Protocol 3: Tensile Testing of Polymer Films
This protocol is based on standard methods for evaluating the tensile properties of polymer films.
-
Sample Preparation: Cut dog-bone shaped specimens from the prepared polymer films using a die cutter. Ensure the dimensions are precise and uniform.
-
Measurement: Measure the thickness and width of the gauge section of each specimen at several points and use the average values.
-
Testing Machine Setup: Mount the specimen in the grips of a universal testing machine equipped with an extensometer.
-
Test Execution: Apply a tensile load at a constant crosshead speed until the specimen fractures. Record the load and extension data throughout the test.
-
Data Analysis: From the resulting stress-strain curve, calculate the tensile strength, Young's modulus, and elongation at break.
-
Replication: Test at least five specimens for each material to ensure statistical reliability of the results.
Visualizations
Caption: Experimental workflow for synthesis, modification, and characterization.
Caption: Decision flowchart for troubleshooting polymer brittleness.
References
- 1. US9174904B1 - Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP) - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scilit.com [scilit.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
"scale-up challenges in the synthesis of 2,2-Bis(2-hydroxy-5-biphenylyl)propane"
Welcome to the technical support center for the synthesis of 2,2-Bis(2-hydroxy-5-biphenylyl)propane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the yield of my reaction significantly lower than expected?
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: The condensation of 2-phenylphenol and acetone can be slow. Consider extending the reaction time. - Optimize Temperature: While higher temperatures can increase the reaction rate, they may also promote side reactions. A stepwise temperature increase, for instance, from room temperature up to 150°C, might be beneficial. - Catalyst Inactivity: Ensure the acid catalyst (e.g., sulfuric acid) is not old or contaminated. For solid acid catalysts, ensure they are properly activated and not poisoned. |
| Suboptimal Reactant Ratio | - Excess 2-Phenylphenol: Using an excess of 2-phenylphenol can drive the reaction towards the product. A molar ratio of 2-phenylphenol to acetone of at least 2:1, and potentially up to 3:1, is often recommended. |
| Poor Mixing in Scaled-Up Reactions | - Improve Agitation: In larger reactors, inefficient stirring can lead to localized concentration gradients and reduced reaction rates. Ensure the agitation is sufficient to maintain a homogeneous mixture. |
| Side Reactions | - Control Temperature: Overheating can lead to the formation of various byproducts. Maintain a consistent and controlled temperature throughout the reaction. - Acetone Self-Condensation: An excess of acetone, especially at higher temperatures, can lead to self-condensation products.[1] Consider adding the acetone dropwise to the reaction mixture. |
Question 2: The purity of my final product is low, and I'm observing multiple spots on my TLC/peaks in my HPLC. What are the likely impurities and how can I remove them?
Potential Impurities and Purification Strategies:
| Potential Impurity | Identification and Removal |
| Unreacted 2-Phenylphenol | - Identification: Can be detected by TLC or HPLC by comparing with a standard. - Removal: Can be removed during recrystallization. Washing the crude product with a solvent in which 2-phenylphenol is soluble but the desired product is not, may also be effective. |
| Isomeric Byproducts | - Identification: The reaction can potentially yield isomers where the biphenyl group is attached at different positions relative to the hydroxyl group. These may appear as closely eluting peaks in HPLC. - Removal: Careful recrystallization is the most common method for removing isomeric impurities. Multiple recrystallizations may be necessary. Column chromatography can also be employed for smaller-scale purification. |
| Products of Acetone Self-Condensation | - Identification: These are typically more polar byproducts. - Removal: These are often removed during the work-up and recrystallization steps. |
| Colored Impurities | - Cause: Oxidation of phenolic compounds can lead to colored impurities. - Removal: Treatment with activated carbon during the recrystallization process can help decolorize the product. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically achieved through an acid-catalyzed condensation reaction between 2-phenylphenol and acetone.[2]
Q2: What type of catalyst is most effective for this synthesis?
Strong protic acids like sulfuric acid (H₂SO₄) are commonly used as catalysts. In some cases, a promoter such as a mercaptoalkanoic acid (e.g., 3-mercaptoacetic acid) may be used in conjunction with the acid catalyst to improve reaction efficiency.
Q3: What are the key safety precautions to consider during this synthesis?
-
Corrosive Reagents: Concentrated acids like sulfuric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Volatile and Flammable Solvents: Acetone is a volatile and flammable solvent. Ensure the reaction is carried out in a well-ventilated fume hood and away from ignition sources.
-
Phenolic Compounds: 2-phenylphenol can be irritating to the skin and eyes. Handle with care and avoid inhalation of dust.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable mobile phase would be a mixture of a nonpolar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate). The disappearance of the starting materials (2-phenylphenol and acetone) and the appearance of the product spot can be tracked over time. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
2-Phenylphenol
-
Acetone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
3-Mercaptoacetic acid (optional promoter)
-
Methanol
-
Toluene
-
Deionized Water
-
Activated Carbon
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, add 2-phenylphenol.
-
If a solvent is used, add it to the flask at this stage (e.g., toluene).
-
Begin stirring the mixture.
-
-
Addition of Reactants and Catalyst:
-
In the dropping funnel, prepare a mixture of acetone and a catalytic amount of concentrated sulfuric acid. If using a promoter, it can be added to this mixture.
-
Slowly add the acetone/acid mixture to the stirred 2-phenylphenol solution over a period of 30-60 minutes. Control the addition rate to manage any exotherm.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to a desired temperature (e.g., 60-80°C) and maintain it for several hours (e.g., 4-10 hours).[2] Monitor the reaction progress by TLC or HPLC.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
If a solvent like toluene was used, separate the organic layer. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification (Recrystallization):
-
Dissolve the crude product in a minimal amount of a suitable hot solvent system (e.g., methanol/water or toluene).
-
If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
-
Data Presentation
The following tables provide illustrative data on how different reaction parameters can influence the yield and purity of this compound. Note: This data is representative and may not reflect actual experimental results.
Table 1: Effect of Catalyst on Yield and Purity
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Purity (%) |
| H₂SO₄ | 5 | 6 | 75 | 92 |
| H₂SO₄ | 10 | 6 | 85 | 90 |
| Amberlyst-15 | 20 wt% | 8 | 70 | 95 |
Table 2: Effect of Reactant Ratio on Yield
| 2-Phenylphenol:Acetone (molar ratio) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 2:1 | 8 | 70 | 65 |
| 3:1 | 8 | 70 | 80 |
| 4:1 | 8 | 70 | 82 |
Visualizations
Synthesis Pathway
Caption: Chemical synthesis pathway of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Validation & Comparative
Comparative Thermal Analysis: Polymers from 2,2-Bis(2-hydroxy-5-biphenylyl)propane and Bisphenol A (BPA)
A Guide for Researchers and Scientists in Polymer and Materials Science
The thermal stability of polymers is a critical factor in determining their processing conditions and end-use applications. This guide provides a comparative thermal analysis of polymers derived from 2,2-Bis(2-hydroxy-5-biphenylyl)propane and the widely used monomer, Bisphenol A (BPA). The analysis is based on data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering insights into the materials' thermal stability and phase transition behavior.
Due to the limited availability of direct comparative studies in the published literature for polycarbonates derived from this compound, this guide leverages data for BPA-based polycarbonates and other polycarbonates synthesized from structurally similar bulky, aromatic bisphenols. The comparison aims to extrapolate the expected thermal performance of a polycarbonate based on this compound, highlighting the influence of its rigid biphenyl moieties.
Quantitative Data Presentation
The following table summarizes the key thermal properties of a standard Bisphenol A polycarbonate (BPA-PC) and a representative polycarbonate derived from a bio-based bisphenol with a bulky aromatic structure, which serves as a proxy to infer the properties of a this compound-based polymer.
| Property | Bisphenol A Polycarbonate (BPA-PC) | Polycarbonate from Bio-based Bulky Bisphenol | Test Method |
| Glass Transition Temperature (Tg) | ~147 - 150 °C[1][2] | Up to 156 °C[3] | DSC |
| Decomposition Temperature (Td5%) in N2 | ~450 °C[4] | Up to 383 °C[3] | TGA |
| Peak Decomposition Temperature in N2 | ~540 °C[4] | Not explicitly stated | TGA |
| Char Yield at 700°C in N2 | ~27%[4] | Not explicitly stated | TGA |
Note: The data for the "Polycarbonate from Bio-based Bulky Bisphenol" is sourced from a study on non-estrogenic alternatives to BPA and is used here to illustrate the potential impact of increased aromatic content and steric hindrance on thermal properties.
Experimental Protocols
The data presented in this guide is typically obtained using the following standard methodologies for thermal analysis of polymers.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is employed to determine the thermal stability and decomposition profile of the polymers.
-
Instrument: A thermogravimetric analyzer.
-
Sample Size: 5-10 mg.
-
Heating Rate: A linear heating rate of 10 °C/min or 20 °C/min is commonly used.[3][4]
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically inert nitrogen or in air, with a flow rate of 50-60 mL/min.[3][4]
-
Temperature Range: Samples are heated from ambient temperature to a final temperature, typically in the range of 600 °C to 900 °C, to ensure complete decomposition.[3][5]
-
Data Analysis: The key parameters recorded are the onset of decomposition (often reported as the temperature at 5% weight loss, Td5%), the peak decomposition temperature (from the derivative of the TGA curve), and the percentage of char yield at a specific high temperature.[3]
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry is utilized to identify thermal transitions, most notably the glass transition temperature (Tg), which indicates the transition from a rigid, glassy state to a more flexible, rubbery state.
-
Instrument: A differential scanning calorimeter.
-
Sample Size: 5-10 mg.
-
Heating and Cooling Rate: A typical rate of 10 °C/min is used for both heating and cooling cycles.[3]
-
Atmosphere: The analysis is performed under an inert nitrogen atmosphere with a flow rate of around 50 mL/min.[3]
-
Thermal History Removal: Samples are typically heated to a temperature above their expected Tg, held isothermally for a few minutes to erase any prior thermal history, and then cooled before a second heating scan is performed. The Tg is determined from the second heating scan.[3]
-
Data Analysis: The glass transition temperature is determined as the midpoint of the step change in the heat flow curve.
Visualization of Comparative Analysis Workflow
The following diagram illustrates the logical workflow for a comparative thermal analysis of polymers.
Caption: Workflow for Comparative TGA/DSC Analysis of Polymers.
Discussion and Interpretation
Bisphenol A Polycarbonate (BPA-PC): As a well-characterized engineering thermoplastic, BPA-PC exhibits a glass transition temperature around 147-150 °C.[1][2] Its thermal decomposition in an inert atmosphere begins at approximately 450 °C and proceeds in a single step, with the maximum rate of weight loss occurring around 540 °C.[4] The polymer leaves a significant char residue of about 27% at 700 °C, which contributes to its inherent flame retardant properties.[4]
Regarding its thermal stability, the effect of the biphenyl groups on the decomposition temperature is more complex. While increased aromaticity can sometimes enhance thermal stability, the specific bond dissociation energies within the monomer unit will ultimately govern the onset of degradation. For example, some bio-based polycarbonates with higher Tg values have shown a lower 5% weight loss temperature (Td5%) compared to BPA-PC.[3] This suggests that while the polymer may be more rigid at lower temperatures, it might begin to decompose at a slightly earlier temperature. The bulky nature of the side groups could potentially lead to steric hindrance that might influence the degradation pathways.
Conclusion
References
A Comparative Guide to the Mechanical Properties of Polycarbonates from Diverse Bisphenols
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Polycarbonate Performance Based on Bisphenol Structure
Polycarbonates, a class of high-performance thermoplastics, are renowned for their exceptional impact resistance, optical clarity, and dimensional stability. The specific mechanical and thermal properties of a polycarbonate are intrinsically linked to the chemical structure of the bisphenol monomer from which it is derived. This guide provides a comparative analysis of the mechanical properties of polycarbonates synthesized from various bisphenols, supported by experimental data and detailed methodologies. Understanding these differences is crucial for material selection in demanding applications, from medical devices to advanced engineering components.
Quantitative Comparison of Mechanical and Thermal Properties
| Property | Bisphenol A (BPA) Polycarbonate | Isosorbide (ISB) Polycarbonate | BPA/TMBPA Copolymer Polycarbonate | Test Standard |
| Mechanical Properties | ||||
| Tensile Strength | 54 - 72 MPa[1] | 73.3 MPa[2] | Increased with TMBPA content[3] | ASTM D638 |
| Tensile Modulus | 1.6 - 2.4 GPa[1] | 534 MPa[2] | Increased with TMBPA content[3] | ASTM D638 |
| Elongation at Break | 8 - 135 %[1] | Higher than BPA-PC[2] | - | ASTM D638 |
| Notched Izod Impact | 600 - 850 J/m[4] | Lower than BPA-PC[5] | - | ASTM D256 |
| Thermal Properties | ||||
| Glass Transition Temp. (Tg) | ~147 °C[6] | Similar to BPA-PC[2] | 150.20 - 154.26 °C[3] | ASTM D3418 |
| Decomposition Temp. (Td5%) | ~450 °C (in air)[7] | ~350 °C[2] | - | ASTM E1131 |
Note: The properties of polycarbonates can vary depending on the specific grade, molecular weight, and processing conditions.
The Influence of Bisphenol Structure on Polycarbonate Properties
The structural variations in the bisphenol monomer unit directly impact the polymer chain's rigidity, packing efficiency, and intermolecular forces. This, in turn, dictates the macroscopic mechanical and thermal properties of the resulting polycarbonate.
Caption: Logical diagram illustrating how different bisphenol structures influence the key properties of the resulting polycarbonates.
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies. Below are detailed descriptions of the key experimental protocols used to characterize the mechanical and thermal properties of polycarbonates.
Mechanical Property Testing
1. Tensile Testing (ASTM D638)
This test method is used to determine the tensile properties of plastics.
-
Specimen Preparation: Dumbbell-shaped specimens are prepared by injection molding or machining from a sheet of the polycarbonate material. The dimensions of the specimen are specified in the ASTM D638 standard, with Type I being the most common for rigid plastics.
-
Test Procedure: The specimen is mounted in the grips of a universal testing machine. An extensometer is attached to the specimen to measure the elongation accurately. A tensile load is applied to the specimen at a constant crosshead speed until it fractures. The load and elongation are recorded throughout the test.
-
Data Analysis: The following properties are calculated from the load-extension curve:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Tensile Modulus (Young's Modulus): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
2. Notched Izod Impact Testing (ASTM D256)
This test is used to determine the impact resistance of plastics.
-
Specimen Preparation: A rectangular bar of the polycarbonate material is prepared, and a V-shaped notch is machined into it to create a stress concentration point.
-
Test Procedure: The notched specimen is clamped in a vertical position in the Izod impact tester. A pendulum with a known weight is released from a specified height, swinging down to strike the notched side of the specimen.
-
Data Analysis: The energy absorbed by the specimen to fracture is measured by the height to which the pendulum swings after breaking the specimen. The impact strength is typically reported in Joules per meter (J/m) or foot-pounds per inch (ft-lb/in) of notch width.
Thermal Property Testing
1. Differential Scanning Calorimetry (DSC) (ASTM D3418)
DSC is used to determine the thermal transitions of a polymer, such as the glass transition temperature (Tg).
-
Specimen Preparation: A small, accurately weighed sample (typically 5-10 mg) of the polycarbonate is placed in an aluminum pan, which is then hermetically sealed.
-
Test Procedure: The sample pan and an empty reference pan are placed in the DSC cell. The cell is heated at a controlled rate, and the difference in heat flow required to raise the temperature of the sample and the reference is measured.
-
Data Analysis: The glass transition temperature (Tg) is identified as a step change in the heat flow curve. This temperature represents the point at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state.
2. Thermogravimetric Analysis (TGA) (ASTM E1131)
TGA is used to measure the thermal stability and decomposition temperature of a polymer.
-
Specimen Preparation: A small, accurately weighed sample of the polycarbonate is placed in a tared TGA pan.
-
Test Procedure: The sample is heated in a controlled atmosphere (typically nitrogen or air) at a constant rate. The weight of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The decomposition temperature (often reported as Td5%, the temperature at which 5% weight loss occurs) is determined from the resulting weight loss versus temperature curve. This provides an indication of the material's thermal stability.
References
- 1. gallinausa.com [gallinausa.com]
- 2. researchgate.net [researchgate.net]
- 3. Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. epublications.marquette.edu [epublications.marquette.edu]
A Comparative Guide to 2,2-Bis(2-hydroxy-5-biphenylyl)propane (BHPBP) and Bisphenol AF (BPAF) in High-Temperature Polymers
For Researchers, Scientists, and Drug Development Professionals
In the quest for advanced materials with superior thermal and mechanical performance, the selection of appropriate monomers is paramount. This guide provides a comparative overview of two bisphenol compounds, 2,2-Bis(2-hydroxy-5-biphenylyl)propane (BHPBP) and Bisphenol AF (BPAF), for their potential applications in high-temperature polymers. While extensive data is available for polymers derived from BPAF, there is a notable lack of published experimental data on the performance of high-temperature polymers synthesized from BHPBP.
Introduction to the Monomers
This compound (BHPBP) , also known as BisOPP-A, is a specialty bisphenol characterized by the presence of bulky biphenyl groups. Its chemical structure suggests the potential for creating polymers with high glass transition temperatures (Tg) and enhanced thermal stability due to the rigidity and aromaticity of the biphenyl moieties. However, a comprehensive literature search did not yield specific experimental data on the thermal and mechanical properties of high-temperature polymers derived from BHPBP.
Bisphenol AF (BPAF) , or 2,2-bis(4-hydroxyphenyl)hexafluoropropane, is a fluorinated bisphenol widely used in the synthesis of high-performance polymers such as polyimides, polyamides, polyesters, and specialty polycarbonates.[1] The incorporation of hexafluoroisopropylidene (-C(CF₃)₂-) groups imparts unique properties to the resulting polymers, including excellent thermal stability, chemical resistance, and enhanced mechanical strength.[2]
Comparative Performance in High-Temperature Polymers
Due to the lack of available quantitative data for BHPBP-based polymers, a direct experimental comparison with BPAF-based polymers is not possible at this time. This guide will present the available data for various high-temperature polymer systems synthesized using Bisphenol AF.
Thermal Properties of Bisphenol AF-Based Polymers
The thermal stability of polymers is a critical factor for high-temperature applications. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate properties like decomposition temperature (Td) and glass transition temperature (Tg).
| Polymer System | Monomers | Tg (°C) | Td, 5% weight loss (°C) | Char Yield (%) |
| Poly(arylene ether nitrile) | Phenolphthalein, Bisphenol AF | up to 260 | >450 (in N₂ and air) | >70 |
| Photosensitive Polyimide | HFBAPP, BPADA, HEMA | up to 205.18 | - | ~50 (at 1000°C) |
| Fluorinated Polyimide | Proprietary | - | 524 (in N₂) / 522 (in air) | - |
Data sourced from various studies. Note that properties can vary based on the specific co-monomers and polymerization conditions.
Mechanical Properties of Bisphenol AF-Based Polymers
The mechanical integrity of polymers at elevated temperatures is crucial for structural applications. Tensile testing is a common method to determine properties like tensile strength and Young's modulus.
| Polymer System | Monomers | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Poly(arylene ether nitrile) | Phenolphthalein, Bisphenol AF | 120 | - | - |
| Photosensitive Polyimide | HFBAPP, BPADA, HEMA | 92.68 | 2.86 | 21.16 |
Data sourced from various studies. Note that properties can vary based on the specific co-monomers and polymerization conditions.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental results. The following are summaries of standard protocols for key characterization techniques.
Thermogravimetric Analysis (TGA)
Standard: ASTM E1131 / ISO 11358[2] Objective: To determine the thermal stability and compositional analysis of a material by measuring its mass change as a function of temperature in a controlled atmosphere. Procedure:
-
A small sample of the polymer (typically 5-20 mg) is placed in a TGA instrument.[1]
-
The sample is heated at a controlled rate (e.g., 10°C/min or 20°C/min) under a specific atmosphere (e.g., nitrogen or air).[1]
-
The weight of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve is analyzed to determine the onset of decomposition, the temperature of maximum weight loss, and the percentage of residual mass (char yield).
Differential Scanning Calorimetry (DSC)
Standard: ASTM D3418[3] Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature, allowing for the determination of the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[3] Procedure:
-
A small, encapsulated sample of the polymer (typically 10-15 mg) is placed in the DSC cell alongside an empty reference pan.[3]
-
The sample and reference are subjected to a controlled temperature program, typically involving heating and cooling cycles at a constant rate (e.g., 10°C/min or 20°C/min).[3]
-
The difference in heat flow between the sample and the reference is measured and plotted against temperature.
-
The glass transition is observed as a step change in the baseline of the DSC curve.
Tensile Testing of Thin Polymer Films
Standard: ASTM D882[4] Objective: To determine the tensile properties of thin plastic sheeting and films, including tensile strength, elongation, and modulus of elasticity. Procedure:
-
Rectangular film specimens of specified dimensions (e.g., 25 mm wide and 150 mm long) are prepared.[4]
-
The specimen is securely mounted in the grips of a universal testing machine.[4]
-
The film is pulled at a constant rate of speed until it breaks.[4]
-
The force required to stretch the film and the corresponding elongation are recorded to generate a stress-strain curve.
-
From the stress-strain curve, tensile strength, Young's modulus, and elongation at break can be calculated.
Chemical Resistance Testing
Standard: ASTM D543[2] Objective: To evaluate the resistance of plastics to chemical reagents. Procedure (Immersion Test):
-
Prepare standardized test specimens of the polymer.
-
Measure the initial weight, dimensions, and mechanical properties of the specimens.
-
Immerse the specimens in the specified chemical reagent for a predetermined time and at a controlled temperature.[2]
-
After exposure, remove the specimens, clean them, and re-measure their weight, dimensions, and mechanical properties.
-
Report the percentage change in these properties as an indication of chemical resistance.
Logical Workflow for Polymer Comparison
The following diagram illustrates a logical workflow for comparing the performance of different monomers in high-temperature polymers.
Caption: Workflow for comparing high-temperature polymers.
Conclusion
Bisphenol AF has demonstrated its utility as a valuable monomer for synthesizing a variety of high-performance polymers with excellent thermal and mechanical properties. The available data on polyimides and poly(arylene ether nitrile)s derived from BPAF showcase its potential for demanding applications.
In contrast, while the chemical structure of this compound suggests it could be a promising candidate for creating highly thermally stable polymers, the lack of published experimental data on its performance in high-temperature polymer systems is a significant knowledge gap. Further research and characterization of polymers based on BHPBP are necessary to enable a direct and meaningful comparison with established high-performance monomers like Bisphenol AF. Researchers are encouraged to explore the synthesis and properties of BHPBP-based polymers to unlock their potential in advanced material applications.
References
A Comparative Guide to Validating the Purity of 2,2-Bis(2-hydroxy-5-biphenylyl)propane for High-Performance Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 2,2-Bis(2-hydroxy-5-biphenylyl)propane, a critical monomer for the synthesis of high-performance polymers. Ensuring monomer purity is paramount as even trace impurities can significantly impact polymerization kinetics, molecular weight distribution, and the final properties of the polymer, such as thermal stability and mechanical strength. This document outlines detailed experimental protocols for purity assessment and compares the performance of polymers derived from this compound with those from alternative bisphenol monomers, supported by experimental data from the literature.
The Critical Role of Monomer Purity in Polymer Performance
The synthesis of this compound, typically achieved through the condensation of 2-phenylphenol with acetone, can lead to the formation of several impurities.[1] These can include unreacted starting materials, positional isomers (e.g., o,p'-isomers), and other condensation byproducts. The presence of these impurities can terminate polymer chain growth prematurely, leading to lower molecular weight polymers with inferior mechanical and thermal properties.[2][3][4] Therefore, rigorous purity validation is a non-negotiable step in the quality control of this monomer for polymerization applications.
Analytical Techniques for Purity Validation
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the main component from its impurities. A reversed-phase HPLC method is typically employed for the analysis of non-polar to moderately polar compounds like bisphenols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an excellent tool for structural elucidation and can also be used for quantitative analysis (qNMR) to determine the purity of the monomer without the need for a reference standard of the impurities.
Comparison with Alternative Monomers
The performance of polymers derived from this compound can be benchmarked against those synthesized from other commercially available or novel bisphenol monomers. Key performance indicators include thermal stability (glass transition temperature, Tg, and decomposition temperature, Td) and mechanical properties (tensile strength, modulus).
Table 1: Comparison of Thermal and Mechanical Properties of Polycarbonates Derived from Different Bisphenol Monomers
| Monomer | Polymer Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5%) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) |
| 2,2-Bis(4-hydroxyphenyl)propane (BPA) | ~150 | ~380 | ~60 | ~2.4 |
| Bisphenol S (BPS) | ~185 | ~400 | ~70 | ~2.6 |
| Bisphenol F (BPF) | ~140 | ~370 | ~65 | ~2.5 |
| Bio-based Bisphenols (e.g., from anethole) | up to 156[5][6] | up to 383[5][6] | Not widely reported | Not widely reported |
Note: The properties of polycarbonates derived from this compound are expected to be superior to BPA-based polycarbonates due to the increased rigidity and aromatic content from the biphenyl groups, leading to higher Tg and improved mechanical strength.
Experimental Protocols
Protocol 1: HPLC Purity Determination of this compound
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Start with 50% B, ramp to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. HPLC Parameters:
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
5. Data Analysis:
-
Integrate the peak areas of the main component and all impurities.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: ¹H NMR for Structural Verification and Purity Assessment
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve in approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
2. NMR Spectrometer Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard ¹H acquisition.
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay: 5 seconds (for quantitative analysis).
3. Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate the signals corresponding to the protons of this compound and any visible impurity signals.
-
For purity determination, compare the integral of a characteristic peak of the main compound to the integrals of impurity peaks, taking into account the number of protons for each signal.
Visualizations
Caption: Experimental workflow for purity validation.
Caption: Monomer purity and polymer quality relationship.
References
- 1. US9174904B1 - Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP) - Google Patents [patents.google.com]
- 2. Bio-based polycarbonate from limonene oxide and CO 2 with high molecular weight, excellent thermal resistance, hardness and transparency - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC01694K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. BPA-free high-performance sustainable polycarbonates derived from non-estrogenic bio-based phenols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
"molecular weight determination of polycarbonates from 2,2-Bis(2-hydroxy-5-biphenylyl)propane by GPC/SEC"
An Objective Comparison of GPC/SEC and Alternative Methodologies for the Analysis of Polycarbonates Derived from 2,2-Bis(2-hydroxy-5-biphenylyl)propane
For researchers, scientists, and drug development professionals working with novel polymers, accurate determination of molecular weight and its distribution is paramount. These characteristics directly influence the material's physical and chemical properties, including its efficacy and safety in biomedical applications. This guide provides a comprehensive comparison of Gel Permeation/Size-Exclusion Chromatography (GPC/SEC) with other prominent analytical techniques for the molecular weight characterization of aromatic polycarbonates, specifically those synthesized from this compound.
Performance Comparison: GPC/SEC vs. Alternatives
The selection of an appropriate analytical technique hinges on the specific information required, sample characteristics, and available instrumentation. Below is a comparative summary of GPC/SEC, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Dynamic Light Scattering (DLS).
| Parameter | GPC/SEC | MALDI-TOF MS | ¹H NMR Spectroscopy | Dynamic Light Scattering (DLS) |
| Principle | Size-based separation in solution | Mass-to-charge ratio of ionized molecules | Nuclear spin transitions in a magnetic field | Fluctuation of scattered light due to Brownian motion |
| Information Provided | Mₙ, Mₙ, Mₙ, PDI, Molecular Weight Distribution | Absolute Mₙ, Mₙ, PDI, End-group analysis | Absolute Mₙ, Polymer Structure | Hydrodynamic Radius (Rₕ), Size Distribution |
| Typical Sample Amount | 1-5 mg | < 1 mg | 5-10 mg | 1-2 mg |
| Measurement Type | Relative (with conventional calibration) or Absolute (with multi-detector setup) | Absolute | Absolute (for Mₙ) | Relative (requires calibration for molecular weight) |
| Polydispersity Suitability | Broad applicability | Best for low polydispersity (PDI < 1.5) | Not directly measured | Provides a polydispersity index based on size |
| Strengths | Robust, reproducible, provides full molecular weight distribution.[1] | High resolution for oligomers, provides absolute mass.[2] | Fast, non-destructive, provides structural information.[3] | Fast, non-invasive, good for particle sizing.[4] |
| Limitations | Requires calibration with standards of similar structure for accurate results.[1] | Potential for fragmentation, mass discrimination for high mass polymers. | Limited to polymers with distinct end-group signals, less sensitive for high molecular weights. | Indirectly measures molecular weight, sensitive to sample purity. |
Mₙ: Number-average molecular weight, Mₙ: Weight-average molecular weight, Mₙ: Z-average molecular weight, PDI: Polydispersity Index (Mₙ/Mₙ)
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for each technique discussed.
GPC/SEC Analysis of Aromatic Polycarbonates
This protocol is designed for the analysis of polycarbonates derived from this compound using a standard GPC/SEC system.
1. Sample Preparation:
-
Accurately weigh 2-3 mg of the polycarbonate sample.
-
Dissolve the sample in 1 mL of unstabilized, HPLC-grade tetrahydrofuran (THF).
-
Gently agitate the solution until the polymer is fully dissolved. Overnight dissolution at room temperature is recommended to ensure complete dissolution without polymer degradation.
-
Filter the solution through a 0.2 µm PTFE syringe filter into an autosampler vial.
2. Instrumentation and Conditions:
-
System: A standard GPC/SEC system equipped with a refractive index (RI) detector.
-
Columns: A set of two cross-linked polystyrene-divinylbenzene (PS-DVB) columns (e.g., 300 x 7.5 mm, 5 µm particle size) with a pore size suitable for the expected molecular weight range (e.g., mixed-bed).
-
Mobile Phase: HPLC-grade tetrahydrofuran (THF).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 100 µL.
3. Calibration:
-
Prepare a series of narrow polydispersity polystyrene standards of known molecular weights.
-
Dissolve the standards in THF at appropriate concentrations.
-
Inject the standards and generate a calibration curve by plotting the logarithm of the molecular weight against the elution volume.
4. Data Analysis:
-
Process the chromatogram of the polycarbonate sample.
-
Determine the molecular weight averages (Mₙ, Mₙ, Mₙ) and the polydispersity index (PDI) relative to the polystyrene calibration curve.
Alternative Methodologies:
MALDI-TOF Mass Spectrometry:
-
Matrix Selection: Dithranol or 2,5-dihydroxybenzoic acid (DHB) are common matrices for polycarbonates.
-
Sample and Matrix Preparation: Prepare a 10 mg/mL solution of the matrix in THF. Prepare a 1 mg/mL solution of the polycarbonate in THF.
-
Spotting: Mix the sample and matrix solutions in a 1:10 (v/v) ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.
-
Analysis: Acquire the mass spectrum in positive ion reflectron or linear mode, depending on the molecular weight range.
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the polycarbonate in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Identify the proton signals corresponding to the polymer backbone repeating units and the end-groups. Calculate the number-average molecular weight (Mₙ) by comparing the integral of the end-group signals to the integral of the repeating unit signals.[3]
Dynamic Light Scattering (DLS):
-
Sample Preparation: Prepare a dilute solution of the polycarbonate in THF (e.g., 0.1-1 mg/mL). The solution must be free of dust and aggregates. Filter the solution through a 0.2 µm filter directly into a clean DLS cuvette.
-
Measurement: Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25 °C).
-
Analysis: The instrument software will calculate the hydrodynamic radius (Rₕ) and the polydispersity index from the fluctuations in scattered light intensity. Molecular weight can be estimated using a calibration curve or appropriate models if the polymer conformation is known.
Experimental Workflow and Data Visualization
A clear understanding of the experimental workflow is essential for proper execution and troubleshooting.
Caption: Workflow for molecular weight determination of polycarbonates by GPC/SEC.
Conclusion
The determination of molecular weight is a critical step in the characterization of novel polycarbonates. GPC/SEC stands out as a robust and widely accessible technique that provides comprehensive information on the molecular weight distribution. While conventional GPC/SEC provides relative molecular weights, the use of multi-detector systems can yield absolute values. For applications requiring absolute molecular weight without chromatography, MALDI-TOF MS and ¹H NMR spectroscopy offer powerful alternatives, each with its own set of advantages and limitations. DLS provides a rapid assessment of particle size in solution, which can be correlated to molecular weight. The choice of the most suitable technique will ultimately depend on the specific research question, the properties of the polycarbonate under investigation, and the available analytical resources. A multi-technique approach is often beneficial for a thorough and confident characterization of new polymeric materials.
References
"end-group analysis of polymers synthesized from 2,2-Bis(2-hydroxy-5-biphenylyl)propane"
An Objective Comparison of Analytical Techniques for the Characterization of Polymers Synthesized from Bisphenol Derivatives, with a Focus on Polymers Derived from 2,2-Bis(2-hydroxy-5-biphenylyl)propane
For researchers, scientists, and professionals in drug development, the precise characterization of polymer end-groups is a critical step in ensuring the quality, functionality, and safety of novel materials. The terminal groups of a polymer chain significantly influence its macroscopic properties, including reactivity, stability, and biocompatibility. This guide provides a comparative overview of the primary analytical techniques used for the end-group analysis of aromatic polymers, with a specific focus on those synthesized from the monomer this compound.
Due to a lack of specific experimental data in the public domain for polymers synthesized from this compound, this guide will utilize data and protocols for closely related aromatic polyesters and polycarbonates as illustrative examples. The principles and methodologies described are directly applicable to the target polymer.
Key Analytical Techniques for End-Group Analysis
The most powerful and widely used techniques for the identification and quantification of polymer end-groups are Nuclear Magnetic Resonance (NMR) Spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.[1][2] Each method offers distinct advantages and provides complementary information.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from the end-group analysis of a polycarbonate synthesized from this compound using different analytical techniques.
| Analytical Technique | Parameter Measured | Hypothetical Value | Advantages | Limitations |
| ¹H NMR Spectroscopy | Number-Average Molecular Weight (Mn) | 8,500 g/mol | Provides quantitative information on the average number of repeating units per polymer chain.[3] | Lower sensitivity for high molecular weight polymers due to the low relative concentration of end-groups.[2] |
| Ratio of End-Groups to Repeating Units | 1:42 | Direct quantification from integral ratios. | Signal overlap can complicate analysis. | |
| MALDI-TOF Mass Spectrometry | Mass of Individual Polymer Chains | Series of peaks separated by the monomer mass | Provides detailed information on the mass of individual oligomers and the distribution of end-groups.[2] | Mass discrimination effects can affect quantitative accuracy for polydisperse samples. |
| End-Group Mass Identification | Hydroxyl (-OH) and Phenyl (-C₆H₅) | High sensitivity and accuracy for identifying the chemical nature of the end-groups.[4] | Requires the polymer to be soluble and ionizable.[5] | |
| Fourier Transform Infrared (FTIR) Spectroscopy | Functional Group Identification | Presence of O-H and aromatic C-H stretches | A quick and simple method for qualitative identification of functional groups present at the chain ends.[1] | Generally not a quantitative technique for end-group analysis.[1] |
Experimental Protocols
Below are detailed methodologies for the key experiments discussed.
1. End-Group Analysis by ¹H NMR Spectroscopy
-
Objective: To determine the number-average molecular weight (Mn) by quantifying the ratio of end-group protons to the protons of the repeating monomer units.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the dry polymer sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.7 mL of CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure complete dissolution.
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the T1 of the slowest relaxing proton to allow for accurate integration.
-
-
Data Analysis:
-
Identify the characteristic signals corresponding to the protons of the polymer backbone (repeating unit) and the protons unique to the end-groups.
-
Integrate the respective signals.
-
Calculate the degree of polymerization (DP) and subsequently the number-average molecular weight (Mn) using the following formula: Mn = (DP × M_repeating_unit) + M_end_groups where DP is the ratio of the integral of the repeating unit protons to the integral of the end-group protons, adjusted for the number of protons contributing to each signal.
-
2. End-Group Analysis by MALDI-TOF Mass Spectrometry
-
Objective: To identify the mass of the end-groups and determine the molecular weight distribution of the polymer.
-
Sample Preparation:
-
Matrix Solution: Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] or 2,5-dihydroxybenzoic acid [DHB]) in an appropriate solvent (e.g., tetrahydrofuran [THF] or acetone).
-
Analyte Solution: Dissolve the polymer sample in the same solvent at a concentration of approximately 1-5 mg/mL.
-
Cationizing Agent: If necessary, add a salt (e.g., sodium trifluoroacetate or silver trifluoroacetate) to the matrix or analyte solution to promote ionization.
-
Spotting: Mix the matrix and analyte solutions (typically in a 10:1 v/v ratio) and spot a small volume (e.g., 1 µL) onto the MALDI target plate. Allow the solvent to evaporate completely.
-
-
Instrumentation: A MALDI-TOF mass spectrometer.
-
Data Acquisition:
-
Acquire mass spectra in positive-ion reflectron mode for better resolution.
-
Calibrate the instrument using a known polymer standard with a similar molecular weight range.
-
-
Data Analysis:
-
The mass of each peak in the spectrum corresponds to the mass of a specific oligomer. The mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit.
-
The mass of the end-groups can be calculated from the mass of any given peak using the formula: M_end_groups = M_oligomer - (n × M_repeating_unit) - M_cation where n is the degree of polymerization of that specific oligomer and M_cation is the mass of the cationizing agent.
-
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the end-group analysis techniques described above.
References
A Comparative Performance Analysis of 2,2-Bis(2-hydroxy-5-biphenylyl)propane-Based Epoxy Resins
A new class of high-performance epoxy resins derived from 2,2-Bis(2-hydroxy-5-biphenylyl)propane is demonstrating significant advantages over traditional epoxy systems. Offering superior thermal stability and moisture resistance, these biphenyl-based epoxies present a compelling alternative for demanding applications in aerospace, electronics, and advanced composites. This guide provides an objective comparison of the performance of this compound-based epoxy resins with conventional alternatives such as Diglycidyl ether of bisphenol A (DGEBA), Diglycidyl ether of bisphenol F (DGEBF), and Novolac resins, supported by experimental data.
Performance Comparison at a Glance
The introduction of the rigid biphenyl structure into the epoxy backbone imparts notable improvements in key performance characteristics. Theoretical simulations and experimental data indicate that biphenyl-type epoxy resins exhibit enhanced thermal stability, lower hygroscopicity, and minimal changes in permittivity in hot and humid environments.[1]
| Property | This compound Epoxy | Diglycidyl Ether of Bisphenol A (DGEBA) | Diglycidyl Ether of Bisphenol F (DGEBF) | Novolac Epoxy Resins |
| Thermal Stability | Excellent | Good | Good | Excellent |
| Mechanical Strength | Good to Excellent | Good | Good | Very Good |
| Chemical Resistance | Very Good | Good | Good to Very Good | Excellent |
| Moisture Resistance | Excellent | Moderate | Good | Good |
| Viscosity | Higher | Lower | Lower | Higher |
In-Depth Performance Evaluation
Thermal Stability
One of the most significant advantages of this compound-based epoxy resins is their enhanced thermal stability. The rigid biphenyl moiety restricts segmental motion within the cured polymer network, leading to a higher glass transition temperature (Tg) and improved resistance to thermal degradation.
Thermogravimetric analysis (TGA) is a standard method to evaluate the thermal stability of polymers. It measures the weight loss of a material as a function of temperature. A higher decomposition temperature indicates greater thermal stability. For biphenyl epoxy resins, the onset of decomposition is typically shifted to higher temperatures compared to standard DGEBA resins. For instance, the incorporation of a biphenyl structure can increase the 5% weight loss temperature (T5%) significantly.[2]
Table 1: Thermal Properties Comparison
| Resin Type | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA, N2) (°C) | Char Yield at 800°C (N2) (%) |
| This compound Epoxy | > 195[2] | > 390[2] | > 59[2] |
| DGEBA (Standard) | ~181[2] | ~363[2] | ~16[2] |
| Novolac | High | High | High |
Note: The values presented are indicative and can vary based on the specific curing agent, curing cycle, and formulation.
Mechanical Properties
The rigid nature of the biphenyl backbone also contributes to the mechanical performance of the cured resin. While maintaining good tensile and flexural strength, these resins can exhibit higher modulus, indicating greater stiffness. Dynamic Mechanical Analysis (DMA) is employed to characterize the viscoelastic properties of the cured epoxy, providing insights into the storage modulus (stiffness), loss modulus (energy dissipation), and tan delta (damping).
Table 2: Mechanical Properties Comparison
| Property | This compound Epoxy | DGEBA (Standard) | Novolac |
| Tensile Strength (MPa) | High | High | Very High |
| Flexural Modulus (GPa) | High | Moderate | High |
| Toughness | Moderate | Moderate to High | Low to Moderate |
Chemical Resistance
The highly cross-linked and aromatic nature of cured biphenyl epoxy resins results in excellent resistance to a wide range of chemicals, including acids, bases, and organic solvents. Immersion testing, where cured samples are submerged in various chemical agents for extended periods, is a common method to evaluate chemical resistance. The change in weight, dimensions, and visual appearance of the samples are monitored over time.
Table 3: Chemical Resistance
| Chemical Agent | This compound Epoxy | DGEBA (Standard) | Novolac |
| Sulfuric Acid (10%) | Excellent | Good | Excellent |
| Sodium Hydroxide (10%) | Excellent | Excellent | Excellent |
| Acetone | Very Good | Good | Very Good |
| Toluene | Very Good | Good | Very Good |
Experimental Protocols
Synthesis of this compound Diglycidyl Ether
The synthesis of the diglycidyl ether of this compound typically involves the reaction of the biphenylphenol precursor with an excess of epichlorohydrin in the presence of a basic catalyst, such as sodium hydroxide.[3]
Materials:
-
This compound
-
Epichlorohydrin (excess)
-
Sodium hydroxide (or other suitable base)
-
Toluene (as a solvent for purification)
Procedure:
-
Dissolve this compound in an excess of epichlorohydrin in a reaction vessel equipped with a stirrer, condenser, and thermometer.
-
Heat the mixture to a specified temperature (e.g., 60-80 °C).
-
Gradually add a solution of sodium hydroxide to the reaction mixture while maintaining the temperature and vigorous stirring.
-
After the addition is complete, continue the reaction for a set period (e.g., 3-5 hours).
-
After the reaction, remove the excess epichlorohydrin under reduced pressure.
-
Dissolve the crude product in toluene and wash with water to remove the sodium chloride byproduct and any remaining base.
-
Separate the organic layer and remove the toluene by vacuum distillation to obtain the purified epoxy resin.
Curing Procedure
The curing of the biphenyl epoxy resin is typically carried out using amine-based hardeners. The choice of curing agent and the curing schedule are critical to achieving the desired final properties.[4]
Materials:
-
This compound diglycidyl ether
-
Amine curing agent (e.g., 4,4'-Diaminodiphenylmethane (DDM) or other aromatic amines)
Procedure:
-
Preheat the epoxy resin to reduce its viscosity for easier mixing.
-
Calculate the stoichiometric amount of the amine curing agent required based on the epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of the hardener.
-
Thoroughly mix the preheated resin and the curing agent until a homogeneous mixture is obtained.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Pour the mixture into a preheated mold.
-
Cure the resin in an oven following a specific temperature profile. A typical curing cycle might involve an initial cure at a lower temperature (e.g., 120-150 °C) for a few hours, followed by a post-cure at a higher temperature (e.g., 180-200 °C) to ensure complete cross-linking.[5]
Performance Testing Methodologies
-
Thermogravimetric Analysis (TGA): A small sample of the cured resin is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the weight loss is recorded as a function of temperature.
-
Dynamic Mechanical Analysis (DMA): A rectangular bar of the cured resin is subjected to a sinusoidal stress, and the resulting strain is measured. This allows for the determination of the storage modulus, loss modulus, and tan delta over a temperature range.
-
Chemical Resistance Testing: Cured samples of a standard size are immersed in various chemical reagents at a specified temperature. The percentage weight change and any visible degradation are recorded at regular intervals.[6][7]
Visualizations
Caption: Comparative performance of different epoxy resin types.
Caption: Simplified workflow for the synthesis of biphenyl epoxy resin.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pcimag.com [pcimag.com]
- 5. Thermal Properties and Flammability Characteristics of a Series of DGEBA-Based Thermosets Loaded with a Novel Bisphenol Containing DOPO and Phenylphosphonate Units - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epoxytops.com [epoxytops.com]
- 7. engineeringbylee.com [engineeringbylee.com]
Comparative Estrogenic Activity of Bisphenol A and Its Analogs: A Guide for Researchers
A comprehensive review of the estrogenic potencies of Bisphenol A (BPA) and its common substitutes, including Bisphenol AF (BPAF), Bisphenol B (BPB), Bisphenol F (BPF), Bisphenol S (BPS), and Bisphenol Z (BPZ), is presented below. This guide is intended for researchers, scientists, and drug development professionals, providing a comparative analysis based on available experimental data.
Please note: An extensive search for experimental data on the estrogenic activity of 2,2-Bis(2-hydroxy-5-biphenylyl)propane (CAS 24038-68-4) , also known as BisOPP-A, did not yield any specific in vitro or in vivo studies. Therefore, this compound is not included in the following comparison. The focus of this guide is on BPA and its more extensively studied analogs.
Executive Summary
Bisphenol A (BPA) is a well-known endocrine-disrupting chemical with estrogenic activity. Due to public health concerns, a variety of BPA alternatives have been introduced into consumer products. This guide synthesizes experimental data to compare the estrogenic activity of several of these analogs to that of BPA. The data consistently demonstrates that many BPA alternatives also exhibit estrogenic activity, with some, such as BPAF and BPB, demonstrating even greater potency than BPA in certain assays. This underscores the importance of thorough toxicological evaluation of BPA substitutes.
Data Presentation: In Vitro Estrogenic Activity
The following table summarizes the relative estrogenic potency of various bisphenols compared to BPA, as determined by in vitro assays. The data is primarily derived from estrogen receptor (ER) transcriptional activation assays, such as luciferase reporter gene assays in cell lines like HepG2 and MCF-7.
| Compound | Abbreviation | Relative Potency vs. BPA (ERα) | Relative Potency vs. BPA (ERβ) | Reference(s) |
| Bisphenol A | BPA | 1 | 1 | [1],[2] |
| Bisphenol AF | BPAF | ~9.2-fold higher | ~10-fold higher | [2],[3] |
| Bisphenol B | BPB | ~3.8-fold higher | Similar to BPAF | [2] |
| Bisphenol F | BPF | Similar to BPA | Similar to BPA | [1],[4] |
| Bisphenol S | BPS | Lower than BPA | Lower than BPA | [1],[4] |
| Bisphenol Z | BPZ | ~3.0-fold higher | Similar to BPAF | [1],[2] |
Note: Relative potencies can vary depending on the specific assay, cell line, and experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Estrogen Receptor (ER) Transcriptional Activation Assay (Luciferase Reporter Gene Assay)
This in vitro assay is commonly used to determine the ability of a chemical to bind to and activate estrogen receptors, leading to the transcription of a reporter gene (luciferase).
Objective: To quantify the estrogenic activity of a test compound by measuring the induction of a luciferase reporter gene under the control of an estrogen response element (ERE).
Materials:
-
Cell Line: Human hepatoma cell line (HepG2) or human breast cancer cell line (MCF-7).
-
Plasmids:
-
An expression vector for human ERα or ERβ.
-
A reporter plasmid containing multiple copies of the vitellogenin ERE upstream of a luciferase gene.
-
A control plasmid (e.g., pRL-TK) for normalization of transfection efficiency.
-
-
Reagents: Cell culture medium, fetal bovine serum (FBS), charcoal-stripped FBS (to remove endogenous steroids), transfection reagent, test compounds (BPA and its analogs), 17β-estradiol (E2, positive control), and a luciferase assay system.
Procedure:
-
Cell Culture and Transfection: Cells are cultured in appropriate medium and seeded into multi-well plates. The following day, cells are transiently transfected with the ER expression plasmid, the ERE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
Compound Exposure: After transfection, the medium is replaced with a medium containing charcoal-stripped FBS. The cells are then treated with a range of concentrations of the test compounds (e.g., BPA, BPAF, etc.) or the positive control (E2). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated for a specified period (typically 24-48 hours) to allow for receptor activation and reporter gene expression.
-
Luciferase Assay: Following incubation, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: The luciferase activity from the ERE-reporter is normalized to the activity from the control plasmid. The fold induction relative to the vehicle control is calculated. Dose-response curves are generated, and the EC50 (half-maximal effective concentration) values are determined. The relative potency of a test compound is often calculated by comparing its EC50 value to that of BPA or E2.
Uterotrophic Assay (In Vivo)
The uterotrophic assay is a short-term in vivo screening method to assess the estrogenic activity of a chemical by measuring the increase in uterine weight in immature or ovariectomized female rodents.
Objective: To determine the estrogenic potential of a test compound by its ability to induce uterine growth in a rodent model.
Materials:
-
Animals: Immature or surgically ovariectomized female rats or mice.
-
Test Substance and Vehicle: The test compound (e.g., BPA) is dissolved or suspended in a suitable vehicle (e.g., corn oil).
-
Positive Control: A known estrogen, such as 17β-estradiol or ethinyl estradiol.
-
Equipment: Gavage needles or syringes for administration, analytical balance for weighing uteri.
Procedure:
-
Animal Acclimation and Dosing: Animals are acclimated to the laboratory conditions. They are then randomly assigned to treatment groups (vehicle control, positive control, and various dose levels of the test compound). The test substance is administered daily for a period of three consecutive days via oral gavage or subcutaneous injection.
-
Necropsy and Uterine Excision: Approximately 24 hours after the final dose, the animals are euthanized. The uterus is carefully dissected, freed from adhering fat and connective tissue.
-
Uterine Weight Measurement: The uterine horns are separated, and any luminal fluid is gently blotted. The wet weight of the uterus is then recorded.
-
Data Analysis: The mean uterine weight for each treatment group is calculated. A statistically significant increase in uterine weight compared to the vehicle control group is indicative of estrogenic activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the estrogenic action of bisphenols and a typical workflow for assessing estrogenic activity.
Caption: Genomic signaling pathway of estrogenic compounds like BPA.
Caption: Workflow for evaluating the estrogenic activity of a test compound.
References
- 1. www2.mst.dk [www2.mst.dk]
- 2. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico binding of 4,4'-bisphenols predicts in vitro estrogenic and antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. parmasummerschool.unipr.it [parmasummerschool.unipr.it]
A Comparative Guide to High Refractive Index Polymers: Insights for Researchers in Polymer Chemistry and Drug Development
For researchers and scientists in the fields of advanced materials and drug delivery, the refractive index (RI) of a polymer is a critical parameter. It governs the interaction of light with the material, influencing the performance of optical components and the efficacy of light-activated therapies. While a vast array of polymers are available, those possessing a high refractive index are particularly sought after for applications in microlenses, optical waveguides, and advanced drug delivery systems. This guide provides a comparative analysis of polymers with high refractive indices, with a special focus on the structural characteristics that contribute to this property, such as those found in polymers potentially synthesized from monomers like 2,2-Bis(2-hydroxy-5-biphenylyl)propane.
Due to a lack of specific experimental data for polymers synthesized directly from this compound in the reviewed literature, this guide will focus on comparing alternative high refractive index polymers. The structural features of this compound—namely, the presence of bulky, aromatic biphenyl side groups—suggest that polymers derived from it would likely exhibit a high refractive index. This is because the incorporation of large, polarizable groups into a polymer backbone increases its molar refractivity, a key factor in determining the refractive index.[1]
Comparison of High Refractive Index Polymers
To provide a clear comparison, the following table summarizes the refractive indices of several classes of polymers known for their high RI values. These alternatives, including polycarbonates, polyarylates, and polyimides, often incorporate structural motifs like biphenyls, fluorenyl groups, or sulfur-containing moieties to enhance their refractive index.
| Polymer Class | Monomer/Structural Feature | Refractive Index (n) | Wavelength (nm) | Reference(s) |
| Polycarbonate | Bisphenol A | 1.58132 - 1.586 | 589.3 / 632.8 | [2][3][4] |
| Bisphenol A based with 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene | 1.58 - 1.64 | 587.6 | [5] | |
| Copolymer of 2,2′-bis(2-hydroxyethoxy)-1,1′-binaphthyl and 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene | up to 1.660 | Not Specified | [6] | |
| Thiodiphenol and biphenyl monomers | > 1.670 | Not Specified | [7] | |
| Polyarylate | 4,4′-dicarboxy-4″-N-carbazolyltriphenylamine and various bisphenols | Not Specified | [2] | |
| 2,2-bis(3-allyl-4-hydroxyphenyl)propane and isophthaloyl chloride | Not Specified | [8] | ||
| Polyimide | Sulfur-containing aromatic polyimides | ~1.7 | Not Specified | [9] |
| Photosensitive polyimide with nanosol | 1.78 | 633 | [9] | |
| Polyphosphonate | Phosphorus-containing moieties | up to 1.66 | Not Specified | [1] |
| Sulfur-containing Polymers | Thiol–ene click chemistry with fluorene moiety | 1.60 - 1.64 | Not Specified | [9] |
| Inverse vulcanization of sulfur with 2,5-diisopropenylthiophene | up to 1.93 | 375 | [9] | |
| All-organic polymers from bromoalkynes and dithiophenols | 1.8023 - 1.8433 | 589 - 1550 | [10] |
Experimental Protocols for Refractive Index Measurement
Accurate determination of the refractive index is paramount for the characterization of these advanced materials. Two common and reliable techniques employed for thin polymer films are Spectroscopic Ellipsometry and Prism Coupling.
Spectroscopic Ellipsometry
Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in the polarization state of light upon reflection from a sample. By analyzing these changes, both the refractive index and the thickness of a thin film can be determined with high precision.
Methodology:
-
Sample Preparation: A thin film of the polymer is prepared on a reflective substrate, typically a silicon wafer, by methods such as spin-coating, dip-coating, or solution casting. The film should be uniform and smooth.
-
Instrumentation: A spectroscopic ellipsometer, equipped with a light source (e.g., Xenon lamp), a polarizer, a sample stage, a rotating analyzer, and a detector, is used.
-
Measurement: A beam of polarized light is directed onto the sample at a specific angle of incidence. The instrument measures the ellipsometric parameters, Psi (Ψ) and Delta (Δ), which describe the amplitude ratio and phase shift between the p- and s-polarized components of the reflected light, respectively, as a function of wavelength.
-
Data Analysis: The acquired Ψ and Δ spectra are then fitted to a pre-defined optical model that describes the sample structure (substrate, film, and any interface layers). The refractive index (n) and extinction coefficient (k) of the polymer film, along with its thickness, are determined by minimizing the difference between the experimental and the model-calculated spectra. The Cauchy dispersion model is often used to represent the refractive index of transparent polymers in the visible range.
Prism Coupling
The prism coupling technique is another accurate method for determining the refractive index and thickness of thin films, particularly for films that can act as optical waveguides.
Methodology:
-
Sample Preparation: A polymer film is coated onto a substrate with a lower refractive index than the film.
-
Instrumentation: A prism coupler setup consists of a high-refractive-index prism, a laser source, a photodetector, and a precision rotary stage.
-
Measurement: The polymer film is brought into contact with the base of the prism. A laser beam is directed through the prism onto the film. The angle of incidence of the laser beam is varied by rotating the sample and prism assembly.
-
Mode Coupling: At specific angles, known as "mode angles," light from the laser couples into the thin film and propagates as a guided wave. This coupling results in a sharp drop in the intensity of the light reaching the photodetector.
-
Data Analysis: The measured mode angles are used in conjunction with the known refractive index of the prism and the laser wavelength to solve the waveguide mode equations. This calculation yields the refractive index and thickness of the polymer film.
Logical Workflow for Polymer Selection
The selection of a high refractive index polymer for a specific application is a multi-faceted process that involves considering not only the refractive index but also other properties like optical transparency, thermal stability, and processability. The following diagram illustrates a logical workflow for this selection process.
Caption: A logical workflow for selecting a high refractive index polymer based on application requirements.
Conclusion
While direct experimental data on the refractive index of polymers synthesized from this compound remains to be reported, the structural features of this monomer strongly suggest its potential for creating high refractive index materials. The presence of biphenyl groups is a well-established strategy for increasing the polarizability and, consequently, the refractive index of polymers.[1] Researchers can draw valuable insights from the comparative data presented in this guide for other high refractive index polymers, such as polycarbonates and polyimides containing similar aromatic and bulky moieties. The detailed experimental protocols for refractive index measurement provide a solid foundation for the characterization of novel polymers. Future research focused on the synthesis and characterization of polymers from this compound and similar monomers will be crucial in expanding the library of high-performance optical materials available for advanced scientific and biomedical applications.
References
- 1. High-refractive-index polymer - Wikipedia [en.wikipedia.org]
- 2. refractiveindex.info [refractiveindex.info]
- 3. Refractive Index of Polymers by Index – scipoly.com [scipoly.com]
- 4. kla.com [kla.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and hygrothermal aging of polycarbonates containing a bisphenol fluorene moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uni-marburg.de [uni-marburg.de]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Long-Term Stability and Aging of 2,2-Bis(2-hydroxy-5-biphenylyl)propane Polymers and High-Performance Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-term stability and aging characteristics of polymers derived from 2,2-Bis(2-hydroxy-5-biphenylyl)propane. Due to the limited direct experimental data on this specific polymer, this guide infers its stability based on the constituent chemical moieties and draws comparisons with well-established high-performance thermoplastic alternatives, including Polyphenylsulfone (PPSU), Polyether Ether Ketone (PEEK), and Polyurethanes (PU).
Introduction to this compound Polymers
Polymers synthesized from this compound are anticipated to exhibit high performance, largely attributable to the rigid biphenyl groups within their backbone. This structure is expected to confer high thermal stability and mechanical strength. However, the presence of other functional groups will influence their overall long-term stability under various environmental stressors.
Comparative Analysis of Long-Term Stability
The long-term stability of a polymer is its ability to resist irreversible changes in its physical and chemical properties over time when subjected to environmental factors such as heat, oxygen, water, and radiation.
2.1. Thermal Stability
Thermal stability is crucial for polymers used in applications involving elevated temperatures. The introduction of biphenyl structures into a polymer backbone is known to enhance thermal properties.[1] Polymers containing biphenyl moieties generally exhibit high thermal stability, with decomposition temperatures often exceeding 500°C.[2][3]
Inference for this compound Polymers: It is expected that polymers derived from this monomer would possess excellent thermal stability due to the aromatic and biphenyl groups. The degradation would likely occur at the weaker aliphatic propane linkage at elevated temperatures.
Comparison with Alternatives:
| Polymer | Glass Transition Temperature (Tg) | 5% Weight-Loss Temperature (TGA) | Key Characteristics |
| Polyphenylsulfone (PPSU) | ~220°C[4] | > 500°C[5] | Excellent thermal stability and high heat deflection temperature.[6] |
| Polyether Ether Ketone (PEEK) | ~143°C | > 500°C | High thermal stability, maintaining its properties at elevated temperatures.[5] |
| Polyurethanes (PU) | Varies widely with formulation | Varies widely | Thermal stability is highly dependent on the specific isocyanate and polyol used. |
| Polycarbonate (from Bisphenol A) | ~150°C | ~388-400°C[7] | Good thermal stability but lower than sulfone polymers and PEEK. |
2.2. Oxidative Stability
Oxidative degradation occurs when polymers react with oxygen, often initiated by heat or UV radiation. This can lead to chain scission, cross-linking, and a loss of mechanical properties. Aromatic polymers generally exhibit good oxidative stability.
Inference for this compound Polymers: The aromatic nature of the polymer should provide good resistance to oxidation. The biphenyl groups are generally stable, but the propane linkage could be a site for initial oxidative attack.
Comparison with Alternatives:
| Polymer | Oxidative Stability Characteristics |
| Polyphenylsulfone (PPSU) | High thermo-oxidative stability due to the sulfone group.[8] |
| Polyether Ether Ketone (PEEK) | Excellent resistance to oxidation, though aging in air can cause some degradation.[9] |
| Polyurethanes (PU) | Susceptibility to oxidation varies; polyether-based PUs are more resistant than polyester-based PUs. |
| Polycarbonate (from Bisphenol A) | Can undergo thermo-oxidative degradation, which occurs at lower temperatures in the presence of air compared to an inert atmosphere.[7] |
2.3. Hydrolytic Stability
Hydrolytic degradation is the breakdown of a polymer due to its reaction with water, often accelerated by temperature, acids, or bases. This is a critical consideration for materials used in humid environments or for medical devices that undergo steam sterilization.
Inference for this compound Polymers: If polymerized into a polycarbonate, the carbonate linkages would be susceptible to hydrolysis, similar to other polycarbonates. The rate of hydrolysis would be influenced by factors such as the hydrophilicity of the polymer and the presence of terminal hydroxyl groups.[8] The bulky biphenyl groups might offer some steric hindrance, potentially slowing down the hydrolysis rate compared to standard bisphenol A polycarbonate.
Comparison with Alternatives:
| Polymer | Hydrolytic Stability Characteristics |
| Polyphenylsulfone (PPSU) | Exceptional hydrolytic stability, capable of withstanding over 1,000 cycles of steam sterilization with minimal property loss.[6][10] |
| Polyether Ether Ketone (PEEK) | Excellent resistance to hydrolysis, even at elevated temperatures and pressures. |
| Polyurethanes (PU) | Polyether-based polyurethanes exhibit excellent hydrolytic stability, while polyester-based polyurethanes are susceptible to hydrolysis.[4][11] |
| Polycarbonate (from Bisphenol A) | Susceptible to hydrolysis, especially at elevated temperatures and in the presence of acids or bases. The acidity of the monomer plays a key role in the hydrolysis degradation.[12] |
Experimental Protocols for Aging Studies
3.1. Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of a polymer by measuring its weight loss as a function of temperature in a controlled atmosphere.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is placed in a TGA sample pan.
-
The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions).[13]
-
The weight of the sample is continuously monitored as the temperature increases.
-
The TGA curve (weight vs. temperature) and its derivative (DTG curve, rate of weight loss vs. temperature) are analyzed to determine the onset of degradation, the temperature of maximum degradation rate, and the amount of residual char.[14]
-
To predict lifetime, experiments can be run at multiple heating rates to determine the kinetic activation energy of decomposition.[15]
3.2. Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from a sample as a function of temperature or time, providing information on thermal transitions like glass transition (Tg), melting (Tm), and crystallization (Tc).
Methodology:
-
A small, weighed polymer sample is sealed in a DSC pan. An empty, sealed pan is used as a reference.
-
Both pans are heated or cooled at a controlled rate in a controlled atmosphere.
-
The differential heat flow required to maintain the sample and reference at the same temperature is measured.[16]
-
The resulting DSC curve (heat flow vs. temperature) reveals endothermic and exothermic transitions.
-
Physical aging can be observed as an endothermic peak near the glass transition temperature, which can be quantified to assess the extent of aging.[17][18]
3.3. Hydrolytic Stability Testing
Objective: To evaluate a polymer's resistance to degradation in an aqueous environment.
Methodology:
-
Prepare polymer samples with defined dimensions and record their initial dry weight.
-
Immerse the samples in a hydrolytic medium (e.g., deionized water, phosphate-buffered saline) at a constant temperature (e.g., 37°C for physiological conditions, or higher for accelerated aging).[19]
-
At predetermined time intervals, remove samples, rinse with distilled water, and dry to a constant weight.[11]
-
Assess degradation by measuring changes in mass, molecular weight (via techniques like gel permeation chromatography), and mechanical properties (e.g., tensile strength).[20]
Visualizing Degradation and Experimental Workflows
Potential Degradation Pathways
The following diagram illustrates potential degradation pathways for a hypothetical polycarbonate derived from this compound, highlighting the susceptible linkages.
Caption: Potential degradation pathways for the polymer.
Generalized Experimental Workflow for Polymer Aging Studies
This workflow outlines the typical steps involved in assessing the long-term stability of a polymer.
Caption: Workflow for polymer aging studies.
Conclusion
While direct experimental data on the long-term stability of polymers derived from this compound is scarce, a qualitative assessment based on its chemical structure suggests it would be a high-performance material with excellent thermal stability. However, its hydrolytic stability, particularly if it is a polycarbonate, may be a key area for investigation and potential improvement. In comparison to established high-performance polymers like PPSU and PEEK, it would likely offer competitive thermal performance. PPSU stands out for its exceptional hydrolytic stability, making it a benchmark for applications requiring repeated steam sterilization. PEEK is renowned for its overall balance of excellent thermal, mechanical, and chemical resistance. The choice of polymer will ultimately depend on the specific requirements of the application, including the operating temperature, exposure to moisture and chemicals, and required mechanical performance. Further experimental studies are necessary to quantitatively validate the long-term stability and aging characteristics of this compound-based polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. andersondevelopment.com [andersondevelopment.com]
- 5. tandfonline.com [tandfonline.com]
- 6. aprios.com [aprios.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and hygrothermal aging of polycarbonates containing a bisphenol fluorene moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eagle-plastics.com [eagle-plastics.com]
- 11. Degradability of Polyurethanes and Their Blends with Polylactide, Chitosan and Starch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrolytic degradation of isosorbide-based polycarbonates: Effects of terminal groups, additives, and residue catalysts [agris.fao.org]
- 13. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 14. m.youtube.com [m.youtube.com]
- 15. Estimation of Polymer Lifetime by TGA Decomposition Kinetics [tainstruments.com]
- 16. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 17. researchgate.net [researchgate.net]
- 18. azom.com [azom.com]
- 19. scribd.com [scribd.com]
- 20. Degradation of Polyester Polyurethane by Bacterial Polyester Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,2-Bis(2-hydroxy-5-biphenylyl)propane: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,2-Bis(2-hydroxy-5-biphenylyl)propane (CAS No. 24038-68-4), a chemical requiring careful handling due to its potential health and environmental hazards. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant disposal.
I. Chemical Safety and Hazard Profile
This compound presents several hazards that necessitate stringent disposal protocols. According to safety data sheets, this compound is suspected of damaging fertility or the unborn child and causes skin and serious eye irritation, and may cause an allergic skin reaction[1]. All handling and disposal procedures must be conducted in accordance with these risks.
| Hazard Statement | Classification |
| H315 | Causes skin irritation[1] |
| H317 | May cause an allergic skin reaction[1] |
| H319 | Causes serious eye irritation[1] |
| H361 | Suspected of damaging fertility or the unborn child[1] |
II. Regulatory Framework for Disposal
The disposal of this compound is governed by federal and state regulations. The primary federal legislation is the Resource Conservation and Recovery Act (RCRA), implemented by the U.S. Environmental Protection Agency (EPA), which outlines the "cradle-to-grave" management of hazardous waste[2][3][4]. State regulations may impose additional requirements[3]. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office to ensure full compliance with all applicable laws[5][6][7].
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be performed by trained personnel in a designated laboratory area.
1. Waste Identification and Classification:
-
Treat all this compound waste, including contaminated lab supplies (e.g., gloves, absorbent paper), as hazardous waste[7][8].
-
Do not mix this waste with non-hazardous materials or other incompatible chemical wastes[6].
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat[1].
3. Containerization:
-
Primary Container: Collect waste in a chemically compatible, leak-proof container with a secure screw-on cap[6][8]. Avoid using containers with corks or parafilm seals[8]. The container must be in good condition, free from rust or leaks[6].
-
Secondary Containment: Place the primary waste container in a secondary container, such as a lab tray or dishpan, to contain any potential spills or leaks. The secondary container must be able to hold 110% of the volume of the primary container[8].
4. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste"[5][6].
-
The label must also include:
-
The full chemical name: "this compound" (no abbreviations or formulas)[5].
-
The quantity of waste.
-
The date of waste generation[5].
-
The location of origin (e.g., department, room number)[5].
-
The name and contact information of the principal investigator[5].
-
Hazard pictograms corresponding to the chemical's hazards[5].
-
5. Storage:
-
Store the labeled hazardous waste container in a designated, secure waste accumulation area.
-
Keep the container closed at all times, except when adding waste[6][8].
-
Segregate the waste from incompatible materials[6].
6. Disposal Request and Pickup:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste[5][9].
-
Complete any required hazardous waste disposal forms provided by your EHS department[5].
-
Do not attempt to dispose of this chemical down the drain or in regular trash[5].
IV. Spill Management
In the event of a spill, follow these procedures:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's EHS or emergency response team for assistance.
-
V. Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. epa.gov [epa.gov]
- 3. youtube.com [youtube.com]
- 4. dnr.mo.gov [dnr.mo.gov]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. pfw.edu [pfw.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling 2,2-Bis(2-hydroxy-5-biphenylyl)propane
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of 2,2-Bis(2-hydroxy-5-biphenylyl)propane. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Summary
This compound is classified with the following hazards:
-
Causes skin irritation.[1]
-
May cause an allergic skin reaction.[1]
-
Causes serious eye irritation.[1]
-
Suspected of damaging fertility or the unborn child.[1]
Due to its classification as a reproductive toxin, this compound is considered a Particularly Hazardous Substance (PHS) and requires special handling procedures.[2][3]
Personal Protective Equipment (PPE)
The following tables outline the required and recommended personal protective equipment for handling this compound.
Table 1: Engineering Controls
| Control Type | Specification | Purpose |
| Ventilation | Chemical Fume Hood or Glove Box | To minimize inhalation exposure, especially when handling the powder or creating solutions.[2][4] |
| Safety Equipment | Eyewash Station & Safety Shower | For immediate decontamination in case of eye or skin contact.[5] |
Table 2: Personal Protective Equipment (PPE)
| Body Part | PPE Type | Material/Specification | Rationale |
| Hands | Chemical-Resistant Gloves | Butyl rubber, Neoprene, or Viton are recommended based on data for similar phenolic compounds. Double gloving is best practice.[6] | Protects against skin irritation and potential absorption.[1] |
| Eyes/Face | Safety Goggles & Face Shield | ANSI Z87.1 approved safety goggles. A face shield should be worn over goggles when there is a splash hazard.[7] | Protects against eye irritation from dust particles or splashes.[1] |
| Body | Laboratory Coat | Knee-length, fully buttoned | Protects skin and personal clothing from contamination.[7] |
| Respiratory | Air-Purifying Respirator | NIOSH-approved half-mask respirator with organic vapor cartridges and N95, R95, or P95 particulate filters.[5] | Required when handling the powder outside of a fume hood or when aerosols may be generated.[5] |
Table 3: Glove Selection Guide (Based on Phenol Data)
| Glove Material | Splash Protection | Extended Contact | Notes |
| Butyl Rubber | Very Good | Very Good | Recommended for handling concentrated solutions and for prolonged use. |
| Neoprene | Good | Good | A suitable alternative to Butyl rubber. |
| Nitrile | Fair | Poor | Suitable for incidental contact or handling very dilute solutions only. Immediately remove and replace upon contamination.[6] |
| Natural Rubber (Latex) | Poor | Poor | Not recommended for handling. |
Operational Plans: Step-by-Step Guidance
Chemical Handling Protocol
-
Preparation:
-
Designate a specific work area within a chemical fume hood for handling this compound.[3][7]
-
Ensure the designated area is clean and free of clutter.
-
Cover the work surface with disposable bench paper.[7]
-
Assemble all necessary equipment and reagents before starting.
-
Ensure an eyewash station and safety shower are accessible.[5]
-
-
Donning PPE:
-
Don a lab coat, ensuring it is fully buttoned.
-
Put on safety goggles.
-
If required, perform a fit check for your respirator.
-
Wash and dry hands thoroughly.
-
Don the appropriate chemical-resistant gloves (double-gloving is recommended).
-
-
Weighing the Compound (Solid Form):
-
Perform all weighing operations within a chemical fume hood to prevent inhalation of the powder.[7]
-
Use the "tare method": place a container on the balance and tare it. Remove the container from the balance, add the chemical inside the fume hood, and then securely close the container before re-weighing it.[3]
-
Handle the compound gently to avoid creating dust.
-
-
Preparing Solutions:
-
Always add the solid to the solvent slowly while stirring.
-
Keep containers closed when not in use.[8]
-
-
Post-Handling:
-
Clean the work area thoroughly with an appropriate solvent and then soap and water.[8]
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Spill Response Protocol
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a compatible absorbent material.
-
Wipe the area clean with a suitable solvent, followed by soap and water.
-
Collect all cleanup materials in a sealed container for hazardous waste disposal.[7]
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If the spill is flammable, extinguish all ignition sources.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Waste Collection:
-
Container Labeling:
-
Label waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the associated hazards (e.g., "Skin Irritant," "Reproductive Toxin").
-
-
Storage and Disposal:
Procedural Workflow Diagram
Caption: Safe handling workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. essr.umd.edu [essr.umd.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Phenol [cdc.gov]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. ehss.syr.edu [ehss.syr.edu]
- 8. tmi.utexas.edu [tmi.utexas.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
